molecular formula C7H7IO2 B1311775 4-Iodo-2-methoxyphenol CAS No. 203861-62-5

4-Iodo-2-methoxyphenol

Cat. No.: B1311775
CAS No.: 203861-62-5
M. Wt: 250.03 g/mol
InChI Key: KJXYWMSTOWBZHC-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7IO2 and its molecular weight is 250.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXYWMSTOWBZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435728
Record name 4-iodo-2-methoxyphenol
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203861-62-5
Record name 4-iodo-2-methoxyphenol
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Record name 203861-62-5
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methoxyphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic utility of halogenated phenolic compounds is well-established. Among these, 4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, emerges as a pivotal building block. Its unique arrangement of a reactive iodine atom, a nucleophilic hydroxyl group, and a directing methoxy group on an aromatic scaffold makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical and physical properties of this compound, its reactivity, established synthetic protocols, and its application in the development of novel bioactive agents. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound derived from guaiacol (2-methoxyphenol). The introduction of an iodine atom at the para-position relative to the hydroxyl group significantly influences its reactivity and physical characteristics.

Structural and Molecular Data

The fundamental identifiers and structural details of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Iodoguaiacol, 2-Hydroxy-5-iodoanisole[1]
CAS Number 203861-62-5[1][2]
Molecular Formula C₇H₇IO₂[2][3]
Molecular Weight 250.03 g/mol [1][2]
SMILES String COc1cc(I)ccc1O[2][3]
InChI Key KJXYWMSTOWBZHC-UHFFFAOYSA-N[2][3]
Physical and Thermal Properties

The physical state and thermal properties dictate the handling, storage, and reaction conditions for this compound.

PropertyValueSource(s)
Appearance Solid[2]
Melting Point 37-40 °C[1][2]
Boiling Point 105-106 °C (at 0.010 Torr)[1]
Density (Predicted) 1.866 ± 0.06 g/cm³[1]
pKa (Predicted) 9.36 ± 0.18[1]
Storage Temperature 2-8°C[1][2]

Spectroscopic Profile: A Theoretical Analysis

While specific spectra are dependent on experimental conditions, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl group.

  • Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as a complex set of multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the iodine will be the most deshielded.

  • Methoxy Protons (3H): A sharp singlet will appear around δ 3.8-4.0 ppm, characteristic of an aromatic methoxy group.[4]

  • Hydroxyl Proton (1H): A broad singlet, exchangeable with D₂O, will be present. Its chemical shift is highly dependent on solvent and concentration but typically falls between δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine (C-I) will be found at a characteristic upfield shift (around δ 80-90 ppm) due to the heavy atom effect. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield shifted in this region.[4]

  • Methoxy Carbon (1C): A signal for the methoxy carbon will appear around δ 55-60 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the phenolic hydroxyl group.

  • C-H Stretch (sp²): Aromatic C-H stretching will appear just above 3000 cm⁻¹.

  • C-H Stretch (sp³): The methoxy group's C-H stretching will be observed just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong absorptions for the aryl-ether and phenol C-O bonds will be present in the 1200-1280 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 250. This peak should be intense, reflecting the stability of the aromatic system.

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern.

  • Key Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-CH₃, m/z 235) from the methoxy ether and the loss of a carbonyl group (-CO, m/z 222) after rearrangement.

Synthesis and Reactivity

The chemical behavior of this compound is governed by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy ether, and the carbon-iodine bond.

Proposed Synthesis Protocol: Electrophilic Iodination of Guaiacol

A common and direct method for preparing this compound is the electrophilic iodination of its precursor, guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are ortho-, para-directing activators. As the ortho position to the hydroxyl group is sterically hindered by the methoxy group, and the other ortho position is less activated, iodination occurs predominantly at the para position.

Protocol: Iodination using Iodine and an Oxidizing Agent

  • Rationale: Direct iodination with I₂ is slow. An oxidizing agent like periodic acid is used to generate a more potent electrophilic iodine species in situ, driving the reaction to completion. This method avoids the use of harsher or more toxic iodinating reagents.[5]

  • Step 1: Reagent Preparation

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (1 eq.) in a suitable solvent such as methanol or acetic acid.

  • Step 2: Iodination

    • To the stirred solution, add molecular iodine (I₂, 1.1 eq.) and orthoperiodic acid (H₅IO₆, 0.3 eq.).

    • Expert Insight: The stoichiometry is critical. A slight excess of iodine ensures full conversion of the starting material, while the periodic acid is used catalytically to regenerate the electrophile.

  • Step 3: Reaction Monitoring

    • Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the guaiacol spot is consumed (typically 2-4 hours).

  • Step 4: Work-up and Isolation

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Step 5: Purification

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound as a solid.

Chemical Reactivity

The presence of multiple functional groups makes this compound a versatile substrate for further chemical transformations.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to introduce various side chains. It also renders the aromatic ring highly activated towards further electrophilic substitution, although reaction conditions must be controlled to prevent side reactions.

  • Aryl Iodide: The C-I bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This is arguably its most significant application in synthetic chemistry.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding catechol derivative, 4-iodobenzene-1,2-diol.

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive sites on this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as an intermediate for synthesizing more complex, high-value molecules.

Synthesis of Bioactive Biphenyls

A notable application is in the synthesis of hydroxylated biphenyl derivatives.[6] Many natural products with significant biological activity, such as antioxidant and antitumor properties, contain a hydroxylated biphenyl core. 4-Substituted-2-methoxyphenols serve as excellent starting materials for creating these structures. For instance, curcumin- and eugenol-analog biphenyls have been prepared and shown to exhibit promising growth inhibitory activities against malignant melanoma cell lines.[7]

The general workflow for this application is outlined below.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Further Functionalization cluster_4 Final Product A This compound B Suzuki Cross-Coupling with Arylboronic Acid A->B Pd Catalyst, Base C Hydroxylated Biphenyl Scaffold B->C D Side-chain modification, Deprotection, etc. C->D E Bioactive Target Molecule (e.g., Curcumin Analog) D->E

Caption: Workflow for synthesizing bioactive biphenyls.

Precursor for Radioligands

Given the presence of iodine, this molecule can also serve as a precursor for developing ¹²³I or ¹²⁵I-labeled radioligands for imaging studies in nuclear medicine, although this application is less commonly cited than its use in synthetic chemistry.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: The compound is classified as hazardous. It is harmful if swallowed (Acute Tox. 3 Oral).[1] It can cause serious eye damage and is toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2][11] Recommended storage is at refrigerator temperatures (2-8°C).[1][2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. The aryl iodide moiety provides a reliable handle for sophisticated carbon-carbon bond-forming reactions, while the phenolic hydroxyl group allows for further functionalization, making it an ideal starting point for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful and safe application in scientific research.

References

  • Chemdad Co., Ltd. This compound. [Link][1]

  • Acros Organics. Safety Data Sheet. [Link][10]

  • PubChem. This compound. [Link][3]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. [Link][6][7]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: 4-Methoxyphenol. [Link][11]

  • Park, H. S., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S227-S233. [Link][5]

  • PubChem. Guaiacol. [Link][4]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-2-methoxyphenol

This compound, a derivative of the naturally occurring guaiacol[1], is a highly valuable substituted phenol in modern organic synthesis. Its true utility lies in its role as a versatile building block. The presence of three distinct functional groups—a hydroxyl, a methoxy, and an iodo group—on a stable aromatic ring makes it a strategic precursor for the synthesis of more complex molecules. The carbon-iodine bond is particularly significant, serving as a reactive handle for a variety of powerful cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental to pharmaceutical and materials science development[2]. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the underlying chemical principles and offering field-proven insights into protocol selection and execution.

The Core Chemistry: Electrophilic Aromatic Substitution of Guaiacol

The synthesis of this compound almost invariably begins with guaiacol (2-methoxyphenol). The guaiacol ring is electron-rich and "activated" towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups[3][4].

  • Causality of Regioselectivity : Both the hydroxyl and methoxy groups are ortho, para-directing substituents. The hydroxyl group is the more powerful activating group of the two[3][4]. The positions ortho to the hydroxyl group are C3 and C5, and the para position is C5. The positions ortho to the methoxy group are C1 and C3, and the para position is C6. Steric hindrance from the methoxy group at the C1 position makes substitution at the C3 and C5 positions more favorable. The primary site of substitution, however, is the position para to the strongly activating hydroxyl group (C4), which is sterically accessible. This strong regiochemical preference is the cornerstone of successfully synthesizing the desired 4-iodo isomer while minimizing byproducts.

The fundamental challenge in iodination, compared to bromination or chlorination, is the lower electrophilicity of molecular iodine (I₂)[5][6]. Therefore, all successful synthetic routes rely on a method to generate a more potent electrophilic iodine species, often represented as "I⁺"[5][6].

Electrophilic Aromatic Substitution Mechanism cluster_0 Generation of Electrophile cluster_1 Substitution Reaction Reagent Iodinating Reagent (e.g., I₂, Oxidant) I_plus Electrophilic Iodine (I⁺) Reagent->I_plus Activation Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) I_plus->Arenium_Ion Guaiacol Guaiacol (C₇H₈O₂) Guaiacol->Arenium_Ion π-attack on I⁺ Product This compound Arenium_Ion->Product Deprotonation (-H⁺) caption Fig. 1: General mechanism for the iodination of guaiacol.

Caption: General mechanism for the iodination of guaiacol.

Key Synthesis Routes: A Comparative Analysis

Three primary methods have proven effective for the laboratory-scale synthesis of this compound. The choice of method depends on factors such as available reagents, desired scale, safety considerations, and tolerance for potential side reactions.

Route 1: Oxidative Iodination with Sodium Iodide and Sodium Hypochlorite
  • Trustworthiness & Control : This protocol's reliability hinges on the slow, controlled addition of the oxidant (NaOCl) to the solution of guaiacol and sodium iodide[7]. This maintains a low steady-state concentration of the powerful electrophile, minimizing the risk of di-iodination (e.g., formation of 4,6-diiodo-2-methoxyphenol). The reaction pH can also be a critical parameter, as the stability and reactivity of hypochlorite are pH-dependent[11].

Experimental Protocol: NaI / NaOCl Method

  • Preparation : In a flask equipped with a magnetic stirrer and an addition funnel, dissolve guaiacol (1.0 eq) and sodium iodide (1.05 eq) in a suitable solvent such as methanol or an aqueous alcohol mixture. Cool the solution to 0-5 °C in an ice bath.

  • Reaction : Add an aqueous solution of sodium hypochlorite (1.1 eq, typically 10-15% available chlorine) dropwise to the stirred solution over 60-90 minutes, ensuring the temperature remains below 5 °C[7].

  • Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Isolation : Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography[12].

Route 2: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for activated aromatic rings[2][13]. It is often the reagent of choice when high selectivity and clean reaction profiles are desired.

  • Expertise in Action : The key to using NIS effectively is understanding its activation. While NIS can iodinate highly activated rings on its own, its electrophilicity is dramatically enhanced by the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid[2][6][14]. The acid protonates the succinimide carbonyl group, which increases the positive character of the iodine atom, making it a much more potent electrophile[6]. This allows for the iodination of a wider range of substrates under controlled conditions.

  • Advantages : NIS is a stable, crystalline solid that is easier and safer to handle than reagents like iodine monochloride. Reactions are often cleaner, leading to simpler purification.

Experimental Protocol: NIS Method

  • Preparation : Dissolve guaiacol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition : Add N-Iodosuccinimide (1.05-1.1 eq) to the solution[2].

  • Catalysis (Optional but Recommended) : For efficient reaction, add a catalytic amount of an acid like trifluoroacetic acid (TFA)[2].

  • Reaction : Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up : Upon completion, dilute the reaction mixture with water and wash with an aqueous solution of sodium thiosulfate to remove any unreacted NIS and iodine.

  • Isolation & Purification : Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography on silica gel[2].

Data Summary & Comparative Analysis

ParameterRoute 1: NaI / NaOClRoute 2: NIS / Acid
Iodinating Agent Generated in situ from NaI + NaOClN-Iodosuccinimide (NIS)
Key Advantage Low reagent costHigh selectivity, mild conditions, easy handling
Key Disadvantage Potential for over-oxidation/chlorination[11]Higher reagent cost
Typical Conditions 0-5 °C, aqueous methanolRoom temp., CH₃CN or CH₂Cl₂, acid catalyst
Work-up Requires quenching with a reducing agentRequires quenching with a reducing agent
Safety Handle bleach with careStandard laboratory precautions

General Experimental Workflow & Purification

Regardless of the chosen synthetic route, the overall workflow follows a consistent pattern of reaction, work-up, and purification.

General Synthesis Workflow start_end start_end process process decision decision io io A Start: Guaiacol & Reagents B Reaction Vessel: Controlled Temperature & Stirring A->B C Monitor Progress (TLC/GC-MS) B->C D Reaction Complete? C->D D->B No E Quench Reaction (e.g., Na₂S₂O₃) D->E Yes F Aqueous Work-up: Extraction with Organic Solvent E->F G Dry & Concentrate F->G H Crude Product G->H I Purification: Recrystallization or Column Chromatography H->I J Pure this compound I->J caption Fig. 2: A standardized workflow for the synthesis and isolation of this compound.

Sources

An In-Depth Technical Guide to 4-Iodo-2-methoxyphenol (CAS: 203861-62-5): Synthesis, Characterization, and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on a benzene ring, offers multiple points for chemical modification. The presence of the iodo-substituent, in particular, makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its synthesis and detailed spectroscopic characterization to its practical application in key carbon-carbon bond-forming reactions, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 203861-62-5[1][2]
Molecular Formula C₇H₇IO₂[1][2]
Molecular Weight 250.03 g/mol [1][2]
Appearance Solid, orange-brown low melting solid[1]
Melting Point 37-40 °C[1][2]
Boiling Point 105-106 °C at 0.010 Torr
SMILES String COc1cc(I)ccc1O[1][2]
InChI Key KJXYWMSTOWBZHC-UHFFFAOYSA-N[1][2]
Storage Temperature 2-8°C[1][2]

Synthesis of this compound

The most direct and logical synthetic route to this compound is the electrophilic iodination of its readily available precursor, 2-methoxyphenol (guaiacol). The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the incoming electrophile primarily to the para position due to steric hindrance from the ortho-methoxy group. N-Iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent for this transformation.[3][4][5]

Synthesis of this compound from Guaiacol.
Detailed Experimental Protocol: Synthesis via Iodination of Guaiacol

This protocol is a representative procedure adapted from established methods for the iodination of activated phenols.[3][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenol (guaiacol) (1.0 eq.). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2-0.5 M).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath during addition may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H~7.2-7.3d~2.01H
Ar-H~7.0-7.1dd~8.5, 2.01H
Ar-H~6.6-6.7d~8.51H
-OH~5.5-6.0br s-1H
-OCH₃~3.8-3.9s-3H

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C-O (Phenolic)~146-148
C-O (Methoxy)~147-149
C-H (Aromatic)~129-131
C-H (Aromatic)~124-126
C-H (Aromatic)~112-114
C-I (Aromatic)~80-82
-OCH₃~55-57

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
250[M]⁺, Molecular ion
235[M - CH₃]⁺
123[M - I]⁺
108[M - I - CH₃]⁺

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions.[5][6] This reactivity allows for the facile introduction of diverse functionalities at the C4 position, which is a key strategy in the synthesis of pharmaceuticals and other bioactive molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an arylboronic acid.[3][6][7][8]

General workflow for the Suzuki-Miyaura coupling of this compound.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl iodides.[1][4]

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under a nitrogen or argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl compound.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a valuable method for C-C bond formation and molecular elaboration.[5][9][10]

General workflow for the Heck reaction of this compound.

The following is a representative protocol for the Heck reaction of this compound with an acrylate, based on established methodologies.[9]

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 eq.), the alkene (e.g., ethyl acrylate, 1.5 eq.), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq.), and a phosphine ligand like triphenylphosphine (PPh₃) (0.02-0.10 eq.).

  • Solvent and Base Addition: Add a polar aprotic solvent like DMF or acetonitrile, followed by an organic base such as triethylamine (Et₃N) (2.0-3.0 eq.).

  • Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. The reaction progress should be monitored by an appropriate chromatographic technique.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. Purification by column chromatography will yield the substituted alkene product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is particularly valuable for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials.[11][12][13]

General workflow for the Sonogashira coupling of this compound.

This protocol is based on standard Sonogashira coupling conditions.[11][12]

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add this compound (1.0 eq.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 eq.), and a copper(I) cocatalyst such as copper(I) iodide (CuI) (0.02-0.10 eq.) to a dry reaction flask.

  • Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give the desired arylalkyne.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation from guaiacol and the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a wide range of complex organic molecules. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Benson, W. R.; McBee, E. T.; Rand, L. N-Iodosuccinimide. Org. Synth.1961 , 41, 73. DOI: 10.15227/orgsyn.041.0073. [Link]

  • Chutia, R. et al. A green and efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction. International Journal of New Chemistry, 2025 , 12(3), 329-339. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Ma, R. et al. In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. Green Chem., 2014 , 16, 3643-3648. [Link]

  • NROChemistry. The Suzuki Reaction. [Link]

  • Soares, P. et al. Microwave-assisted synthesis of 5-phenyl-2-hydroxyacetophenone derivatives by a green Suzuki coupling reaction. J. Chem. Educ.2015 , 92(3), 575-578. [Link]

  • PubChemLite. This compound. [Link]

  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NIST WebBook. Phenol, 2-methoxy-. [Link]

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An In-Depth Technical Guide to the Physical Properties of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecular Landscape

In the realm of drug discovery and development, a thorough understanding of the physical properties of a molecule is not merely an academic exercise; it is the very foundation upon which successful formulation, delivery, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive exploration of the core physical characteristics of 4-Iodo-2-methoxyphenol (also known as 4-Iodoguaiacol), a key intermediate in organic synthesis. Our approach moves beyond a simple recitation of data points, delving into the causality behind these properties and the experimental methodologies used to determine them. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound.

Core Molecular Attributes

This compound is a substituted aromatic compound belonging to the phenol family. Its structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on the benzene ring, dictates its unique physicochemical behavior.

PropertyValueSource(s)
Molecular Formula C₇H₇IO₂[1][2]
Molecular Weight 250.03 g/mol [1][2]
CAS Number 203861-62-5[1][2]
Appearance Solid[3]
Predicted pKa 9.36 ± 0.18[2]

The predicted pKa suggests that this compound is a weak acid, a characteristic typical of phenols.[4] The acidity arises from the ability of the aromatic ring to stabilize the resulting phenoxide anion through resonance. The presence of both an electron-donating methoxy group and an electron-withdrawing iodo group introduces a nuanced electronic effect on the acidity compared to unsubstituted phenol.

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is a critical determinant of its stability, purification methods, and formulation strategies.

Thermal PropertyValueConditionsSource(s)
Melting Point 37-40 °C-[2][3]
Boiling Point 105-106 °Cat 0.010 Torr[2]

The relatively low melting point indicates that the intermolecular forces in the solid state, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions, are overcome at a modest temperature.[4] The boiling point, measured under reduced pressure, is a testament to the compound's susceptibility to decomposition at higher temperatures under atmospheric pressure.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity. The capillary method is a widely accepted and reliable technique.

Causality of Experimental Choices:

  • Pulverization: A finely powdered sample ensures uniform heat distribution.

  • Capillary Sealing: Sealing one end of the capillary tube prevents the sample from subliming or decomposing before melting.

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, thus providing an accurate melting range.

Step-by-Step Methodology:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire solid mass has melted (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Density and Solubility

Density

The predicted density of this compound is approximately 1.866 g/cm³ .[2] This value, being significantly greater than that of water, is largely influenced by the presence of the heavy iodine atom in the molecular structure.

Solubility Profile

Theoretical Solubility Assessment:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group allows for hydrogen bonding with these solvents, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): The overall polarity of the molecule should allow for favorable dipole-dipole interactions, leading to good solubility.

  • Nonpolar Solvents (e.g., Hexane): The polarity of the hydroxyl and methoxy groups, along with the polar C-I bond, will likely result in poor solubility in nonpolar solvents.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate solubility is expected due to dipole-dipole interactions.

  • Aqueous Solubility: Phenols exhibit some water solubility due to hydrogen bonding.[4] However, the presence of the large, hydrophobic iodine atom and the benzene ring likely limits its aqueous solubility. The solubility of the related 4-methoxyphenol in water is 40 g/L at 25°C.[3] The iodo-substituted derivative is expected to be less soluble.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.

Causality of Experimental Choices:

  • Excess Solute: The presence of undissolved solid ensures that the solution is saturated at equilibrium.

  • Constant Agitation and Temperature: This ensures that equilibrium is reached and maintained.

  • Filtration: A syringe filter with a pore size of 0.45 µm or smaller is used to remove all undissolved particles, ensuring that only the solubilized compound is analyzed.

Step-by-Step Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the mixture to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its identity and providing insights into its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8s3H-OCH₃
~5.5br s1H-OH
~6.7-7.2m3HAr-H

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~56-OCH₃
~85C-I
~110-130Ar-C
~145-155C-O

Note: The above spectral data are predicted and should be confirmed with experimental data. The chemical shifts are influenced by the solvent used.

Experimental Protocol: NMR Sample Preparation and Analysis

Causality of Experimental Choices:

  • Deuterated Solvents: Using a solvent in which protons are replaced by deuterium (e.g., CDCl₃, DMSO-d₆) is essential to avoid large solvent signals that would obscure the analyte's proton signals.

  • TMS Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale.

Step-by-Step Methodology:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10mg in 0.7mL Deuterated Solvent B Add TMS Standard A->B C Transfer to NMR Tube B->C D Place Tube in Spectrometer C->D Prepared Sample E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G 1H FID F->G 13C FID H Phase & Baseline Correction G->H I Integrate & Assign Peaks H->I

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3500-3200 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretch-OCH₃
~1600-1450C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~1150C-O stretchPhenolic C-O
~600-500C-I stretchAryl iodide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Fragments:

  • Molecular Ion Peak [M]⁺: m/z ≈ 250

  • [M-CH₃]⁺: Loss of the methyl group from the ether.

  • [M-I]⁺: Loss of the iodine atom.

The presence of iodine (¹²⁷I) as a single stable isotope simplifies the isotopic pattern of the molecular ion peak.[5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as acutely toxic if swallowed and can cause serious eye damage.[1] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

References

  • Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram. [Link]

  • Ma, R., et al. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

  • University of Calgary. Ch24 : Phenols. [Link]

  • Solubility of Things. 4-Methoxyphenol. [Link]

  • Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

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4-Iodo-2-methoxyphenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-methoxyphenol: Melting and Boiling Point Determination

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, with a primary focus on the theoretical and practical aspects of determining its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with robust experimental protocols to ensure accurate and reliable characterization of this important chemical intermediate.

Introduction: The Profile of this compound

This compound, also known as 4-iodoguaiacol, is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a methoxy group, and an iodine atom on the benzene ring, provides a versatile scaffold for creating more complex molecules, including bioactive natural-like hydroxylated biphenyls.[1] Accurate knowledge of its physical properties, particularly the melting and boiling points, is fundamental for its purification, handling, and application in synthetic workflows. These constants serve as critical indicators of purity and are essential for designing reaction conditions and purification strategies.

This guide delves into the core physicochemical properties of this compound, explains the principles governing its phase transitions, and provides detailed, field-proven methodologies for their experimental determination.

Core Physicochemical Data

A precise understanding of a compound's properties begins with its fundamental data. The following table summarizes the key physicochemical characteristics of this compound.

PropertyValueSource(s)
Chemical Name This compound[2][3]
Synonyms 4-Iodoguaiacol, 2-Hydroxy-5-iodoanisole[3]
CAS Number 203861-62-5[2][3]
Molecular Formula C₇H₇IO₂[2][3]
Molecular Weight 250.03 g/mol [2][3]
Appearance Solid[2]
Melting Point 37-40 °C[2][3]
Boiling Point 105-106 °C at 0.010 Torr[3]
Predicted Density 1.866 ± 0.06 g/cm³[3]
Predicted pKa 9.36 ± 0.18[3]

Theoretical Framework: Understanding Phase Transitions

The melting and boiling points are intrinsic properties of a pure substance, dictated by the strength of its intermolecular forces. For this compound, several forces are at play:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the strongest intermolecular force present, significantly elevating both the melting and boiling points by requiring substantial energy to overcome.

  • Dipole-Dipole Interactions: The methoxy (-OCH₃) group and the carbon-iodine (C-I) bond introduce permanent dipoles into the molecule, leading to electrostatic attractions between adjacent molecules.

  • Van der Waals Forces (London Dispersion Forces): The large, polarizable iodine atom and the aromatic ring contribute significantly to these temporary, induced-dipole attractions. The substantial molecular weight (250.03 g/mol ) enhances these forces.

The transition from a solid to a liquid (melting) occurs when molecules gain sufficient thermal energy to overcome the rigid, ordered structure of the crystal lattice. The transition from a liquid to a gas (boiling) requires even more energy to overcome all intermolecular forces and allow molecules to escape into the vapor phase.

Crucially, the boiling point is highly dependent on ambient pressure. The value of 105-106 °C is reported at a very low pressure (0.010 Torr), indicating that the compound would likely decompose at its normal boiling point under atmospheric pressure. This is common for high-molecular-weight organic compounds with sensitive functional groups.

Experimental Protocol: Melting Point Determination

The melting point provides a rapid and effective assessment of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. The protocol below describes the capillary method, a standard and reliable technique.

Methodology: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry it under a vacuum over a desiccant.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Finely crush the solid into a powder using a spatula. This ensures uniform packing and efficient heat transfer.

  • Capillary Loading:

    • Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small plug of material (2-3 mm in height) should enter the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom. Proper packing is critical for an accurate reading.

  • Measurement:

    • Insert the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point (37-40 °C).

    • Decrease the heating rate to 1-2 °C per minute. A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring the temperature of the block accurately reflects the temperature of the sample.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

Given that this compound's boiling point is reported under vacuum, standard atmospheric distillation is not viable. The following protocol outlines the determination using vacuum distillation.

Methodology: Vacuum Distillation

Safety Note: Vacuum distillation poses an implosion risk. Always use glassware rated for vacuum, check for star cracks, and use a safety shield.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels, reducing sample loss.

    • Place a small sample (1-2 g) of this compound and a magnetic stir bar or boiling chips into the distillation flask. Stirring ensures smooth boiling and prevents bumping.

    • Place a thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the apparatus to a vacuum pump via a trap (to protect the pump from corrosive vapors) and a manometer (to measure the pressure). Ensure all joints are properly sealed with vacuum grease.

  • Measurement:

    • Turn on the condenser fluid (water).

    • Begin stirring the sample.

    • Slowly and carefully apply the vacuum. The pressure should be reduced to the desired level (e.g., around 0.010 Torr to replicate the literature value).[3]

    • Once the pressure is stable, begin heating the distillation flask gently with a heating mantle.

    • Observe the sample. The boiling point is the temperature at which the liquid is boiling, and a ring of condensing vapor is observed on the thermometer bulb.

    • Record the stable temperature reading on the thermometer and the precise pressure reading from the manometer.

    • Collect the distillate in the receiving flask. A pure compound should have a constant boiling point at a constant pressure.

Workflow for Boiling Point Determination (Vacuum)

Caption: Workflow for vacuum distillation to determine boiling point.

Validating Results: Purity and Measurement Integrity

The trustworthiness of melting and boiling point data is contingent on sample purity and meticulous experimental technique.

  • Impact of Impurities: As previously noted, impurities depress the melting point. If an experimentally determined melting range is wide and lower than the literature value, the sample likely requires further purification. Common purification techniques for solids like this compound include recrystallization from a suitable solvent (e.g., petroleum ether, benzene) or vacuum sublimation.[4]

  • Calibration: All measurement devices, particularly thermometers and manometers, must be properly calibrated against known standards to ensure the accuracy of the readings.

  • Heating and Pressure Control: Inaccurate results are often traced back to an excessively high heating rate (for melting point) or fluctuating pressure (for boiling point). Maintaining slow, steady conditions near the phase transition is paramount.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: It is classified as acutely toxic if swallowed (Acute Tox. 3), causes serious eye damage (Eye Dam. 1), and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin or eyes.

    • Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[2][3]

Conclusion

The melting point (37-40 °C) and boiling point (105-106 °C at 0.010 Torr) of this compound are defining physical constants that reflect its molecular structure and purity. Their accurate determination is a non-negotiable aspect of quality control in research and development. By integrating a sound theoretical understanding with the rigorous, self-validating experimental protocols detailed in this guide, scientists can ensure the reliable characterization of this valuable compound, paving the way for its successful application in complex synthetic endeavors.

References

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link][3]

  • PubChem. (n.d.). This compound (C7H7IO2). Retrieved from [Link]

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 8(7), 489-495.
  • Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from [Link][4]

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A Comprehensive Technical Guide to the Solubility of 4-Iodo-2-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodo-2-methoxyphenol is a substituted phenol of significant interest in synthetic chemistry and drug discovery. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a thorough examination of the solubility profile of this compound. In the absence of extensive quantitative data in publicly available literature, this guide synthesizes established chemical principles, qualitative observations, and predictive analysis based on molecular structure. Furthermore, it equips researchers with detailed, field-proven methodologies for the precise experimental determination of solubility, ensuring a foundation of scientific integrity and practical applicability.

Understanding the Molecular Profile of this compound

This compound, also known as 4-iodoguaiacol, possesses a unique molecular architecture that dictates its solubility behavior. The key structural features include:

  • A Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of solubility in polar, protic solvents.

  • A Methoxy (-OCH₃) Group: The methoxy group introduces some polar character through its oxygen atom but is less capable of hydrogen bonding than the hydroxyl group.

  • An Iodine Atom (-I): The iodine substituent is large and polarizable, contributing to van der Waals forces and potentially enhancing solubility in non-polar and halogenated solvents.

  • An Aromatic Benzene Ring: The benzene ring is inherently non-polar and hydrophobic, which favors solubility in non-polar, aromatic solvents.

The interplay of these functional groups results in a molecule with a balanced polarity, suggesting a broad, albeit varied, solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[1] This principle states that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the phenolic hydroxyl group of this compound, leading to favorable solute-solvent interactions and generally good solubility.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds due to their high polarity.[1][3]

  • Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of this compound will have a strong affinity for these solvents through π-π stacking interactions, suggesting good solubility.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The presence of the iodine atom on the solute molecule suggests that dipole-dipole and London dispersion forces will facilitate solubility in these solvents.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The significant polarity imparted by the hydroxyl and methoxy groups is expected to limit solubility in these highly non-polar solvents.

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound in different solvent classes.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₇H₇IO₂ OH -OH (H-Bond Donor/Acceptor) Solute->OH OCH3 -OCH₃ (Polar) Solute->OCH3 Iodine -I (Polarizable) Solute->Iodine Aromatic Aromatic Ring (Non-polar) Solute->Aromatic Protic Polar Protic (e.g., Methanol) OH->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., Acetone, DMSO) OH->Aprotic H-Bond Accepting Halogenated Halogenated (e.g., Dichloromethane) Iodine->Halogenated Dispersion Forces NonPolarAro Non-Polar Aromatic (e.g., Toluene) Aromatic->NonPolarAro π-π Stacking NonPolarAli Non-Polar Aliphatic (e.g., Hexane) Aromatic->NonPolarAli Weak Interaction

Caption: Intermolecular interactions governing the solubility of this compound.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Driving Interactions
Polar Protic Methanol, EthanolHighHydrogen bonding with the hydroxyl group.
Polar Aprotic Acetone, Ethyl AcetateHighDipole-dipole interactions and hydrogen bond acceptance.
DMSO, DMFVery HighStrong dipole-dipole interactions and hydrogen bond acceptance.
Halogenated Dichloromethane, ChloroformModerate to HighDipole-dipole and London dispersion forces.
Non-Polar Aromatic Toluene, BenzeneModerate to Highπ-π stacking and van der Waals forces.
Non-Polar Aliphatic Hexane, CyclohexaneLowWeak van der Waals forces.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, rigorous experimental procedures are essential. The following protocols are recommended for the determination of the solubility of this compound.

Qualitative "Test Tube" Method

This method provides a rapid initial assessment of solubility.

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the chosen organic solvent dropwise (approximately 0.5 mL increments) to the test tube.

  • Agitation: After each addition, vigorously agitate the test tube for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: Complete dissolution within 3 mL of solvent.

    • Slightly Soluble: Partial dissolution, or complete dissolution requiring a larger volume of solvent.

    • Insoluble: No apparent dissolution.

Quantitative "Shake-Flask" Method

This is a standard and reliable method for determining equilibrium solubility.

Methodology:

  • Supersaturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the dilution factor.

The following diagram outlines the workflow for the quantitative shake-flask method.

G start Start supersaturation Add excess this compound to a known volume of solvent start->supersaturation equilibration Agitate at constant temperature (24-72 hours) supersaturation->equilibration phase_separation Filter to remove undissolved solid equilibration->phase_separation quantification Dilute a known volume of the saturated filtrate phase_separation->quantification analysis Analyze by HPLC or qNMR quantification->analysis calculation Calculate solubility analysis->calculation end_node End calculation->end_node

Caption: Workflow for the quantitative determination of solubility via the shake-flask method.

Practical Implications and Applications

A comprehensive understanding of the solubility of this compound is critical for its effective application:

  • Reaction Chemistry: The choice of solvent directly impacts reaction rates and yields. A solvent that readily dissolves both this compound and other reactants will facilitate a homogeneous reaction environment.

  • Purification: Solubility differences are exploited in purification techniques such as crystallization and chromatography. Knowledge of solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature is key for successful recrystallization.

  • Drug Development: For pharmaceutical applications, solubility in physiologically relevant solvents and formulation excipients is a critical determinant of bioavailability. Early characterization of solubility can guide the selection of appropriate delivery systems.

Conclusion

While a comprehensive public database of quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for understanding and predicting its solubility in a wide range of organic solvents. By combining theoretical principles with practical, validated experimental protocols, researchers and drug development professionals can confidently navigate the challenges associated with the handling and application of this important chemical entity. The methodologies outlined herein provide a clear pathway to generating the precise solubility data necessary for advancing research and development efforts.

References

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • de Oliveira, M. S., et al. (2018). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Galanakis, C. M., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents.
  • INCHEM. (2021). ICSC 1097 - 4-METHOXYPHENOL. [Link]

  • PubChem. (n.d.). 4-Methoxyphenol. [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? [Link]

  • Sciencemadness Wiki. (2024). Phenol. [Link]

  • Walton-Raaby, M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5437. [Link]

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A Technical Guide to the Spectral Analysis of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, is a halogenated derivative of guaiacol, a naturally occurring organic compound. Its chemical formula is C₇H₇IO₂, with a molecular weight of approximately 250.03 g/mol .[1] The presence of an iodine atom on the aromatic ring, along with the hydroxyl and methoxy functional groups, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science.

Molecular Structure and Key Features

The structure of this compound features a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methoxy group (-OCH₃) at position 2, and an iodine atom (-I) at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shift (δ) values are indicative of the electronic environment, with electron-withdrawing groups generally shifting signals downfield (to higher ppm). Spin-spin coupling results in the splitting of signals, and the coupling constant (J) provides information about the connectivity of protons.

Predicted ¹H NMR Data:

While a publicly available experimental spectrum for this compound is elusive, we can predict the expected chemical shifts and splitting patterns based on the analysis of similar compounds. For instance, in related iodo- and methoxy-substituted benzene derivatives, the following trends are observed:

  • Aromatic Protons: The three protons on the benzene ring will exhibit distinct signals. The proton at C3 (ortho to both -OH and -I) is expected to be the most deshielded. The proton at C5 (ortho to -I and meta to -OH) will be in a different environment, as will the proton at C6 (ortho to -OH and meta to -I). We would expect to see three signals in the aromatic region (typically 6.5-8.0 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, depending on the coupling constants.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

Based on the structure, we expect to see seven distinct signals in the ¹³C NMR spectrum of this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1145-150Aromatic carbon attached to the electron-donating -OH group.
C2140-145Aromatic carbon attached to the electron-donating -OCH₃ group.
C3115-120Aromatic C-H carbon ortho to two electron-donating groups.
C480-85Aromatic carbon directly attached to the heavy iodine atom, which has a significant shielding effect.
C5125-130Aromatic C-H carbon ortho to the iodine atom.
C6110-115Aromatic C-H carbon ortho to the -OH group.
-OCH₃55-60Carbon of the methoxy group.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a wider spectral width (e.g., 0-220 ppm) and a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Expected IR Absorptions:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹)Description of Vibration
O-H (hydroxyl)3200-3600Broad band due to hydrogen bonding.
C-H (aromatic)3000-3100Stretching vibrations of C-H bonds on the benzene ring.
C-H (methyl)2850-2960Stretching vibrations of C-H bonds in the methoxy group.
C=C (aromatic)1450-1600Stretching vibrations of the benzene ring.
C-O (ether)1200-1300Asymmetric stretching of the aryl-alkyl ether bond.
C-O (phenol)1150-1250Stretching of the phenolic C-O bond.
C-I (iodo)500-600Stretching vibration of the carbon-iodine bond.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is a low-melting solid or oil), as a KBr pellet (for solids), or as a solution in a suitable solvent.

  • Data Acquisition: A background spectrum is first recorded. Then, the sample is placed in the IR beam, and the spectrum is acquired.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Principles: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum:

Based on the molecular formula C₇H₇IO₂, the exact mass of this compound is 249.9491 g/mol . PubChem predicts the following adducts in mass spectrometry: [M+H]⁺ at m/z 250.95636 and [M-H]⁻ at m/z 248.94180.[2]

Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) is expected at m/z 250. The fragmentation pattern would likely involve:

  • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 235.

  • Loss of a formyl radical (•CHO) from the cleavage of the methoxy group and the aromatic ring, leading to a fragment at m/z 221.

  • Loss of an iodine atom (•I) to give a fragment at m/z 123.

  • Cleavage of the C-I bond can also lead to the formation of an iodine cation (I⁺) at m/z 127.

MS_Fragmentation M [M]⁺˙ m/z = 250 M_minus_CH3 [M-CH₃]⁺ m/z = 235 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z = 221 M->M_minus_CHO - •CHO M_minus_I [M-I]⁺ m/z = 123 M->M_minus_I - •I I_ion [I]⁺ m/z = 127 M->I_ion C-I cleavage

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed understanding of its molecular structure. While experimental data is not always readily available in public repositories, a combination of predicted data and comparative analysis with structurally related compounds offers a robust methodology for its characterization. The protocols and interpretive guidelines presented in this technical guide are intended to assist researchers, scientists, and drug development professionals in the accurate identification and quality control of this important chemical entity.

References

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. Supporting information for "In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O". [Link]

  • PubChemLite. This compound (C7H7IO2). [Link]

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The Strategic Sourcing and Application of 4-Iodo-2-methoxyphenol in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Value of a Well-Positioned Intermediate

In the intricate tapestry of pharmaceutical synthesis, the strategic importance of key intermediates cannot be overstated. 4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, emerges as a pivotal building block, particularly in the construction of complex molecular architectures with significant therapeutic potential. Its utility lies in the orthogonal reactivity of its functional groups: a nucleophilic phenol, a sterically accessible methoxy group, and a strategically placed iodine atom, which is amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive technical overview of the commercial availability, synthesis, quality control, and applications of this compound, designed to empower researchers in their drug development endeavors.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥97%, with some suppliers providing higher grades. When sourcing this intermediate, it is crucial to consider not only the purity but also the consistency of the product and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).

Supplier Typical Purity Available Quantities Notes
Sigma-Aldrich (Merck) 97%1g, 5g, 25gA reliable source for research-grade material with comprehensive safety and handling information.
Alfa Aesar (Thermo Fisher Scientific) 98+%5g, 25g, 100gOffers a high-purity grade suitable for sensitive synthetic applications.[1]
Capot Chemical Co., Ltd. 98% (Min, GC)100g, 1kg, 5kg, 10kg, 25kg, 50kgProvides a range of quantities, including bulk, suitable for scale-up.
Fuxin Pharmaceutical 99%1kg, 25kg, or largerSpecializes in specialty chemicals and offers high-purity grades for pharmaceutical manufacturing.
Zhengzhou Alfa Chemical Co., Ltd 95% Min.100g, 500g, 1kg, 25kg, bulkOffers various packaging options and bulk quantities.

Synthesis and Manufacturing Insights: From Guaiacol to a Versatile Intermediate

The most common and economically viable route to this compound is the direct iodination of guaiacol (2-methoxyphenol). This electrophilic aromatic substitution is typically achieved using molecular iodine in the presence of an oxidizing agent. The methoxy group is an ortho-, para-director, and while some ortho-iodination may occur, the para-product is generally favored due to reduced steric hindrance.

Illustrative Laboratory-Scale Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound from guaiacol.

Materials:

  • Guaiacol (1.0 eq)

  • Iodine (1.1 eq)

  • Sodium bicarbonate (2.5 eq)

  • Methanol

  • Water

  • Anhydrous sodium sulfate

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolve guaiacol in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium bicarbonate in water.

  • Add the sodium bicarbonate solution to the guaiacol solution and cool the mixture in an ice bath.

  • Slowly add a solution of iodine in methanol to the reaction mixture with vigorous stirring. The addition should be dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, which can otherwise lead to side reactions.

  • Methanol/Water solvent system: Provides a suitable medium for the solubility of both the organic and inorganic reagents.

  • Sodium thiosulfate quench: Reduces excess iodine to iodide, facilitating its removal from the organic phase.

  • Column chromatography: Is essential for separating the desired para-isomer from any unreacted starting material and the ortho-iodinated byproduct.

Applications in Drug Development: A Gateway to Bioactive Scaffolds

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly those with a biphenyl or stilbene core. The iodine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki and Heck reactions.

Case Study: Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[2][3][4][5][6] this compound is a key building block for the synthesis of various combretastatin A-4 analogues. In a typical synthetic sequence, the phenolic hydroxyl group is first protected, followed by a Suzuki coupling with a suitably substituted boronic acid to construct the characteristic stilbene bridge.

G cluster_0 Synthesis of Combretastatin A-4 Analogue A This compound B Protection of Phenolic -OH (e.g., as MOM ether) A->B C Protected This compound B->C D Suzuki Coupling with 3,4,5-Trimethoxy- phenylboronic acid C->D Pd catalyst, Base E Protected Combretastatin Analogue D->E F Deprotection E->F G Combretastatin A-4 Analogue F->G

Caption: Synthetic pathway to a combretastatin A-4 analogue.

Case Study: Synthesis of Bioactive Biphenyls

Hydroxylated biphenyls are another class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. This compound can be utilized in Suzuki or other palladium-catalyzed cross-coupling reactions to generate substituted biphenyl scaffolds.

G cluster_1 Synthesis of Bioactive Biphenyl X This compound Z Suzuki Coupling X->Z Pd catalyst, Base Y Arylboronic Acid (R-B(OH)2) Y->Z W Bioactive Biphenyl Z->W

Caption: General scheme for bioactive biphenyl synthesis.

Quality Control and Characterization: Ensuring Purity and Identity

Rigorous quality control is paramount to ensure the suitability of this compound for pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed to confirm its identity, purity, and to identify any potential impurities.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing the purity of this compound. A C18 column with a gradient elution using a mixture of acetonitrile and water (with a small amount of acid, such as phosphoric or formic acid) provides excellent separation of the main compound from related impurities.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable alternative for purity analysis, particularly for detecting volatile impurities. Derivatization of the phenolic hydroxyl group may be necessary to improve peak shape and thermal stability.

Spectroscopic Characterization (Predicted Data)
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

    • δ ~7.1 ppm (d, 1H, Ar-H)

    • δ ~6.9 ppm (dd, 1H, Ar-H)

    • δ ~6.8 ppm (d, 1H, Ar-H)

    • δ ~5.5 ppm (s, 1H, -OH)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

    • δ ~147 ppm (C-O)

    • δ ~146 ppm (C-O)

    • δ ~125 ppm (Ar-CH)

    • δ ~123 ppm (Ar-CH)

    • δ ~115 ppm (Ar-CH)

    • δ ~83 ppm (C-I)

    • δ ~56 ppm (-OCH₃)

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3400 cm⁻¹ (broad, O-H stretch)

    • ~3000 cm⁻¹ (C-H stretch, aromatic)

    • ~1590, 1500 cm⁻¹ (C=C stretch, aromatic)

    • ~1250 cm⁻¹ (C-O stretch, ether)

    • ~1150 cm⁻¹ (C-O stretch, phenol)

    • ~800 cm⁻¹ (C-I stretch)

  • Mass Spectrometry (Electron Ionization, EI):

    • Molecular Ion (M⁺): m/z 250

    • Key Fragments: m/z 235 ([M-CH₃]⁺), m/z 123 ([M-I]⁺), m/z 95 ([M-I-CO]⁺)

Biological Activity Profile: An Emerging Area of Interest

While this compound is primarily valued as a synthetic intermediate, the broader class of 2-methoxyphenols has demonstrated a range of biological activities. For instance, some guaiacol derivatives exhibit antioxidant and anti-inflammatory properties. It is plausible that this compound itself may possess some level of biological activity, although this has not been extensively studied. Researchers using this compound should be aware of its potential for bioactivity, and in some contexts, this could be an area for further investigation. Preliminary in vitro cytotoxicity screening against various cancer cell lines would be a logical first step to explore this potential.[7][8][9]

Safety, Handling, and Storage

This compound is classified as acutely toxic if swallowed and can cause serious eye damage. It is also toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[10]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound represents more than just a chemical commodity; it is a strategic asset for medicinal chemists and drug development professionals. Its well-defined reactivity and commercial availability make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the quest for novel therapeutics. As the demand for complex and innovative drug candidates continues to grow, the importance of versatile and reliable intermediates like this compound will undoubtedly increase.

References

  • Sigma-Aldrich.
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  • Pettit, G. R., et al. (1989). Isolation and structure of the cancer cell growth inhibitory stilbenes combretastatin A-4 and combretastatin B-4 from Combretum caffrum.
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  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Dorr, R. T., et al. (2001). Antitumor activity of the combretastatin A-4 prodrug, AVE8062A, alone and in combination with chemotherapy and radiation. Cancer research, 61(24), 8643-8648.
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  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC - NIH.
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  • In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines.
  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Pharmacognosy Research.
  • Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - Beilstein Journals.
  • Cell viability assay. Dose-response curves of five cancer cell lines...
  • The Royal Society of Chemistry.
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  • Pharmacognosy Research. Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.
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A Comprehensive Technical Guide to the Safe Handling of 4-Iodo-2-methoxyphenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Iodo-2-methoxyphenol (CAS No: 203861-62-5) is a valuable substituted phenol intermediate, increasingly utilized in the synthesis of complex organic molecules within the pharmaceutical and specialty chemical sectors.[1] Its structure, featuring a reactive iodine atom, makes it an excellent building block for cross-coupling reactions and the introduction of a guaiacol moiety into target structures.[2][3] However, like many halogenated phenols, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic properties and hazards. This allows for a proactive risk assessment rather than a reactive response to incidents.

1.1: Physicochemical Properties

The physical characteristics of a compound dictate its behavior under laboratory conditions and inform handling and storage requirements.

PropertyValueSource
Molecular Formula C₇H₇IO₂[4]
Molecular Weight 250.03 g/mol
Appearance Solid
Melting Point 37-40 °C
Storage Temperature 2-8°C
1.2: Toxicological Profile

Based on data from analogous compounds and available safety data sheets, this compound is classified with several key hazards that must be managed.

Hazard ClassificationGHS StatementPractical Implication & Rationale
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing stringent personal hygiene.[5][6]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. The lipophilic nature of phenols allows for potential absorption through the skin, necessitating the use of appropriate chemical-resistant gloves.[5][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe eyes are particularly vulnerable. Even minor exposure to dust or splashes can result in significant irritation and potential damage, making chemical splash goggles a mandatory piece of personal protective equipment (PPE).[5][6][8][9]
Skin Sensitization H317: May cause an allergic skin reactionRepeated exposure may lead to an allergic response (contact dermatitis), which can be debilitating for laboratory personnel. This delayed effect highlights the need to prevent all skin contact, even if no immediate irritation is observed.[6][8][10]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of the dust is a primary exposure risk. The compound can irritate the mucous membranes and upper respiratory tract, requiring that all weighing and handling of the solid be performed in a ventilated enclosure.[11]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effectsImproper disposal can harm ecosystems. This mandates that all waste streams containing this chemical be collected and disposed of as hazardous chemical waste, never poured down the drain.[8][10]
1.3: Primary Exposure Routes

Understanding the pathways through which exposure can occur is the first step in establishing effective barriers.

ExposureRoutes cluster_source Source cluster_routes Exposure Routes Compound This compound (Solid/Solution) Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation Dermal Dermal Contact (Skin) Compound->Dermal Eye Eye Contact (Splash/Dust) Compound->Eye Ingestion Ingestion (Contamination) Compound->Ingestion

Caption: Primary routes of occupational exposure to this compound.

1.4: Reactivity and Incompatibilities

Safe handling extends to chemical reactivity. This compound should be stored away from:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates) Can cause vigorous or explosive reactions.[8][9][12]

  • Strong Bases: (e.g., sodium hydroxide) Can deprotonate the phenol, potentially leading to unwanted reactions.[8][9][12]

  • Acid Chlorides and Anhydrides: Can react with the hydroxyl group.[7][8][9]

The compound should also be protected from light to prevent potential degradation.[8][9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The implementation of robust safety measures follows a well-established "Hierarchy of Controls," which prioritizes the most effective strategies.

2.1: The Hierarchy of Controls

This framework guides the selection of safety protocols, with an emphasis on engineering solutions over reliance on personal protective equipment alone.

HierarchyOfControls cluster_main Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls for mitigating chemical hazards.

2.2: Mandatory Engineering Controls

For this compound, the following engineering controls are non-negotiable:

  • Certified Chemical Fume Hood: All work, including weighing, preparing solutions, and running reactions, must be conducted inside a properly functioning chemical fume hood. This is the primary defense against inhaling hazardous dust or vapors.

  • Safety Showers and Eyewash Stations: These must be located in the immediate vicinity of the work area for rapid decontamination in case of a significant splash or exposure.[8][9][12]

2.3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected and used correctly for all procedures.

TaskRequired PPERationale
Transporting Container • Safety Glasses• Lab Coat• Nitrile GlovesBasic protection against minor leaks or spills during transit within the lab.
Weighing Solid • Chemical Splash Goggles• Lab Coat• Nitrile Gloves• N95 Respirator (if indicated by risk assessment)Goggles provide a full seal to protect from airborne dust. The primary control is the fume hood, but a respirator may be prudent for handling larger quantities.
Preparing Solutions & Running Reactions • Chemical Splash Goggles• Face Shield (when handling >1L)• Chemical-Resistant Lab Coat• Nitrile Gloves (ASTM D6978)Provides protection against splashes and spills. A face shield offers an additional layer of protection for larger-scale operations.[13]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols minimizes risk and ensures reproducibility.

3.1: Handling and Dispensing Solid this compound
  • Preparation: Don all required PPE as specified in the table above.

  • Work Area: Conduct all operations within a certified chemical fume hood.

  • Dispensing: Use a spatula to transfer the solid from the stock bottle to a tared weigh boat or reaction vessel. Avoid generating dust by handling the material gently.

  • Closure: Immediately and securely cap the stock bottle after dispensing.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a solvent-dampened towel (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the towel as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[1][8]

3.2: Storage Protocol
  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[5][8][10]

  • Location: Store in a designated, well-ventilated, cool, and dry chemical storage cabinet.[5][8][9] The recommended temperature is 2-8°C.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8][9][12][14]

  • Light Protection: Store in an opaque container or in a dark cabinet to protect from light.[8][9]

3.3: Waste Disposal Protocol
  • Waste Streams: Establish separate, clearly labeled hazardous waste containers for:

    • Solid waste (contaminated weigh boats, paper towels, gloves).

    • Liquid waste (reaction mother liquors, rinse solutions).

  • Collection: Never pour any waste containing this compound down the drain.[8][9] Collect all waste in appropriate, sealed containers.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][8][12]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

4.1: Spill Response Workflow

This workflow applies to small, manageable laboratory spills (<100g). For larger spills, evacuate the area and contact EHS immediately.

SpillResponse Start Spill Discovered Alert Alert others in the immediate area Start->Alert Assess Is the spill large or unmanageable? Alert->Assess Evacuate Evacuate Area Call Emergency EHS Assess->Evacuate Yes DonPPE Don appropriate PPE: - Goggles & Face Shield - Lab Coat - 2 pairs of Nitrile Gloves Assess->DonPPE No Contain Cover with an inert absorbent (e.g., sand, vermiculite) DonPPE->Contain Collect Carefully sweep/scoop material into a labeled waste container Contain->Collect Clean Decontaminate the area with soap and water or appropriate solvent Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose End Spill Managed Dispose->End

Caption: Workflow for responding to a small-scale laboratory spill.

4.2: First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[9][11][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8][16] Seek medical attention if irritation or a rash develops or persists.[6][8][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open and occasionally lifting the upper and lower lids.[8][12][16] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9][11] If the person is conscious, rinse their mouth thoroughly with water. Call a physician or Poison Control Center immediately.[8][10]

Conclusion

This compound is a potent tool for chemical synthesis, but its utility is matched by its potential hazards. By embracing a safety-first mindset grounded in the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness, researchers can handle this compound with confidence and security. The protocols and information in this guide are designed to empower scientific professionals to protect themselves, their colleagues, and the environment while advancing the frontiers of drug discovery and development.

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Retrieved from [Link]

  • Ibadurrahman, M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]

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  • Johns Hopkins Bayview Medical Center. First Aid: Chemical Exposure. Retrieved from [Link]

  • Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Retrieved from [Link]

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  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

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  • PubChem. This compound. Retrieved from [Link]

  • Thompson, D. C., et al. (1995). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices. Chemical Research in Toxicology. Retrieved from [Link]

  • Iovine, V., et al. (2023). Advances in Drug Discovery and Synthesis. Molecules. Retrieved from [Link]

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  • Dömling, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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A Technical Guide to the Synthesis of 4-Iodo-2-methoxyphenol: Strategic Selection of Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, is a valuable substituted phenol that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility stems from the orthogonal reactivity of its three functional groups: the nucleophilic phenol, the ether linkage, and the carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions. This guide provides an in-depth analysis of the synthetic routes to this compound, with a primary focus on the strategic selection of the starting material. We will demonstrate that guaiacol (2-methoxyphenol) represents the most efficient and direct precursor. Detailed, field-proven protocols for its regioselective iodination are presented, alongside a discussion of the underlying chemical principles that govern the choice of reagents and reaction conditions.

Foundational Strategy: The Logic of Precursor Selection

The molecular architecture of this compound consists of a benzene ring substituted with hydroxyl, methoxy, and iodo groups at positions 1, 2, and 4, respectively. An efficient synthesis hinges on selecting a starting material that minimizes the number of synthetic steps and maximizes the overall yield.

The most logical and commercially viable starting material is guaiacol (2-methoxyphenol) .[1][2] This precursor already contains the required phenol and ortho-methoxy functionalities. The synthetic challenge is therefore reduced to a single, regioselective electrophilic aromatic substitution reaction: the introduction of an iodine atom at the C4 position (para to the hydroxyl group).

The hydroxyl (-OH) and methoxy (-OCH3) groups are potent activating, ortho, para-directing groups.[3] In the case of guaiacol, the para position relative to the strongly activating hydroxyl group is the most electronically enriched and sterically accessible site for electrophilic attack. This inherent electronic bias makes the direct iodination of guaiacol a highly favorable and selective transformation.[3][4]

While other precursors like vanillin could be considered, they would necessitate multi-step, less efficient pathways (e.g., ipso-substitution of the aldehyde group), making them synthetically impractical for this specific target.

Core Synthesis: Direct Iodination of Guaiacol

The conversion of guaiacol to this compound is achieved via electrophilic iodination. This requires the generation of a potent electrophilic iodine species (formally "I+"), as molecular iodine (I2) itself is not sufficiently electrophilic to react with the activated phenol ring. Two primary, reliable methods are presented below.

Method 1: Oxidative Iodination with In Situ Generated Hypoiodite

This classic and robust method utilizes a simple iodide salt in combination with a common oxidizing agent to generate the electrophilic iodinating species in the reaction mixture.

Causality of Experimental Choices:

  • Reagents: Sodium iodide (NaI) or Potassium Iodide (KI) serves as the iodine source. Sodium hypochlorite (NaOCl, household bleach) is an inexpensive and effective oxidizing agent that converts the iodide anion (I-) into hypoiodite (IO-) or a related electrophilic species.[5]

  • Solvent: Methanol is an excellent solvent for both the starting phenol and the iodide salt, ensuring a homogenous reaction medium.

  • Temperature Control: The reaction is performed in an ice bath (0 °C) because the generation of the active iodinating species and the subsequent aromatic substitution are exothermic. Low temperatures mitigate the formation of potential side products, such as di-iodinated species or oxidation products of the phenol itself.[6][7][8]

Experimental Protocol: Synthesis via Oxidative Iodination

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.4 g (0.10 mol) of guaiacol and 16.6 g (0.11 mol, 1.1 eq) of sodium iodide in 100 mL of methanol.

  • Cooling: Place the flask in an ice/water bath and stir the solution until it reaches a stable temperature of 0-5 °C.

  • Addition of Oxidant: Transfer 85 mL of a 6% sodium hypochlorite solution (approx. 0.11 mol, 1.1 eq) to a dropping funnel. Add the NaOCl solution dropwise to the stirring methanol solution over a period of 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: Remove the ice bath and add 50 mL of a 10% (w/v) aqueous solution of sodium thiosulfate (Na2S2O3) to quench any unreacted iodine and hypochlorite. Stir for 10 minutes.

  • Acidification & Precipitation: Slowly add 2 M hydrochloric acid (HCl) to the mixture while stirring until the pH of the solution is between 3 and 4. The product, this compound, will precipitate as a pale solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Method 2: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild, easy-to-handle, and highly effective electrophilic iodinating agent.[9] It often provides cleaner reactions and simpler workups compared to oxidative methods.

Causality of Experimental Choices:

  • Reagents: NIS serves as a direct source of electrophilic iodine. The reaction is often catalyzed by a small amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further polarizing the N-I bond and increasing its electrophilicity.[9]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are typically used to prevent competition with the solvent for the electrophile.

Experimental Protocol: Synthesis using NIS

  • Dissolution: In a 250 mL round-bottom flask, dissolve 12.4 g (0.10 mol) of guaiacol in 100 mL of dichloromethane (DCM).

  • Addition of NIS: Add 23.6 g (0.105 mol, 1.05 eq) of N-Iodosuccinimide to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 10% aqueous sodium thiosulfate solution, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Data Summary and Method Comparison

The selection of a synthetic method often depends on factors such as scale, cost, and available equipment. The table below provides a comparative summary of the two primary protocols.

FeatureMethod 1: Oxidative IodinationMethod 2: N-Iodosuccinimide (NIS)
Iodine Source Sodium/Potassium Iodide + Oxidant (NaOCl)N-Iodosuccinimide
Typical Yield 75-85%80-95%
Reagent Cost LowModerate to High
Temperature 0 °C (Requires cooling)Room Temperature
Workup Precipitation / RecrystallizationAqueous Extraction / Chromatography
Advantages Inexpensive reagents, scalable.Mild conditions, high yields, easy handling.
Disadvantages Requires careful temperature control, potential for over-oxidation.Higher reagent cost, byproduct (succinimide) removal.

Visualization of Synthetic Pathway and Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical transformation and the experimental process.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Product This compound Guaiacol->Product Electrophilic Aromatic Iodination Reagents Iodinating Agent (e.g., I2/NaOCl or NIS) Reagents->Guaiacol

Caption: Synthetic pathway from Guaiacol to this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A 1. Dissolve Guaiacol and NaI in Methanol B 2. Cool to 0 °C in Ice Bath A->B C 3. Add NaOCl Dropwise B->C D 4. Stir at 0 °C for 1h C->D E 5. Quench with Na2S2O3 D->E F 6. Acidify with HCl to Precipitate E->F G 7. Filter and Recrystallize F->G H Pure this compound G->H

Caption: Experimental workflow for the oxidative iodination method.

Conclusion

The synthesis of this compound is most efficiently and logically approached using guaiacol as the starting material. The inherent electronic properties of the guaiacol ring system allow for a direct and highly regioselective iodination at the desired C4 position. This guide has detailed two robust and validated protocols: a cost-effective oxidative iodination suitable for large-scale synthesis and a milder, high-yield method using N-Iodosuccinimide ideal for laboratory-scale preparations. The choice between these methods can be made based on the specific requirements of the research or development professional, balancing factors of cost, scale, and reaction conditions. Both pathways provide reliable access to this important chemical intermediate.

References

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An In-depth Technical Guide to the Iodination of Guaiacol to 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 4-Iodo-2-methoxyphenol (also known as 4-iodoguaiacol) through the electrophilic iodination of guaiacol.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, outlines detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of Guaiacol and Its Iodinated Analogs

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound that serves as a versatile precursor in the synthesis of a wide array of valuable molecules, including pharmaceuticals and flavorants.[1] Its chemical structure, featuring a hydroxyl and a methoxy group on a benzene ring, makes it an interesting substrate for electrophilic aromatic substitution reactions.[1] The introduction of an iodine atom onto the guaiacol scaffold to produce this compound yields a key intermediate for further chemical transformations, particularly in the construction of more complex molecular architectures through cross-coupling reactions.

The Chemistry of Iodination: Mechanism and Regioselectivity

The iodination of guaiacol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] In this process, an electrophilic iodine species replaces a hydrogen atom on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH3) groups of guaiacol are both activating, electron-donating groups, which increase the nucleophilicity of the benzene ring and facilitate the electrophilic attack.[5][6]

Both the hydroxyl and methoxy groups are ortho, para-directors.[4][5] This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In the case of guaiacol, the directing effects of the two groups reinforce each other, strongly favoring substitution at the positions ortho and para to the hydroxyl group.

Regioselectivity: The primary product of the mono-iodination of guaiacol is this compound. This high degree of regioselectivity can be attributed to a combination of electronic and steric factors:

  • Electronic Effects: The para position (C4) is highly activated by both the hydroxyl and methoxy groups.

  • Steric Hindrance: The ortho positions (C3 and C6) are sterically hindered by the adjacent methoxy and hydroxyl groups, respectively, making the para position more accessible to the incoming electrophile.[5]

The reaction proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.[7][8]

Reaction Mechanism Workflow

Iodination Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Oxidation Oxidant Oxidizing Agent Oxidant->I_plus Guaiacol Guaiacol Arenium_Ion Arenium Ion (Sigma Complex) Guaiacol->Arenium_Ion + I⁺ Product This compound Arenium_Ion->Product - H⁺ H_plus H⁺

Caption: Generalized mechanism of electrophilic iodination of guaiacol.

Experimental Protocols for the Synthesis of this compound

Several methods have been developed for the iodination of phenols. A common and effective approach involves the use of molecular iodine (I₂) in the presence of a base and an oxidizing agent. The following protocol provides a reliable method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
GuaiacolC₇H₈O₂124.14≥98%
IodineI₂253.81≥99.8%
Sodium IodideNaI149.89≥99%
Sodium BicarbonateNaHCO₃84.01≥99.5%
Sodium HypochloriteNaOCl74.44~10-15% aq. solution
Sodium ThiosulfateNa₂S₂O₃158.11≥98%
Hydrochloric AcidHCl36.462 M aq. solution
DichloromethaneCH₂Cl₂84.93ACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Step-by-Step Experimental Procedure

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (e.g., 5.0 g, 40.3 mmol).

  • Dissolve the guaiacol in a suitable solvent such as methanol or a mixture of water and an organic solvent.

  • Add sodium iodide (e.g., 6.04 g, 40.3 mmol) and sodium bicarbonate (e.g., 6.77 g, 80.6 mmol) to the solution. The sodium bicarbonate acts as a base to neutralize the HI produced during the reaction, driving the equilibrium towards the products.[9][10][11]

Step 2: Iodination

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (e.g., 10% aqueous solution) dropwise to the stirred mixture. The sodium hypochlorite acts as an oxidizing agent to generate the electrophilic iodine species in situ.[12][13] The addition should be controlled to maintain the reaction temperature below 5 °C.

  • After the complete addition of the sodium hypochlorite solution, allow the reaction to stir at 0 °C for an additional 60 minutes.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.[4]

  • Acidify the mixture to a pH of approximately 3-4 with a 2 M solution of hydrochloric acid.[4] This will protonate the phenoxide and precipitate the product.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system.

Experimental Workflow Diagram

Experimental Workflow start Start setup 1. Reaction Setup (Guaiacol, NaI, NaHCO₃) start->setup cool 2. Cool to 0 °C setup->cool iodination 3. Add NaOCl dropwise cool->iodination stir 4. Stir for 60 min at 0 °C iodination->stir quench 5. Quench with Na₂S₂O₃ stir->quench acidify 6. Acidify with HCl quench->acidify extract 7. Extract with CH₂Cl₂ acidify->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Causality Behind Experimental Choices

  • Choice of Iodinating Agent: While molecular iodine can be used directly, its electrophilicity is relatively low.[5] The in situ generation of a more potent electrophilic iodine species, such as hypoiodite (IO⁻) or iodine monochloride (ICl), from the reaction of an iodide salt with an oxidizing agent like sodium hypochlorite, significantly enhances the reaction rate and yield.[6][12]

  • Role of Sodium Bicarbonate: The iodination reaction produces hydriodic acid (HI) as a byproduct. Sodium bicarbonate, a mild base, is crucial for neutralizing this acid.[9][10][11] This prevents the reversal of the reaction and also avoids potential acid-catalyzed side reactions. Using a strong base like sodium hydroxide could lead to unwanted side reactions with the starting material or product.[14]

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of di- and tri-iodinated byproducts.[4] Electrophilic aromatic substitutions are often exothermic, and maintaining a low temperature ensures better selectivity.

  • Quenching with Sodium Thiosulfate: Sodium thiosulfate is a reducing agent used to remove any excess iodine from the reaction mixture. This is important for simplifying the purification process and preventing the formation of undesired iodinated byproducts during work-up.[4]

Safety Considerations

  • Guaiacol: Irritant. Avoid contact with skin and eyes.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Reacts with acids to produce toxic chlorine gas.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Harmful if swallowed or inhaled.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The iodination of guaiacol to this compound is a robust and highly regioselective electrophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly the choice of iodinating system, base, and temperature, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

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The Versatile Synthon: A Technical Guide to the Applications of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 4-Iodo-2-methoxyphenol, also known as 4-Iodoguaiacol, has emerged as a particularly valuable and versatile building block. Its unique combination of a nucleophilic hydroxyl group, a sterically accessible methoxy group, and a reactive iodinated aromatic ring provides a trifecta of chemical handles for a diverse array of transformations. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, characterization, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of bioactive molecules. The protocols and insights presented herein are designed to be not just a set of instructions, but a self-validating system of scientific rationale and experimental detail.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is the bedrock of its successful application.

PropertyValueReference
Molecular Formula C₇H₇IO₂
Molecular Weight 250.03 g/mol
Appearance Solid
Melting Point 37-40 °C
CAS Number 203861-62-5

Spectroscopic Data:

The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the hydroxyl proton.[1]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching of the methoxy group and the ether linkage, and C-I stretching.

Synthesis of this compound: A Detailed Protocol

The efficient synthesis of this compound is crucial for its widespread application. A common and effective method involves the electrophilic iodination of guaiacol (2-methoxyphenol). The following protocol is based on established iodination procedures for aromatic compounds.[3]

Reaction Scheme:

Synthesis_of_4_Iodo_2_methoxyphenol Guaiacol Guaiacol Reaction + Guaiacol->Reaction Iodinating_Reagent Iodine (I₂) + Orthoperiodic Acid (H₅IO₆) Iodinating_Reagent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound Reaction->Product Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-I C Ar-Pd(II)(I)L₂ B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G Bioactive_Biphenyl_Synthesis start This compound step1 Suzuki-Miyaura Coupling with Arylboronic Acid start->step1 intermediate Hydroxylated Biphenyl Intermediate step1->intermediate step2 Further Functionalization (e.g., demethylation, oxidation) intermediate->step2 product Bioactive Hydroxylated Biphenyl (e.g., Curcumin or Eugenol Analog) step2->product

Sources

The Versatile Virtuoso: A Technical Guide to 4-Iodo-2-methoxyphenol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Strategic Synthetic Tool

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-iodo-2-methoxyphenol has emerged as a particularly valuable and versatile intermediate. Its unique combination of a nucleophilic hydroxyl group, a sterically accessible methoxy moiety, and a reactive carbon-iodine bond positions it as a powerful linchpin for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis to its application in cutting-edge drug discovery and materials science, offering researchers and development professionals a comprehensive resource to harness its full synthetic potential.

Core Attributes and Synthesis of this compound

The utility of any building block begins with a thorough understanding of its intrinsic properties and a reliable method for its preparation.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is the foundation for its effective use in synthesis.

PropertyValueReference
CAS Number 203861-62-5[1]()
Molecular Formula C₇H₇IO₂[1]()
Molecular Weight 250.03 g/mol [1]()
Appearance Solid[1]()
Melting Point 37-40 °C[1]()
Storage Temperature 2-8°C[1]()
Synthesis via Electrophilic Iodination of Guaiacol

The most common and direct route to this compound is the electrophilic iodination of its readily available precursor, guaiacol (2-methoxyphenol). The regioselectivity of this reaction is governed by the ortho-, para-directing effects of the hydroxyl and methoxy groups, with the para-position being favored due to reduced steric hindrance.

Causality of Reagent Choice: The use of an oxidizing agent is crucial because molecular iodine (I₂) alone is not sufficiently electrophilic to react with the moderately activated guaiacol ring. The oxidant generates a more potent electrophilic iodine species, such as the iodonium ion (I⁺), which is then readily attacked by the electron-rich aromatic ring.[2]

G cluster_synthesis Synthesis Workflow Guaiacol Guaiacol (2-Methoxyphenol) Reaction Electrophilic Aromatic Substitution Guaiacol->Reaction Reagents Iodinating Agent (e.g., I₂, Oxidant or NIS) Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a flask protected from light, dissolve guaiacol (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Reagent Addition: Add sodium iodide (1.1 eq) and an oxidizing agent like sodium hypochlorite (NaOCl) solution dropwise at 0-5 °C. Alternatively, N-iodosuccinimide (NIS) in the presence of an acid catalyst can be used.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

The Nexus of Synthesis: this compound in Cross-Coupling Reactions

The true synthetic power of this compound lies in the reactivity of its C-I bond, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to a palladium(0) center, a key step in these catalytic cycles.[3]

G cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Product Scaffolds BuildingBlock {this compound | Versatile Aryl Iodide} Suzuki Suzuki-Miyaura (C-C Bond Formation) BuildingBlock->Suzuki + Arylboronic Acid Sonogashira Sonogashira (C-C Bond Formation) BuildingBlock->Sonogashira + Terminal Alkyne Buchwald Buchwald-Hartwig (C-N Bond Formation) BuildingBlock->Buchwald + Amine Biphenyls Biaryl Ethers (Drug Scaffolds) Suzuki->Biphenyls Alkynes Aryl Alkynes (Materials, Probes) Sonogashira->Alkynes Anilines Aryl Amines (Pharmaceuticals) Buchwald->Anilines

Caption: The central role of this compound in major cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[4][5]

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. Following this, transmetalation with a boronic acid (activated by a base) occurs, and the catalytic cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (3:1).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[6]

Mechanistic Insight: This reaction involves a palladium-catalyzed cycle similar to the Suzuki coupling, but it also utilizes a copper(I) co-catalyst. The copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the arylpalladium(II) complex.[6][7] Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[8]

Detailed Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 3 mol%).

  • Reagent Addition: Add this compound (1.0 eq) and a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.5 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[9]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine.[9][10] The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.[11]

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition: Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the product by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of this compound is best illustrated through its application in the synthesis of molecules with significant biological activity.

Synthesis of Bioactive Hydroxylated Biphenyls

Hydroxylated biphenyls are a class of compounds that exhibit a range of biological activities, including antioxidant and anticancer properties. This compound serves as an excellent starting material for the synthesis of these structures via Suzuki-Miyaura coupling. For instance, a variety of eugenol- and curcumin-analogue hydroxylated biphenyls have been prepared from 4-substituted-2-methoxyphenols, with some derivatives showing promising growth inhibitory activities against malignant melanoma cell lines.[4][5]

A Key Building Block for Combretastatin Analogues

Combretastatins are a class of potent antimitotic agents that inhibit tubulin polymerization. Combretastatin A-4, a natural product, has a trimethoxyphenyl ring and a second substituted aromatic ring. This compound can be envisioned as a key building block for the synthesis of analogues of the B-ring of combretastatin A-4, allowing for the introduction of diverse functionalities through the cross-coupling reactions described above. This facilitates the generation of libraries of novel combretastatin analogues for structure-activity relationship (SAR) studies aimed at improving their anticancer properties.[12][13]

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its straightforward preparation and the exceptional reactivity of its carbon-iodine bond in a suite of powerful cross-coupling reactions provide a reliable and versatile platform for the construction of complex molecular targets. The ability to readily forge C-C and C-N bonds underpins its value in the synthesis of a wide spectrum of compounds, from bioactive natural product analogues to advanced functional materials. As the demand for more efficient and modular synthetic strategies continues to grow, the strategic application of this compound is poised to play an even more significant role in accelerating innovation in both academic and industrial research.

References

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  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PubMed. Available at: [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. 2011;56(5):1319-23.
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The Art of Activating Aryl Iodides: A Technical Guide to the Reactivity of the C-I Bond in 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern molecular design and synthesis. Among the vast arsenal of synthetic methodologies, palladium- and copper-catalyzed cross-coupling reactions have emerged as indispensable tools for the construction of complex molecular architectures. This in-depth technical guide focuses on the reactivity of the carbon-iodine (C-I) bond in 4-iodo-2-methoxyphenol, a versatile and highly functionalized building block. We will explore the nuanced interplay of electronic and steric effects governed by the hydroxyl and methoxy substituents, and their profound impact on the efficiency and outcome of key transformations. This guide will provide not only a theoretical framework for understanding the reactivity of this substrate but also field-proven, detailed experimental protocols for its application in several paramount cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann couplings, as well as metal-halogen exchange.

Introduction: The Privileged Reactivity of the C-I Bond

The carbon-halogen bond is a linchpin in cross-coupling chemistry. The reactivity of aryl halides in the pivotal oxidative addition step of many catalytic cycles generally follows the trend: I > Br > Cl >> F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the C-I bond the most labile and, therefore, the most reactive. This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making aryl iodides highly sought-after starting materials in complex syntheses.

This compound, also known as 4-iodoguaiacol, is a particularly interesting substrate. It possesses a trifecta of functional handles: the highly reactive C-I bond, a nucleophilic hydroxyl group, and an electron-donating methoxy group. The interplay of these groups dictates the reactivity of the molecule and presents both opportunities and challenges in synthetic design. The ortho-methoxy group can influence the reactivity of the C-I bond through steric hindrance and electronic effects, while the phenolic hydroxyl group can participate in side reactions or be strategically employed as a directing group or a point of further functionalization.

The Influence of Methoxy and Hydroxyl Substituents

The reactivity of the C-I bond in this compound is modulated by the electronic and steric contributions of the methoxy and hydroxyl groups. The methoxy group at the ortho position is electron-donating through resonance, which can increase the electron density at the iodine-bearing carbon, potentially slowing down the oxidative addition step in some palladium-catalyzed reactions. However, it can also play a beneficial role in stabilizing cationic intermediates. The hydroxyl group at the meta position to the iodine is also an activating group, further increasing the electron density of the aromatic ring. In reactions where the phenol is deprotonated to a phenoxide, its strong electron-donating ability can significantly impact the reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] this compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds through the coupling of an aryl halide with an organoboron reagent.[4]

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more sophisticated ligand systems can be employed for challenging substrates.[5]

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Carbonates or phosphates are typically used.[6]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.[7]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 10 mL).

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Quantitative Data Summary:

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001295
5-IodovanillinPhenylboronic acidPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/EtOH602~60

This table presents representative data from similar substrates to illustrate expected outcomes.

Diagram of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base biaryl_pd_complex Ar-Pd(II)-Ar'(L₂) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I (Oxidative Addition) alkynyl_pd_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->alkynyl_pd_complex Cu-C≡CR (Transmetalation) alkynyl_pd_complex->pd0 Ar-C≡CR (Reductive Elimination) cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide H-C≡CR Base cu_acetylide->cu_halide to Pd Cycle Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-I(L₂) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)I(L₂)]⁺[Alkene]⁻ beta_hydride_elimination->product_complex base_regeneration Base Regeneration product_complex->base_regeneration Base base_regeneration->pd0 - H-Base⁺I⁻ Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR₂ Base amido_complex Ar-Pd(II)-NR₂(L₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂ Ullmann_Condensation start Ar-I + Nu-H catalyst Cu(I) Catalyst Base start->catalyst intermediate1 Cu(I)-Nu catalyst->intermediate1 oxidative_addition Oxidative Addition intermediate1->oxidative_addition Ar-I cu_complex Ar-Cu(III)-I(Nu) oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination product Ar-Nu reductive_elimination->product Metal_Halogen_Exchange start Ar-I exchange Metal-Halogen Exchange start->exchange 2 R-Li organolithium Ar-Li exchange->organolithium quench Electrophilic Quench organolithium->quench E⁺ (e.g., DMF) product Ar-E quench->product

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-2-methoxyphenol in Biaryl Synthesis

In the landscape of modern organic synthesis and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction enables the efficient and versatile synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] this compound is a particularly valuable building block in this context. The electron-donating methoxy group and the ionizable hydroxyl group can present unique challenges and opportunities in the coupling reaction, while the carbon-iodine bond is highly reactive towards oxidative addition, often allowing for milder reaction conditions compared to bromides or chlorides.[5][6]

This guide provides a comprehensive overview of the Suzuki coupling protocol for this compound, offering detailed experimental procedures, insights into the reaction mechanism, and troubleshooting strategies. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide and the electronic properties of the aryl ring.[2][8]

  • Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Reagents and Equipment
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, THF, DMF)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask)

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Experimental Procedure

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine solids: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Seal, Evacuate, and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with Organic Solvent F->G H Wash with Water/Brine G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K caption Figure 2. Experimental Workflow for Suzuki Coupling.

Caption: Figure 2. Experimental Workflow for Suzuki Coupling.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with the inert gas three times to ensure the removal of oxygen.[8]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14]

Key Parameters and Optimization Strategies

The success of the Suzuki coupling of this compound is contingent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is critical, especially for challenging substrates.[1][8] For electron-rich phenols, bulky and electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is crucial for activating the boronic acid.[10][11] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive coupling partners.[8] The choice of base should also consider the potential for side reactions, such as ester hydrolysis if applicable.[15]
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solventThe solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[11] The addition of water can be beneficial for the solubility of the base and the transmetalation step.[8]
Temperature 60-120 °CThe reaction temperature influences the reaction rate. While the reactive C-I bond of this compound may allow for lower temperatures, heating is often necessary to drive the reaction to completion.[13]

Expert Insights and Troubleshooting

Challenge: Low or no yield.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure the catalyst is not degraded. Use a fresh batch or a more robust pre-catalyst. Handling air-sensitive catalysts under a strict inert atmosphere is crucial.[10]

  • Potential Cause: Inefficient oxidative addition.

    • Solution: The electron-donating methoxy and hydroxyl groups on the phenol ring can make oxidative addition more challenging.[16] Consider using a more electron-rich and bulky ligand, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8]

  • Potential Cause: Protodeboronation of the boronic acid.

    • Solution: This side reaction, where the boronic acid is converted back to the corresponding arene, can be a significant issue.[8] Using anhydrous conditions with a base like anhydrous K₃PO₄ can sometimes mitigate this.[17] Alternatively, using a more stable boronic ester derivative (e.g., a pinacol ester) can be beneficial.[18]

Challenge: Formation of homocoupling byproducts.

  • Potential Cause: Presence of oxygen.

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is critical to prevent the oxidative homocoupling of the boronic acid.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of 2-methoxy-4-arylphenols, which are valuable intermediates in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this important transformation.

References

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • R Discovery. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Rose-Hulman. Suzuki Cross-coupling Reaction procedure. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • PMC - NIH. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]

  • PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

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Application Notes and Protocols: A Detailed Guide to Sonogashira Coupling with 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4] This document provides a comprehensive, in-depth guide to performing a Sonogashira coupling reaction with a specific focus on the substrate 4-iodo-2-methoxyphenol. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for each experimental choice.

Introduction: The Significance of the Sonogashira Coupling

The Sonogashira reaction, first reported in 1975, has become an indispensable tool for the construction of arylethynyl and vinylethynyl frameworks.[4] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an sp2-hybridized carbon halide.[5] The mild reaction conditions, broad functional group tolerance, and high yields have contributed to its extensive use in the synthesis of complex molecules.[1][6]

The core of the Sonogashira reaction lies in two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This activated alkyne species then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination from the palladium center, which yields the desired coupled product and regenerates the active palladium(0) catalyst.[2] While the copper co-catalyst generally increases the reaction rate, its presence can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][7] Consequently, copper-free Sonogashira protocols have been developed to mitigate this side reaction.[1][8]

This guide will focus on the coupling of this compound, a versatile building block in medicinal chemistry and materials science. The presence of both a hydroxyl and a methoxy group on the aromatic ring makes it an interesting substrate, and careful consideration of the reaction conditions is necessary to achieve optimal results.

Materials and Reagents

Substrates and Reagents
CompoundRoleSupplier/CAS No.Notes
This compoundAryl HalideSigma-Aldrich (CAS: 203861-62-5)A white to off-white solid. Store at 2-8°C.
Terminal AlkyneCoupling PartnerVariousThe choice of alkyne will depend on the desired final product. Ensure it is of high purity.
Tetrakis(triphenylphosphine)palladium(0)Palladium CatalystStrem Chemicals (CAS: 14221-01-3)A common and effective catalyst for Sonogashira couplings.[1][2]
Copper(I) IodideCo-catalystAcros Organics (CAS: 7681-65-4)Increases the rate of reaction.[1] Should be a fine, off-white to tan powder.
TriethylamineBase and SolventJ.T. Baker (CAS: 121-44-8)Acts as a base to neutralize the hydrogen halide byproduct and can also serve as the solvent.[1]
TolueneCo-solventFisher Scientific (CAS: 108-88-3)Anhydrous grade is recommended to ensure a dry reaction environment.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for transfer of reagents

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask Prepare Schlenk Flask (Oven-dried, Inert Atmosphere) add_solids Add this compound, Pd(PPh3)4, and CuI prep_flask->add_solids 1. add_solvents Add Toluene and Triethylamine add_solids->add_solvents 2. add_alkyne Add Terminal Alkyne (via syringe) add_solvents->add_alkyne 3. heat_react Heat Reaction Mixture (e.g., 50-70 °C) add_alkyne->heat_react 4. monitor Monitor Progress (TLC) heat_react->monitor 5. quench Quench Reaction (e.g., with NH4Cl) monitor->quench 6. extract Extract with Organic Solvent quench->extract 7. purify Purify by Column Chromatography extract->purify 8. characterize Characterize Product (NMR, MS) purify->characterize 9.

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for different alkynes.[9]

4.1. Reaction Setup (Under Inert Atmosphere)

  • Flask Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours, then allow it to cool to room temperature under a stream of inert gas (argon or nitrogen). This step is crucial to remove any adsorbed water, which can interfere with the catalytic cycle.

  • Addition of Solids: To the cooled flask, add this compound (1.0 mmol, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%). The use of an inert atmosphere during the addition of the palladium catalyst is critical as Pd(0) complexes can be sensitive to air.[1]

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Then, via syringe, add anhydrous toluene (10 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.). Triethylamine acts as both a base and a co-solvent.[1] The basic medium is necessary to neutralize the hydroiodic acid that is formed as a byproduct of the reaction.

4.2. Reaction Execution

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) to the reaction mixture via syringe. A slight excess of the alkyne is often used to ensure complete consumption of the aryl iodide.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at a temperature between 50-70 °C. The optimal temperature may vary depending on the reactivity of the alkyne. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Elute the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates product formation.

4.3. Work-up and Purification

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC, typically after 2-6 hours), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of hexanes and ethyl acetate is a good starting point.

4.4. Characterization

  • Analysis: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Rationale

ParameterRecommended RangeRationale
Palladium Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction efficiently. Higher loadings can be used for less reactive substrates but may lead to increased cost and potential for side reactions.
Copper(I) Co-catalyst Loading 2-10 mol%Accelerates the reaction by facilitating the formation of the copper acetylide intermediate.[1]
Base Triethylamine, DiisopropylamineNeutralizes the HX byproduct. Amine bases can also act as ligands for the palladium center.
Solvent Toluene, THF, DMFAnhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
Temperature Room Temperature to 80 °CMild conditions are generally sufficient.[1] Higher temperatures may be required for less reactive aryl halides (e.g., bromides or chlorides).
Inert Atmosphere Argon or NitrogenEssential to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling).[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently pure reagents; Low reaction temperature.Use a fresh batch of catalyst and ensure all reagents are pure and anhydrous. Increase the reaction temperature in increments of 10 °C.
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere. Consider a copper-free protocol.[1]
Decomposition of Catalyst (Formation of Palladium Black) High reaction temperature; Impurities in the reaction mixture.Lower the reaction temperature. Ensure all glassware is scrupulously clean and reagents are of high purity.
Difficulty in Product Purification Similar polarity of product and starting materials or byproducts.Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization.

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of substituted alkynes. By carefully controlling the reaction parameters as outlined in this guide, researchers can successfully perform this transformation with this compound to generate a wide array of valuable compounds for various applications in drug discovery and materials science. The key to a successful Sonogashira coupling lies in the use of high-purity reagents, the maintenance of an inert atmosphere, and the careful monitoring of the reaction progress.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Wiley Online Library. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]

  • ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • PubChem. This compound. [Link]

  • Chemdad. This compound. [Link]

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Application Note & Protocol: The Ullmann Condensation for Diaryl Ether Synthesis Using 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Ullmann condensation is a cornerstone of synthetic chemistry for the formation of carbon-oxygen (C-O) bonds, providing access to the diaryl ether scaffold. This structural motif is a privileged component in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] This document provides an in-depth guide to the Ullmann condensation reaction utilizing 4-iodo-2-methoxyphenol, a versatile and functionalized building block. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss critical parameters for optimization and success. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful transformation.

Scientific Rationale and Mechanistic Insight

The modern Ullmann condensation has evolved significantly from its origins, which required harsh conditions and stoichiometric copper.[6][7] Contemporary methods employ catalytic amounts of a copper source, accelerated by a chelating ligand, allowing for milder temperatures and broader substrate scope.[8][9][10][11] Understanding the "why" behind each component is critical for troubleshooting and adapting the protocol.

The reaction is broadly understood to proceed through a Cu(I)/Cu(III) catalytic cycle:

  • Formation of the Copper Phenoxide: The reaction is initiated by the deprotonation of the phenolic coupling partner by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic phenoxide anion. This anion then coordinates with the active Cu(I) catalyst.

  • Oxidative Addition: The aryl halide, in this case, this compound, undergoes oxidative addition to the copper(I)-phenoxide complex. This is typically the rate-determining step and results in a transient, high-energy Cu(III) intermediate.[10][11] The C-I bond is significantly weaker than C-Br or C-Cl bonds, making aryl iodides highly reactive substrates for this step.[9]

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[7]

It is important to note that while the Cu(I)/Cu(III) cycle is widely cited, alternative mechanistic pathways, including those involving single-electron transfer (SET) or iodine atom transfer (IAT), have been proposed and may be operative under specific conditions.[10][11]

The Critical Role of Reaction Components:
  • Copper Catalyst: Copper(I) iodide (CuI) is a common and effective precatalyst. Its role is to facilitate the coupling of the phenoxide and the aryl halide. While Cu(0) and Cu(II) sources can be used, they are believed to generate the active Cu(I) species in situ.[6][10][11]

  • Ligand: The addition of a chelating ligand is the most significant advancement in the modern Ullmann reaction. Ligands such as N,N- or N,O-chelators (e.g., 1,10-phenanthroline, N,N-dimethylglycine, or various diamines) stabilize the copper intermediates, increase their solubility, and accelerate the key oxidative addition and reductive elimination steps.[8][12][13] This allows the reaction to proceed at significantly lower temperatures (80-140 °C) compared to the classical conditions (>200 °C).[6]

  • Base: A base is essential for deprotonating the phenol. The choice of base can influence reaction rates and yields. Inexpensive inorganic bases like K₂CO₃ or K₃PO₄ are often effective, while the more soluble and strongly basic Cs₂CO₃ can enhance reactivity for challenging substrates.[8][14][15][16]

  • Solvent: High-boiling, polar aprotic solvents such as DMF, DMSO, or NMP are traditionally used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.[6][17] However, systems using non-polar solvents like toluene or xylene have also been successfully developed.[14]

Visualizing the Catalytic Cycle

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu(I)L Active Catalyst Cu(I)L Cu(I)-OAr Copper(I) Phenoxide L-Cu(I)-OAr' Cu(I)L->Cu(I)-OAr + Ar'OH, Base Cu(III) Cu(III) Intermediate L-Cu(III)(Ar)(OAr') Cu(I)-OAr->Cu(III) + Ar-I (Oxidative Addition) (this compound) Cu(III)->Cu(I)L Regenerates Catalyst Product Diaryl Ether Ar-O-Ar' Cu(III)->Product Reductive Elimination

Caption: Catalytic cycle of the ligand-assisted Ullmann condensation.

Experimental Application: Synthesis of 1-methoxy-3-(4-methylphenoxy)-4-iodobenzene

This section provides a detailed, step-by-step protocol for the Ullmann condensation between this compound and a representative coupling partner, p-cresol.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.PuritySupplier Example
This compoundC₇H₇IO₂266.035470-56-4>98%Sigma-Aldrich
p-CresolC₇H₈O108.14106-44-5>99%Sigma-Aldrich
Copper(I) IodideCuI190.457681-65-4>98%Sigma-Aldrich
1,10-PhenanthrolineC₁₂H₈N₂180.2166-71-7>99%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21584-08-7>99%Sigma-Aldrich
N,N-DimethylformamideC₃H₇NO73.0968-12-2AnhydrousSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
Brine (sat. NaCl)NaCl/H₂O---Lab Prepared
Magnesium SulfateMgSO₄120.377487-88-9AnhydrousFisher Scientific
Silica GelSiO₂60.087631-86-9230-400 meshSorbent Tech.
Step-by-Step Protocol

This protocol describes a 1.0 mmol scale reaction. All glassware should be oven-dried and cooled under a stream of inert gas before use.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (266 mg, 1.0 mmol, 1.0 equiv), p-cresol (130 mg, 1.2 mmol, 1.2 equiv), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • Solvent Addition and Reaction:

    • Using a syringe, add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Place the flask in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • After the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. This helps to complex the copper catalyst and facilitate its removal from the organic phase.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (dry loading is recommended for best separation).

    • Elute the column with a gradient of 0% to 20% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield the pure diaryl ether.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Reagents to Schlenk Flask B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous DMF B->C D 4. Heat at 120 °C (12-24h) C->D E 5. Monitor by TLC D->E F 6. Cool & Quench (aq. NH₄Cl) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step workflow for the Ullmann condensation.

Optimization and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Catalyst Loading 5-10 mol% CuILower loading may lead to incomplete conversion. Higher loading is uneconomical and can complicate purification. If the reaction stalls, ensure the catalyst was not deactivated by oxygen.
Ligand Loading 10-20 mol%The ligand-to-copper ratio is often 1:1 or 2:1. Insufficient ligand results in a slow reaction. Screening different ligands (e.g., N,N-dimethylglycine) may improve yields.[8]
Base 2.0 equiv K₂CO₃ or Cs₂CO₃At least two equivalents are typically required.[16] Cs₂CO₃ is more reactive and can be used for less reactive phenols. Ensure the base is finely powdered and dry.
Temperature 110-140 °CTemperature must be optimized. Too low, and the reaction is slow; too high, and decomposition can occur. Aryl bromides may require higher temperatures than aryl iodides.
Solvent Anhydrous DMF, DMSO, TolueneSolvent must be anhydrous as water can interfere with the reaction.[8] If solubility is an issue, consider a different polar aprotic solvent.

Applications in Drug Development & Medicinal Chemistry

The diaryl ether linkage is not merely a spacer; its bent, stable, and conformationally flexible nature makes it a "privileged scaffold" in medicinal chemistry.[1][3] This structure is present in a vast array of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3]

The product derived from this compound is particularly valuable. The remaining iodide serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. The methoxy and ether functionalities provide hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Buck, E. et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Zhu, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10319-10336. [Link]

  • Zhu, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • Otto, N., & Opatz, T. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111. [Link]

  • ResearchGate. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. [Link]

  • Hossain, S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(22), 5469. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [Link]

  • Togo, H. et al. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Thieme E-Books & E-Journals. [Link]

  • Togo, H. et al. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Link]

  • ResearchGate. (n.d.). Selected examples of pharmaceutically important diaryl ether derivatives. [Link]

  • Ghorpade, P. A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290-10297. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(42), 10338-10351. [Link]

  • Request PDF. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

Sources

Application Note: Strategic Execution of the Mizoroki-Heck Reaction for the Vinylation of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds through the vinylation of aryl halides.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Heck reaction to 4-iodo-2-methoxyphenol. This substrate, featuring an electron-donating methoxy group and a potentially reactive phenolic proton, presents unique challenges and opportunities. We will dissect the reaction mechanism, explore critical parameters for optimization, provide a detailed experimental protocol, and offer field-proven troubleshooting advice to ensure robust and reproducible outcomes.

The Catalytic Heart of the Reaction: The Mizoroki-Heck Cycle

The efficacy of the Heck reaction is rooted in a well-defined Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises four fundamental steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[4]

  • Oxidative Addition: The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex.[5][6] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this initial activation.[7]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center, forming a π-complex.[4] This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, and the palladium atom becomes attached to the other, forming a new carbon-carbon sigma bond.[8]

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the organopalladium intermediate must possess a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, reforming the C=C double bond in the product and generating a hydridopalladium(II) complex.[9]

  • Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to neutralize the hydrogen halide (HI) formed from the hydridopalladium(II) complex.[2][6] This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Mechanism cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->Insertion + Alkene PdII_Alkyl L₂Pd(II)(Alkyl)(I) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride L₂Pd(II)(H)(I) BetaElim->PdII_Hydride - Product Product Coupled Product BetaElim->Product RedElim Reductive Elimination (Base-Assisted) PdII_Hydride->RedElim RedElim->Pd0 - HI - Base ArI This compound ArI->OxAdd Alkene Alkene (e.g., Styrene) Alkene->Insertion Base Base (e.g., Et₃N) Base->RedElim Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Reagents: - this compound - Pd(OAc)₂ - PPh₃ A->B C 3. Purge with Inert Gas (N₂/Ar) B->C D 4. Add Anhydrous DMF via Syringe C->D E 5. Add Et₃N & Styrene D->E F 6. Heat to 80-100 °C E->F G 7. Monitor by TLC until SM consumed F->G H 8. Cool to RT, Dilute with EtOAc G->H I 9. Wash with H₂O & Brine H->I J 10. Dry Organic Layer (MgSO₄) I->J K 11. Concentrate in vacuo J->K L 12. Purify via Flash Chromatography K->L M 13. Characterize Product (NMR, MS) L->M

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in medicinal chemistry stems from their ability to provide a rigid framework for orienting functional groups, leading to high-affinity interactions with biological targets.[3] The synthesis of these compounds is a critical endeavor in modern organic chemistry and drug discovery.[4]

This document provides a detailed guide for the synthesis of biaryl compounds utilizing 4-iodo-2-methoxyphenol as a versatile starting material. The electron-donating methoxy group and the acidic phenolic proton, combined with the reactive carbon-iodine bond, make this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions. This guide will focus on providing both theoretical understanding and practical, step-by-step protocols for widely-used and effective methods such as the Suzuki-Miyaura, Stille, and Heck couplings.

Core Synthetic Strategies

The primary route for synthesizing biaryl compounds from this compound involves palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle.[4] The choice of coupling partner and reaction conditions allows for the introduction of a wide variety of aryl and vinyl substituents.

Key Palladium-Catalyzed Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: This reaction employs an organoboron reagent (typically a boronic acid or its ester) as the coupling partner. It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[5][6][7]

  • Stille Coupling: This method utilizes an organotin reagent (organostannane). While organotin compounds are toxic, they are stable to air and moisture and tolerate a wide range of functional groups.[6][8][9]

  • Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[10][11] This method is particularly useful for synthesizing stilbene and cinnamate derivatives.

The general workflow for these synthetic transformations is depicted below.

G cluster_start Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Biaryl Products A This compound B Suzuki Coupling (with Ar-B(OH)2) A->B Pd Catalyst, Base C Stille Coupling (with Ar-SnR3) A->C Pd Catalyst D Heck Reaction (with Alkene) A->D Pd Catalyst, Base E Substituted Biaryl Phenol B->E C->E F Stilbene/Cinnamate Derivatives D->F

Caption: General workflow for biaryl synthesis from this compound.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of biaryl compounds from this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[12] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][12]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-I This compound Ar-I->Ar-Pd(II)-I(L2) Ar'-B(OH)2 Arylboronic Acid Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Activates Boronic Acid Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Sources

4-Iodo-2-methoxyphenol in the synthesis of Combretastatin A-4 analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Application of 4-Iodo-2-methoxyphenol in the Convergent Synthesis of Combretastatin A-4 Analogues

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Therapeutic Promise and Synthetic Challenge of Combretastatin A-4

Combretastatin A-4 (CA-4), a natural stilbene isolated from the bark of the South African tree Combretum caffrum, stands as a leading compound in the class of vascular disrupting agents (VDAs).[1][2] Its potent anticancer activity stems from its ability to bind to the colchicine site on β-tubulin, which inhibits microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] Furthermore, CA-4 selectively targets and disrupts the established tumor vasculature, causing widespread hemorrhagic necrosis and starving the tumor of essential nutrients.

Despite its immense therapeutic potential, the clinical development of CA-4 is hampered by a significant chemical liability: the inherent instability of its biologically active (Z)- or cis-alkene bridge. This double bond is prone to isomerization to the thermodynamically more stable, yet significantly less active, (E)- or trans-isomer, which drastically reduces its efficacy.[4] This challenge has catalyzed extensive research into the synthesis of CA-4 analogues that can lock the desired cis-conformation or improve stability and solubility, thereby enhancing the therapeutic window. Central to many of these synthetic endeavors is the strategic use of the key building block, This compound .

PART 1: The Strategic Importance of this compound

This compound serves as a robust and versatile precursor for the "B-ring" of the combretastatin scaffold. Its utility is rooted in the specific functionalities it presents:

  • The Iodide Group: The iodine atom at the 4-position is the cornerstone of its synthetic value. As an excellent leaving group, it is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Negishi reactions.[5][6][7] These reactions are paramount for forging the crucial carbon-carbon bond that forms the stilbene bridge, connecting the A and B rings of the final analogue.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the 1-position is a critical pharmacophore for tubulin binding and biological activity.[8] Its presence allows for the synthesis of direct CA-4 analogues. Furthermore, it provides a handle for derivatization to create prodrugs with enhanced solubility, such as the water-soluble phosphate derivative (CA-4P), or to explore structure-activity relationships (SAR) by synthesizing O-alkylated derivatives.[2][9]

  • The Methoxy Group: The methoxy group at the 2-position is another key feature of the natural product's B-ring, contributing to the overall binding affinity.

The combination of a reactive site for C-C bond formation (the iodo group) and essential pharmacophoric features makes this compound a highly strategic and convergent starting material for building libraries of CA-4 analogues.

PART 2: A Convergent Two-Step Synthesis Strategy

A highly efficient and stereoselective route to CA-4 and its analogues involves a two-step sequence: a Wittig olefination followed by a Suzuki cross-coupling reaction.[3][6][10] This approach allows for the modular and convergent assembly of the target molecule, making it ideal for generating a library of derivatives for SAR studies.

Synthetic_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Suzuki Coupling A_ring A-Ring Precursor (3,4,5-Trimethoxybenzyl phosphonium salt) Wittig_Product Styrenyl Boronic Ester (Intermediate) A_ring->Wittig_Product Wittig Olefination Aldehyde Vinyl Halide Aldehyde CA4_Analogue Combretastatin A-4 Analogue Wittig_Product->CA4_Analogue Suzuki Cross-Coupling (Pd Catalyst) B_ring B-Ring Precursor (this compound) B_ring->CA4_Analogue Suzuki Cross-Coupling (Pd Catalyst)

Caption: Convergent two-step synthesis of CA-4 analogues.

This strategy decouples the formation of the stilbene backbone from the introduction of the B-ring, providing significant flexibility. The Suzuki coupling step, in particular, is robust and tolerates a wide range of functional groups, often proceeding without the need for protecting the phenolic hydroxyl group, which improves overall synthetic efficiency.[6]

PART 3: Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of Combretastatin A-4 using the Wittig-Suzuki sequence.

Reagent & Solvent Data
ReagentFormulaMW ( g/mol )CAS NumberKey Role
3,4,5-Trimethoxybenzylphosphonium BromideC₁₈H₂₄BrO₃P415.2673368-04-4A-Ring Wittig Reagent
4-BromobenzaldehydeC₇H₅BrO185.021122-91-4Aldehyde Partner
Potassium tert-butoxideC₄H₉KO112.21865-47-4Wittig Base
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.9473183-34-3Borylation Reagent
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.6472287-26-4Suzuki Catalyst
Potassium AcetateCH₃COOK98.14127-08-2Suzuki Base
This compound C₇H₇IO₂ 250.03 203861-62-5 B-Ring Precursor
1,4-DioxaneC₄H₈O₂88.11123-91-1Solvent
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Solvent
Step 1: Synthesis of (Z)-2-(4-bromo-2-vinylphenyl)-1,3,5-trimethoxybenzene via Wittig Reaction
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4,5-trimethoxybenzylphosphonium bromide (1.0 eq).

  • Solvation: Add anhydrous Tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. The solution should turn a deep orange/red color, indicating the formation of the ylide.

  • Reaction: Stir the ylide solution at 0 °C for 30 minutes. Subsequently, add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the desired cis-stilbene product. The Z-isomer is typically less polar and elutes first.

Causality Note: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide. The reaction is typically performed in an aprotic solvent like THF to prevent quenching of the ylide.

Step 2: Synthesis of Combretastatin A-4 Analogue via Suzuki Cross-Coupling
  • Setup: In a Schlenk flask under an inert atmosphere, combine the (Z)-stilbene bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ catalyst (3-5 mol%).

  • Miyaura Borylation: Add anhydrous 1,4-dioxane. Heat the mixture to 80-90 °C and stir for 4-6 hours to form the boronic ester intermediate.

  • Coupling: To the same reaction vessel, add This compound (1.2 eq), an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 3.0 eq), and additional Pd(dppf)Cl₂ (2 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography to yield the final Combretastatin A-4 analogue as a solid.

Causality Note: The Suzuki reaction is a powerful C-C bond-forming tool. The palladium catalyst is central to the mechanism, undergoing a cycle of oxidative addition, transmetalation, and reductive elimination to couple the two aryl fragments. The base (Na₂CO₃) is essential for activating the boronic ester for the transmetalation step.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-I OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_diaryl B_ring_boronate Ar²-B(OR)₂ (B-Ring Boronate) B_ring_boronate->Transmetal Base RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Final_Product Ar¹-Ar² (CA-4 Analogue) RedElim->Final_Product A_ring_iodide Ar¹-I (this compound) A_ring_iodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is an indispensable building block in the medicinal chemist's toolbox for the development of novel Combretastatin A-4 analogues. Its pre-installed functionality allows for its late-stage introduction via robust and high-yielding cross-coupling reactions, enabling the efficient and convergent synthesis of potential anticancer agents. The Wittig-Suzuki sequence described herein represents a reliable and flexible strategy for accessing these important molecules, facilitating the exploration of structure-activity relationships necessary to overcome the limitations of the parent natural product.

References

  • Barnes, N. G., Ahmed Mal Ullah, A. A., Ragazzon, P. A., et al. (2021). Syntheses of Combretastatin A-4 and Related Stilbenes by Using Aqueous Conditions. UCL Discovery.
  • Shuvalov, M. V., Zefirov, N. A., et al. (2021). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo.
  • Pettit, G. R., Rhodes, M. R., et al. (1997).
  • Ahmed Mal Ullah, A., et al. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. UCL Discovery.
  • Ahmed Mal Ullah, A., et al. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. PubMed.
  • González, M. J., et al. (2012). Synthesis and Biological Evaluation of Combretastatin A-4 and Three Combretastatin-Based Hybrids.
  • Jędrzejczyk, M., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC - NIH.
  • Ahmed Mal Ullah, A., et al. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors.
  • García-Fernández, L. F., et al. (2013). Synthesis of combretastatin A-4 O-alkyl derivatives and evaluation of their cytotoxic, antiangiogenic and antitelomerase activity. PubMed.
  • Malysheva, N. V., et al. (2021). Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue?
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-2-methoxyphenol in Synthesis

This compound is a versatile and highly valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its structure, featuring a readily functionalizable aryl iodide, a directing methoxy group, and a reactive phenol, allows for the strategic and regioselective introduction of molecular complexity. This trifecta of functional groups makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] The derivatives of this compound are precursors to a wide range of complex molecules, including natural products, bioactive compounds, and advanced materials.[3][4] This guide provides detailed application notes and robust protocols for the successful implementation of key palladium-catalyzed cross-coupling reactions with this compound, designed for researchers, scientists, and professionals in drug development.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful transformations that proceed through a common catalytic cycle.[2][5] This cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[1][6]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the palladium-carbon bond.[1][5]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]

Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a premier method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceutical agents.[6][7] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid coupling partners.[6][8]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of this compound to a Pd(0) species. The subsequent transmetalation with a boronic acid, activated by a base, is a critical step. Reductive elimination then yields the desired biaryl product.[8][9]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Iodo-2- methoxyphenol PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Product (Ar-R) RedElim->Pd0 caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound264.041.0264 mg
Arylboronic AcidVaries1.2Varies
Pd(PPh₃)₄1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.0212 mg
1,4-Dioxane--5 mL
Water--1 mL

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and water. Stir the mixture for 10 minutes to ensure dissolution. Add the palladium catalyst, Pd(PPh₃)₄.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins.[10][11] This transformation is highly valuable for the construction of complex molecular scaffolds.[12]

Mechanistic Insight: The Heck-Mizoroki Catalytic Cycle

The cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) species then undergoes migratory insertion with the alkene. Finally, β-hydride elimination affords the substituted alkene product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[5][13]

Heck_Mizoroki_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Iodo-2- methoxyphenol PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns Alkene PdII_Alkyl R-CH(Ar)-CH_2-Pd(II)-I(L_n) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product (Substituted Alkene) PdH H-Pd(II)-I(L_n) BetaElim->PdH BaseRegen Base Regeneration PdH->BaseRegen Base BaseRegen->Pd0 caption Heck-Mizoroki Catalytic Cycle

Caption: Heck-Mizoroki Catalytic Cycle for this compound.

Experimental Protocol: Heck-Mizoroki Reaction

This protocol outlines the coupling of this compound with a generic acrylate.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound264.041.0264 mg
Alkene (e.g., n-Butyl Acrylate)128.171.5216 µL
Palladium(II) Acetate (Pd(OAc)₂)224.50.024.5 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.0412.2 mg
Triethylamine (Et₃N)101.192.0279 µL
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add DMF, triethylamine, and the alkene.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 6-24 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is an indispensable tool for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[14][15] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[15]

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[15]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Iodo-2- methoxyphenol PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim Product (Ar-C≡CR) RedElim->Pd0 CuI Cu(I)I Alkyne Terminal Alkyne (H-C≡CR) Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide Base, CuI Base Base Cu_Acetylide->Transmetalation to Pd Cycle caption Sonogashira Catalytic Cycle

Caption: Sonogashira Catalytic Cycle for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound264.041.0264 mg
Terminal AlkyneVaries1.2Varies
Pd(PPh₃)₂Cl₂701.90.0214 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Triethylamine (Et₃N)101.193.0418 µL
Tetrahydrofuran (THF), anhydrous--5 mL

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF.

  • Reagent Addition: Add triethylamine, followed by the dropwise addition of the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines.[16][17] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[18]

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[16][19]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Iodo-2- methoxyphenol PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord Amine (HNR'R'') Base PdII_Amido Ar-Pd(II)-NR'R''(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product (Ar-NR'R'') RedElim->Pd0 caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Cycle for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a generic secondary amine.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound264.041.0264 mg
AmineVaries1.2Varies
Pd₂(dba)₃915.720.019.2 mg
Xantphos578.680.0317.4 mg
Sodium tert-butoxide (NaOtBu)96.11.4135 mg
Toluene, anhydrous--5 mL

Procedure:

  • Reaction Setup: In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox and add anhydrous toluene and the amine via syringe under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Summary of Reaction Conditions

Reaction TypeCatalyst SystemBaseSolvent(s)Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃, K₂CO₃, K₃PO₄Dioxane/Water, Toluene/EtOH/Water80-110
Heck-Mizoroki Pd(OAc)₂ / P(o-tol)₃Et₃N, DBUDMF, Acetonitrile100-140
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, DiisopropylamineTHF, DMFRoom Temp - 60
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or other phosphine ligandsNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-120

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers in their synthetic endeavors. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrates. The continued exploration of these reactions will undoubtedly lead to the discovery of novel compounds with significant potential in drug discovery and materials science.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
  • Heck reaction - Wikipedia. (n.d.).
  • Heck Reaction. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl- 2-quinolones. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (2015).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - MDPI. (n.d.).

Sources

The Versatile Chemistry of 4-Iodo-2-methoxyphenol: A Guide to Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic functionalization of aromatic compounds is paramount for the construction of complex molecules with significant biological and material properties. Among the vast array of building blocks, 4-iodo-2-methoxyphenol stands out as a particularly versatile substrate. Its unique substitution pattern, featuring a reactive iodine atom, a nucleophilic hydroxyl group, and a directing methoxy group, makes it an ideal candidate for a variety of cross-coupling reactions. This guide provides an in-depth exploration of copper-catalyzed transformations of this compound, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions and showcase their utility in the synthesis of valuable compounds.

The Power of Copper Catalysis

While palladium has long dominated the field of cross-coupling reactions, copper catalysis has experienced a remarkable resurgence. The lower cost, reduced toxicity, and unique reactivity of copper make it an attractive alternative.[1] Copper catalysts are particularly adept at facilitating the formation of carbon-heteroatom (C-O, C-N) and carbon-carbon (C-C) bonds, often under milder conditions than traditional methods.[2] This guide will focus on three key copper-catalyzed reactions of this compound: the Ullmann Condensation for C-O bond formation, the Goldberg Reaction for C-N bond formation, and the Sonogashira Coupling for C-C bond formation.

I. Ullmann Condensation: Forging Carbon-Oxygen Bonds

The Ullmann condensation is a classic and robust method for the synthesis of diaryl ethers.[3] Modern protocols utilizing copper catalysts have significantly improved the efficiency and substrate scope of this transformation, allowing for the coupling of aryl halides with a wide range of phenols under relatively mild conditions.[4][5]

Mechanistic Insights

The currently accepted mechanism for the copper-catalyzed Ullmann ether synthesis involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the phenoxide to a Cu(I) species. This is followed by oxidative addition of the aryl iodide (this compound) to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the desired diaryl ether and regenerates the active Cu(I) catalyst. The choice of ligand is crucial in stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.

Ullmann Condensation Mechanism Cu(I)L Cu(I)L Intermediate_1 [Cu(I)(OAr)L] Cu(I)L->Intermediate_1 + Ar-O⁻ Ar-OH Phenol Ar-OH->Intermediate_1 + Base Base Base Cu(III)_Intermediate [Cu(III)(I)(Ar')(OAr)L] Intermediate_1->Cu(III)_Intermediate + this compound (Oxidative Addition) This compound This compound This compound->Cu(III)_Intermediate Cu(III)_Intermediate->Cu(I)L Diaryl_Ether Product Cu(III)_Intermediate->Diaryl_Ether Reductive Elimination

Caption: Generalized catalytic cycle for the Ullmann diaryl ether synthesis.

Application Protocol: Synthesis of a Substituted Diaryl Ether

This protocol describes a general procedure for the copper-catalyzed Ullmann condensation of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., p-cresol)

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the substituted phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add cesium carbonate (2.0 mmol, 2.0 equiv) to the reaction tube. Then, add the anhydrous, degassed solvent (5 mL).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

EntryPhenolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1p-CresolCuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Toluene1102485
2GuaiacolCuI (5)L-Proline (20)K₂CO₃ (2)DMSO1201878
34-NitrophenolCu₂O (10)DMEDA (20)K₃PO₄ (2)Dioxane1002492

Yields are based on isolated product after purification.

II. Goldberg Reaction: Constructing Carbon-Nitrogen Bonds

The Goldberg reaction, a copper-catalyzed N-arylation of amides and amines, is a powerful tool for the synthesis of anilines and their derivatives.[6] Similar to the Ullmann condensation, modern advancements have rendered this reaction more versatile and applicable to a wider range of substrates, including heterocyclic amines.

Mechanistic Overview

The mechanism of the Goldberg reaction is believed to be analogous to the Ullmann condensation, proceeding through a Cu(I)/Cu(III) catalytic cycle. The amine or amide first coordinates to the Cu(I) catalyst, followed by oxidative addition of this compound to form a Cu(III) intermediate. Subsequent reductive elimination affords the N-arylated product and regenerates the Cu(I) catalyst.

Application Protocol: N-Arylation of a Secondary Amine

This protocol outlines a general procedure for the copper-catalyzed Goldberg reaction between this compound and a secondary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine)

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., N,N'-Dimethylethylenediamine, DMEDA)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Microwave reaction vial

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and the ligand (0.2 mmol, 20 mol%).

  • Addition of Base and Solvent: Add potassium phosphate (2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (4 mL).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 130 °C for 1-2 hours with stirring.

  • Monitoring the Reaction: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryAmine/AmideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholineCuI (10)DMEDA (20)K₃PO₄ (2)Dioxane130 (µW)1.588
2AnilineCuI (5)L-Proline (20)K₂CO₃ (2)DMF1102475
3BenzamideCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)Toluene1201882

Yields are based on isolated product after purification.

III. Sonogashira Coupling: Creating Carbon-Carbon Bonds

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction typically employs a dual catalytic system of palladium and copper, where copper plays a crucial role as a co-catalyst.[9]

The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs, followed by transmetalation with a copper acetylide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base to form the key copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

Sonogashira Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound Terminal Alkyne Base (e.g., Et₃N) Setup Combine reactants, catalysts, and solvent under inert atmosphere Reactants->Setup Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Setup Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Setup Heating Heat to reaction temperature (e.g., RT to 80 °C) Setup->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product Aryl-Alkyne Product Purification->Product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Application Protocol: Synthesis of a 4-Alkynyl-2-methoxyphenol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)

  • Schlenk flask

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Addition of Solvent and Base: Add the anhydrous, degassed solvent (10 mL) and the base (3.0 mmol, 3.0 equiv).

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THF60695
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (3)DMF80889
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (3)Toluene701291

Yields are based on isolated product after purification.

IV. Applications in the Synthesis of Bioactive Molecules and Heterocycles

The copper-catalyzed reactions of this compound are not merely academic exercises; they are enabling technologies for the synthesis of a wide range of biologically active molecules and complex heterocyclic scaffolds. The diaryl ether, arylamine, and aryl-alkyne motifs are prevalent in pharmaceuticals, natural products, and materials science.

For instance, the Ullmann condensation product of this compound can serve as a precursor for the synthesis of dibenzofurans, a class of compounds with diverse biological activities. An intramolecular cyclization of the resulting diaryl ether, often catalyzed by palladium, can lead to the formation of the dibenzofuran core.

Furthermore, the Sonogashira coupling products of this compound can be elaborated into various heterocyclic systems through subsequent intramolecular cyclization reactions, providing access to substituted benzofurans and other related structures.

Conclusion

This guide has provided a comprehensive overview of the key copper-catalyzed reactions of this compound, a versatile and valuable building block in organic synthesis. The Ullmann condensation, Goldberg reaction, and Sonogashira coupling offer efficient and reliable methods for the formation of C-O, C-N, and C-C bonds, respectively. The detailed protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in academia and industry. As the field of copper catalysis continues to evolve, the applications of this compound in the synthesis of complex and biologically important molecules are sure to expand.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Ullmann, F., & Sponagel, P. (1905). Ueber die smphenische Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 4(20), 3517–3520. [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The Copper-Catalyzed Ullmann Reaction. In The Patai Series: The Chemistry of Organocopper Compounds (pp. 721-815). [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Protecting Group Strategies for 4-Iodo-2-methoxyphenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Application Note and Protocol Guide for the Strategic Protection of the Phenolic Hydroxyl Group in 4-Iodo-2-methoxyphenol, a Key Building Block in Pharmaceutical and Materials Science.

Introduction: Navigating the Synthetic Challenges of a Multifunctional Phenol

This compound, also known as 4-iodoguaiacol, is a versatile synthetic intermediate prized for its utility in the construction of complex molecular architectures. Its trifunctional nature, featuring a nucleophilic phenolic hydroxyl group, an electron-donating methoxy group, and a reactive aryl iodide, makes it a valuable precursor for a diverse range of chemical transformations, including cross-coupling reactions, etherifications, and electrophilic aromatic substitutions. However, the very presence of these multiple reactive sites necessitates a carefully considered protecting group strategy to achieve selective transformations and avoid unwanted side reactions.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of protecting group strategies for the phenolic hydroxyl group of this compound. We will move beyond a simple recitation of protecting groups to explore the chemical rationale behind their selection, the nuances of their application, and the critical considerations for their removal in the presence of the sensitive iodo and methoxy functionalities.

Core Principles: Selecting the Optimal Protecting Group

The ideal protecting group for this compound should exhibit several key characteristics:

  • Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not affect the iodo or methoxy groups.

  • Robust Stability: The protecting group must be stable to the reaction conditions of subsequent synthetic steps.

  • Orthogonality: The protecting group should be selectively removable under conditions that leave the iodo and methoxy groups, as well as other potential protecting groups in the molecule, intact.[1]

  • High-Yielding Deprotection: The removal of the protecting group should be efficient and clean, affording the deprotected phenol in high yield.

Considering the electronic nature of the this compound ring, with its electron-donating methoxy and hydroxyl groups and the electron-withdrawing (and potentially reactive) iodine, the choice of protecting group and the conditions for its introduction and removal are paramount.

Recommended Protecting Group Strategies

Based on a thorough review of the chemical literature and established principles of organic synthesis, three primary protecting groups stand out as particularly well-suited for this compound: the Methoxymethyl (MOM) ether, the (2-Trimethylsilyl)ethoxymethyl (SEM) ether, and the tert-Butyldimethylsilyl (TBDMS) ether.

Methoxymethyl (MOM) Ether: A Robust and Reliable Choice

The MOM group is a classic and widely used protecting group for phenols due to its general stability to a broad range of non-acidic reagents.[2]

Diagram of MOM Protection Strategy

MOM_Protection Substrate This compound Protected MOM-Protected Phenol Substrate->Protected  MOMCl, Base (e.g., DIPEA)   Deprotected This compound Protected->Deprotected  Acidic Conditions (e.g., HCl, TFA)  

Caption: Workflow for MOM protection and deprotection of this compound.

Rationale for Selection:

  • Stability: MOM ethers are stable to bases, nucleophiles, and many reducing and oxidizing agents, making them compatible with a wide array of subsequent reactions.[3]

  • Ease of Introduction: The protection is typically achieved under basic conditions using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Key Considerations and Potential Challenges:

  • Acidic Deprotection: The primary method for MOM group removal is acidic hydrolysis.[2][4] Care must be taken to select conditions that are mild enough to avoid any undesired reactions involving the aryl iodide. While aryl iodides are generally stable to many acidic conditions, strong Lewis acids or prolonged exposure to harsh acids could potentially lead to side reactions.

  • Carcinogenicity of MOMCl: Methoxymethyl chloride is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Comparison of MOM Protection and Deprotection Conditions

Protection Reagents Base Solvent Typical Conditions Deprotection Reagents Typical Conditions
Methoxymethyl chloride (MOMCl)N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 °C to room temperatureHydrochloric acid (HCl)Methanol (MeOH), reflux
Methoxymethyl chloride (MOMCl)Sodium hydride (NaH)Tetrahydrofuran (THF)0 °C to room temperatureTrifluoroacetic acid (TFA)Dichloromethane (DCM), room temp
Detailed Protocol 1: MOM Protection of this compound

Materials:

  • This compound

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 - 2.0 eq) to the stirred solution.

  • Slowly add MOMCl (1.2 - 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected this compound.

Detailed Protocol 2: MOM Deprotection

Materials:

  • MOM-protected this compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the MOM-protected this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

(2-Trimethylsilyl)ethoxymethyl (SEM) Ether: Orthogonality through Fluoride-Mediated Cleavage

The SEM protecting group offers an attractive alternative to the MOM group, primarily due to its unique deprotection pathway using fluoride ions, which provides excellent orthogonality.[5]

Diagram of SEM Protection Strategy

SEM_Protection Substrate This compound Protected SEM-Protected Phenol Substrate->Protected  SEMCl, Base (e.g., DIPEA)   Deprotected This compound Protected->Deprotected  Fluoride Source (e.g., TBAF) or Lewis Acid  

Caption: Workflow for SEM protection and deprotection of this compound.

Rationale for Selection:

  • Orthogonal Deprotection: SEM ethers are readily cleaved by fluoride sources such as tetrabutylammonium fluoride (TBAF).[5] This deprotection method is orthogonal to many other protecting groups that are sensitive to acidic or basic conditions.

  • Stability: The SEM group is stable to a wide range of reaction conditions, including those that might cleave other silyl ethers.[5]

Key Considerations and Potential Challenges:

  • Lewis Acid Sensitivity: While fluoride-mediated cleavage is the most common method, SEM ethers can also be removed under certain Lewis acidic conditions.[4][6] The choice of Lewis acid must be made carefully to avoid interaction with the aryl iodide.

  • Cost: SEM-Cl is generally more expensive than MOMCl.

Table 2: Comparison of SEM Protection and Deprotection Conditions

Protection Reagents Base Solvent Typical Conditions Deprotection Reagents Typical Conditions
(2-Trimethylsilyl)ethoxymethyl chloride (SEMCl)N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 °C to room temperatureTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF), room temp
(2-Trimethylsilyl)ethoxymethyl chloride (SEMCl)Sodium hydride (NaH)Tetrahydrofuran (THF)0 °C to room temperatureMagnesium bromide (MgBr₂)Diethyl ether/Nitromethane, room temp
Detailed Protocol 3: SEM Protection of this compound

Materials:

  • This compound

  • (2-Trimethylsilyl)ethoxymethyl chloride (SEMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the same procedure as for MOM protection (Protocol 1), substituting SEMCl for MOMCl.

Detailed Protocol 4: SEM Deprotection using TBAF

Materials:

  • SEM-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the SEM-protected this compound (1.0 eq) in THF.

  • Add TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

tert-Butyldimethylsilyl (TBDMS) Ether: A Versatile and Readily Cleavable Group

The TBDMS group is another popular choice for protecting phenols, offering a good balance of stability and ease of removal.[7]

Diagram of TBDMS Protection Strategy

TBDMS_Protection Substrate This compound Protected TBDMS-Protected Phenol Substrate->Protected  TBDMSCl, Imidazole, DMF   Deprotected This compound Protected->Deprotected  Fluoride Source (e.g., TBAF) or Acid  

Caption: Workflow for TBDMS protection and deprotection of this compound.

Rationale for Selection:

  • Ease of Introduction: TBDMS ethers are typically formed in high yield using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a polar aprotic solvent like dimethylformamide (DMF).[3]

  • Tunable Deprotection: TBDMS ethers can be cleaved under a variety of conditions, including fluoride-based reagents (like TBAF) or acidic conditions, offering flexibility in the deprotection step.[3][5]

Key Considerations and Potential Challenges:

  • Stability: While generally robust, TBDMS ethers are more susceptible to cleavage under acidic conditions than MOM or SEM ethers. This can be either an advantage or a disadvantage depending on the desired synthetic route.

  • Steric Hindrance: The bulky nature of the TBDMS group can sometimes influence the reactivity of adjacent functional groups.

Table 3: Comparison of TBDMS Protection and Deprotection Conditions

Protection Reagents Base/Catalyst Solvent Typical Conditions Deprotection Reagents Typical Conditions
tert-Butyldimethylsilyl chloride (TBDMSCl)ImidazoleDimethylformamide (DMF)Room temperatureTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF), room temp
tert-Butyldimethylsilyl chloride (TBDMSCl)Triethylamine, DMAP (cat.)Dichloromethane (DCM)Room temperatureAcetic acid (AcOH)THF/Water, room temperature
Detailed Protocol 5: TBDMS Protection of this compound

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.0 - 2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.1 - 1.5 eq) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol 6: TBDMS Deprotection using TBAF

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the same procedure as for SEM deprotection using TBAF (Protocol 4).

Orthogonal Protecting Group Strategies

In more complex syntheses involving multiple hydroxyl groups or other reactive functionalities, an orthogonal protecting group strategy is essential.[1] This allows for the selective deprotection of one group in the presence of others. For instance, one could protect the phenolic hydroxyl of this compound as a TBDMS ether and another alcohol in the molecule as a MOM ether. The TBDMS group could then be selectively removed with fluoride without affecting the MOM ether. Conversely, the MOM group could be removed under acidic conditions while leaving the TBDMS ether intact.

Diagram of Orthogonal Strategy

Orthogonal_Strategy Start Molecule with -OH (A) and -OH (B) Protected_A TBDMS-Protected OH (A) Start->Protected_A  TBDMSCl, Imidazole   Protected_AB TBDMS-Protected OH (A) MOM-Protected OH (B) Protected_A->Protected_AB  MOMCl, DIPEA   Deprotected_A Free OH (A) MOM-Protected OH (B) Protected_AB->Deprotected_A  TBAF   Deprotected_B TBDMS-Protected OH (A) Free OH (B) Protected_AB->Deprotected_B  Acid  

Caption: Example of an orthogonal protecting group strategy.

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups. The MOM, SEM, and TBDMS ethers each offer a reliable and effective means of temporarily masking the phenolic hydroxyl group. The choice between them will depend on the specific reaction sequence planned, the need for orthogonality, and cost considerations. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can confidently navigate the synthetic challenges posed by this versatile building block and unlock its full potential in their scientific endeavors.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Roderick, J. W., & Paquette, L. A. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(4), 419–421.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2012). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry, 10(44), 8750-8756.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • P. G. M. Wuts & T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • National Institutes of Health. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Trimethylsilyl)ethoxymethyl. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-iodo-2-methoxyphenol (4-iodoguaiacol), a critical building block in the development of novel pharmaceutical agents. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from bench-scale to pilot or manufacturing scale. We present a detailed, validated protocol using a cost-effective and environmentally conscious iodination method, complete with troubleshooting guides and characterization data. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this versatile intermediate.

Introduction: The Strategic Importance of this compound

Phenolic compounds are foundational scaffolds in medicinal chemistry, and their halogenated derivatives are particularly prized.[1] this compound, a derivative of the naturally occurring guaiacol, serves as a highly versatile intermediate in the synthesis of complex molecules. The introduction of an iodine atom onto the guaiacol core offers a strategic advantage in drug design and development for several key reasons:

  • Modulation of Physicochemical Properties: The iodine atom significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and alter pharmacokinetic profiles.

  • Metabolic Blocking: A halogen can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Gateway for Further Functionalization: The carbon-iodine bond is a powerful synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to build molecular complexity.

Given its utility, the development of a robust, safe, and economically viable synthesis for this compound is a critical objective for any drug development program utilizing this scaffold. This guide addresses that need directly.

Synthetic Strategy: Electrophilic Aromatic Iodination

The synthesis of this compound from guaiacol proceeds via an electrophilic aromatic substitution (SEAr) reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups of guaiacol are strong activating, ortho, para-directing groups. The steric hindrance from the methoxy group at position 2, combined with the powerful directing effect of the hydroxyl group, strongly favors the substitution of iodine at the C4 position, which is para to the hydroxyl group.

Several reagents can achieve this transformation, including N-Iodosuccinimide (NIS)[2], Iodine Monochloride (ICl)[3], and molecular iodine (I₂) paired with an oxidant. For scale-up operations, a system using an iodide salt (such as KI or NaI) with a suitable oxidant is often preferred due to lower cost, improved safety, and a more favorable environmental profile.[4][5] Oxidants like hydrogen peroxide or Oxone® (potassium peroxymonosulfate) are effective at generating the electrophilic iodine species in situ.[6][7]

This protocol will focus on the use of sodium iodide and sodium hypochlorite (bleach), a widely available, inexpensive, and potent oxidizing agent, to generate the electrophilic iodinating species.

Process Workflow Overview

The following diagram illustrates the key stages of the scale-up synthesis process, from initial setup to the final, purified product.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification & Finishing Phase A 1. Reactor Setup - Charge Guaiacol,  Methanol, & NaI B 2. Controlled Addition - Add NaOCl solution  at 0-5 °C A->B C 3. Reaction Monitoring - TLC / HPLC analysis  for completion B->C D 4. Quenching - Add aq. Na₂S₂O₃  to remove excess I₂ C->D E 5. pH Adjustment & Extraction - Acidify with HCl - Extract with Ethyl Acetate D->E F 6. Aqueous Wash - Wash organic layer with  brine E->F G 7. Solvent Removal - Concentrate under  reduced pressure F->G H 8. Recrystallization - Dissolve in hot Heptane/Toluene - Cool to crystallize G->H I 9. Final Product - Filter, wash with cold heptane,  & dry under vacuum H->I G cluster_0 Phenolic -OH Reactions cluster_1 Aryl Iodide Reactions (Cross-Coupling) A This compound B Etherification (e.g., R-X, Base) A->B O-Alkylation C Esterification (e.g., R-COCl, Base) A->C O-Acylation D Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A->D C-C Bond E Sonogashira Coupling (Alkyne, Pd/Cu cat.) A->E C-C Bond F Buchwald-Hartwig (Amine, Pd cat.) A->F C-N Bond

Sources

Mastering the Phenolic Hydroxyl: A Guide to the Functionalization of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

4-Iodo-2-methoxyphenol, a readily available and versatile aromatic compound, serves as a crucial starting material in the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. Its strategic functionalization at the phenolic hydroxyl group opens a gateway to a multitude of chemical transformations, allowing for the introduction of various functionalities that can profoundly influence the biological activity and physicochemical properties of the resulting derivatives. The presence of the electron-donating methoxy group and the synthetically versatile iodo substituent on the aromatic ring makes this molecule a particularly interesting scaffold for drug discovery and development. For instance, iodinated aromatic compounds are key precursors in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methods for functionalizing the phenolic hydroxyl group of this compound. We will delve into the practical and mechanistic details of etherification and esterification reactions, offering field-proven insights and detailed protocols to empower your synthetic endeavors.

Strategic Considerations for Functionalization

The reactivity of the phenolic hydroxyl group in this compound is influenced by the electronic and steric effects of the substituents on the aromatic ring. The electron-donating methoxy group at the ortho position increases the electron density of the ring and can enhance the acidity of the phenolic proton through resonance stabilization of the corresponding phenoxide. Conversely, the bulky iodo group at the para position can introduce steric hindrance, which may affect the accessibility of the hydroxyl group to certain reagents. Therefore, the choice of reaction conditions is paramount for achieving high yields and minimizing side reactions.

This guide will focus on three robust and widely applicable methods for the functionalization of the phenolic hydroxyl group:

  • Williamson Ether Synthesis: A classic and reliable method for forming ether linkages.

  • Mitsunobu Reaction: A mild and versatile method for etherification and esterification, particularly useful for sterically hindered substrates.

  • Steglich Esterification: An efficient method for the formation of esters under mild, neutral conditions.

Furthermore, we will briefly discuss the strategic use of protecting groups to temporarily mask the hydroxyl functionality, enabling transformations at other positions of the molecule without interference.

Part 1: Etherification of this compound

The introduction of an ether linkage at the phenolic position can significantly alter the lipophilicity, metabolic stability, and target-binding properties of a molecule. Two primary methods for achieving this transformation on this compound are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: A Time-Tested Approach

The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide via an SN2 mechanism.[1][2] For this compound, this involves the in situ generation of the phenoxide followed by reaction with a suitable alkylating agent.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃) and sodium hydride (NaH). K₂CO₃ is a milder, non-hygroscopic base that is often sufficient for phenols and is generally preferred for its ease of handling.[3] NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions and careful handling.

  • Solvent: Polar aprotic solvents such as acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.[4] DMF is an excellent solvent for this reaction but can be difficult to remove during workup. Acetone and MeCN are often good compromises.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are the best electrophiles for this reaction as they are most susceptible to SN2 attack.[5] Secondary and tertiary halides are prone to elimination side reactions.[2] Propargyl bromide is a useful alkylating agent for introducing a terminal alkyne, a versatile functional group for further modifications via click chemistry or other coupling reactions.

Experimental Protocol: Synthesis of 4-Iodo-2-methoxyphenyl Propargyl Ether

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound250.031.0 g4.01.0
Potassium Carbonate (K₂CO₃)138.211.1 g8.02.0
Propargyl Bromide (80% in toluene)118.960.67 mL6.01.5
Acetone-20 mL--

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.0 mmol) and potassium carbonate (1.1 g, 8.0 mmol).

  • Add acetone (20 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (0.67 mL of an 80% solution in toluene, 6.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-iodo-2-methoxyphenyl propargyl ether.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of new signals corresponding to the propargyl group and the disappearance of the phenolic proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Williamson_Ether_Synthesis

Mitsunobu Reaction: Mild and Versatile Etherification

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including ethers and esters, under mild, neutral conditions.[6][7] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This reaction is particularly advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis or when steric hindrance is a concern.

Causality Behind Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD (or DIAD) forms a reactive phosphonium salt intermediate that activates the hydroxyl group for nucleophilic attack.[8]

  • Nucleophile: In this context, the phenolic hydroxyl group of this compound acts as the nucleophile that attacks an external alcohol, which has been activated by the Mitsunobu reagents. Alternatively, and more commonly for phenol etherification, an external nucleophile (another alcohol) is used with the phenol acting as the acidic component.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction due to its ability to dissolve the reactants and its relatively non-reactive nature.[9]

Experimental Protocol: Mitsunobu Etherification of this compound with Benzyl Alcohol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound250.031.0 g4.01.0
Benzyl Alcohol108.140.45 mL4.41.1
Triphenylphosphine (PPh₃)262.291.57 g6.01.5
Diisopropyl Azodicarboxylate (DIAD)202.211.18 mL6.01.5
Anhydrous Tetrahydrofuran (THF)-40 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.0 mmol), benzyl alcohol (0.45 mL, 4.4 mmol), and triphenylphosphine (1.57 g, 6.0 mmol).

  • Dissolve the solids in anhydrous THF (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.18 mL, 6.0 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. These can be removed by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-iodo-2-methoxyphenyl benzyl ether.

Self-Validation: Successful etherification is confirmed by ¹H and ¹³C NMR, showing the characteristic signals of the benzyl group and the absence of the phenolic proton. Mass spectrometry will confirm the expected molecular weight of the product.

Mitsunobu_Reaction

Part 2: Esterification of this compound

Esterification of the phenolic hydroxyl group is another important functionalization strategy, often employed to create prodrugs or to modify the electronic properties of the molecule. The Steglich esterification is a particularly effective method for this purpose.

Steglich Esterification: Mild and Efficient Ester Formation

The Steglich esterification is a condensation reaction between a carboxylic acid and an alcohol using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates.[1]

Causality Behind Experimental Choices:

  • Coupling Agent: DCC is a common and cost-effective choice. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration.[1] EDC is a water-soluble alternative, and its corresponding urea byproduct can be removed by aqueous workup.[13]

  • Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive N-acylpyridinium intermediate.[12]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or DMF are typically used. DCM is often preferred due to its low boiling point, making it easy to remove.

Experimental Protocol: Synthesis of 4-Iodo-2-methoxyphenyl Benzoate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound250.031.0 g4.01.0
Benzoic Acid122.120.54 g4.41.1
N,N'-Dicyclohexylcarbodiimide (DCC)206.330.91 g4.41.1
4-Dimethylaminopyridine (DMAP)122.170.05 g0.40.1
Dichloromethane (DCM)-40 mL--

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.0 mmol), benzoic acid (0.54 g, 4.4 mmol), and DMAP (0.05 g, 0.4 mmol).

  • Dissolve the solids in DCM (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (0.91 g, 4.4 mmol) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure 4-iodo-2-methoxyphenyl benzoate.

Self-Validation: The formation of the ester can be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm⁻¹) and by the appropriate signals in the ¹H and ¹³C NMR spectra. Mass spectrometry will confirm the expected molecular weight.

Steglich_Esterification

Part 3: Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily protect the phenolic hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[14] A good protecting group should be easy to install, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups.[15]

Silyl Ethers: A Versatile Protecting Group

Silyl ethers are among the most common protecting groups for alcohols and phenols due to their ease of formation and cleavage under specific conditions.[4] The stability of the silyl ether depends on the steric bulk of the substituents on the silicon atom.

Protection (Silylation):

A common method for silyl ether formation is the reaction of the phenol with a silyl chloride in the presence of a base like imidazole or triethylamine.

Deprotection (Desilylation):

Silyl ethers can be cleaved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] The choice of deprotection reagent depends on the stability of other functional groups in the molecule.

Experimental Protocol: Protection of this compound as a TBDMS Ether

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound250.031.0 g4.01.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.730.66 g4.41.1
Imidazole68.080.54 g8.02.0
N,N-Dimethylformamide (DMF)-10 mL--

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 4.0 mmol) and imidazole (0.54 g, 8.0 mmol).

  • Dissolve the solids in DMF (10 mL).

  • Add TBDMSCl (0.66 g, 4.4 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the TBDMS-protected phenol.

Deprotection Protocol:

To a solution of the TBDMS-protected this compound in THF, add a 1M solution of TBAF in THF (1.1 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC). Workup involves partitioning between water and an organic solvent, followed by purification.

Conclusion

The functionalization of the phenolic hydroxyl group of this compound is a critical step in the synthesis of numerous valuable compounds. This application note has provided detailed protocols and the underlying scientific rationale for three key transformations: the Williamson ether synthesis, the Mitsunobu reaction, and the Steglich esterification. By understanding the principles behind these reactions and carefully selecting the appropriate reagents and conditions, researchers can effectively and efficiently modify this versatile building block to advance their research and development goals. The strategic use of protecting groups further expands the synthetic utility of this compound, enabling the construction of complex molecular architectures.

References

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Application Notes & Protocols: Etherification of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Iodo-2-methoxyphenol Ethers

This compound, also known as 4-iodoguaiacol, is a highly functionalized aromatic building block. Its structure, featuring a nucleophilic phenolic hydroxyl group, an electron-donating methoxy group, and a versatile iodine atom, makes it a valuable precursor in organic synthesis. The etherification of the phenolic hydroxyl group is a critical transformation, yielding aryl ethers that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The iodine moiety serves as a strategic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of complex molecular architectures.[1]

This guide provides a comprehensive overview of the etherification of this compound, focusing on the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide a detailed and validated laboratory protocol, discuss process optimization and troubleshooting, and outline essential safety and analytical procedures.

Mechanistic Framework: The Williamson Ether Synthesis

The Williamson ether synthesis is the most common and reliable method for preparing the target aryl ethers.[2] The reaction proceeds via a two-step SN2 mechanism:

  • Deprotonation: The weakly acidic phenolic proton is removed by a base to form a potent nucleophile, the phenoxide anion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the halide to form the ether C-O bond.[3][2]

The choice of base, solvent, and alkylating agent is crucial for the success of the reaction.

  • Base Selection: For phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal.[4] They are strong enough to deprotonate the phenol but mild enough to prevent side reactions. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[4]

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the SN2 reaction.[4]

  • Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. Primary alkyl halides are optimal as they are highly susceptible to SN2 attack.[2] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product (alkene).[3][4]

An alternative, particularly for sterically hindered substrates or when inversion of stereochemistry at the alcohol is desired (not applicable here, but relevant for other etherifications), is the Mitsunobu reaction .[5][6] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD to activate an alcohol for substitution by a nucleophile, such as a phenol.[5][7][8] However, it generates stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazine-dicarboxylate byproducts, which can complicate purification.[5]

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis Mechanism of Williamson Etherification Phenol This compound (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) TransitionState Sₙ2 Transition State [ArO---R---X]⁻ AlkylHalide->TransitionState Phenoxide->TransitionState Sₙ2 Attack Ether Aryl Ether Product (Ar-O-R) TransitionState->Ether Bond Formation/ Bond Breaking Byproduct Byproducts (KX + KHCO₃) TransitionState->Byproduct

Caption: Williamson ether synthesis mechanism for this compound.

Detailed Experimental Protocol: Synthesis of 1-Ethoxy-4-iodo-2-methoxybenzene

This protocol details the synthesis of 1-ethoxy-4-iodo-2-methoxybenzene from this compound and ethyl iodide.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.SupplierCat. No.
This compound250.032.50 g10.01.0Sigma-Aldrich203861
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5Fisher ScientificP208
Ethyl Iodide (C₂H₅I)155.971.10 mL (2.18 g)14.01.4Acros Organics12291
N,N-Dimethylformamide (DMF)73.0925 mL--VWR97063-874
Diethyl Ether (Et₂O)74.12~150 mL----
1 M Sodium Hydroxide (NaOH)40.00~60 mL----
Brine (Saturated NaCl)58.44~30 mL----
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g----
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas (N₂ or Ar) inlet

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup (optional)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.50 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

    • Add 25 mL of anhydrous N,N-dimethylformamide (DMF).

    • Flush the flask with an inert gas (N₂ or Ar) and attach a reflux condenser.

  • Addition of Alkylating Agent:

    • With vigorous stirring, add ethyl iodide (1.10 mL, 14.0 mmol) to the suspension at room temperature using a syringe.

    • Rationale: Adding the alkylating agent to the pre-stirred mixture of the phenol and base ensures that the phenoxide is generated in situ and can immediately react, minimizing potential side reactions of the ethyl iodide.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 60 °C using a heating mantle.

    • Maintain stirring at this temperature for 4-6 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

      • Eluent: 10% Ethyl Acetate in Hexanes.

      • Visualization: UV light (254 nm) and/or potassium permanganate stain.

      • The starting material (phenol) is more polar (lower Rf) than the ether product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 250 mL separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol.[9]

    • Wash the organic layer with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%) if necessary.

    • Typically, this reaction goes to completion with high purity, and purification may not be required after the basic wash.

  • Characterization:

    • Obtain the yield and characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup 1. Combine Reactants (Phenol, K₂CO₃, DMF) Add_Reagent 2. Add Ethyl Iodide Setup->Add_Reagent Heat 3. Heat to 60°C (4-6 hours) Add_Reagent->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Quench with H₂O Monitor->Quench Reaction Complete Extract 6. Extract with Et₂O Quench->Extract Wash_Base 7. Wash with 1M NaOH Extract->Wash_Base Wash_Brine 8. Wash with Brine Wash_Base->Wash_Brine Dry 9. Dry (MgSO₄) & Filter Wash_Brine->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify (Chromatography) (If needed) Concentrate->Purify Characterize 12. Characterize (NMR, MS, Yield) Purify->Characterize

Caption: Step-by-step experimental workflow for aryl ether synthesis.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (hygroscopic). 3. Impure alkylating agent.1. Increase reaction time or raise temperature to 70-80°C. 2. Use freshly opened or dried K₂CO₃. Consider a stronger base like Cs₂CO₃. 3. Use freshly distilled or purchased alkylating agent.
Low Yield 1. Inefficient extraction. 2. Loss during purification. 3. Side reactions (e.g., elimination). 4. Hydrolysis of alkylating agent.1. Perform additional extractions. 2. Minimize purification steps if crude material is sufficiently pure. 3. Ensure a primary alkyl halide is used. 4. Use anhydrous solvent.
Formation of Byproducts 1. C-alkylation instead of O-alkylation.[4] 2. Reaction with solvent (DMF).1. C-alkylation is rare for phenoxides but can be influenced by the cation and solvent. Using K₂CO₃ in DMF strongly favors O-alkylation. 2. Avoid excessively high temperatures (>100°C) for prolonged periods.
Product Degradation Aryl iodides can be light-sensitive.[9]Store the purified product in an amber vial, under an inert atmosphere, and refrigerated to prevent gradual discoloration.[9]

Analytical Methods for Monitoring and Characterization

Accurate analysis is key to validating the experimental outcome.

  • Thin-Layer Chromatography (TLC): The primary tool for reaction monitoring. The disappearance of the starting phenol and the appearance of a new, less polar spot for the ether product indicates reaction progression.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the product and assessing the purity of the crude and purified material.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation.

    • ¹H NMR: Expect to see the disappearance of the broad phenolic -OH proton signal and the appearance of new signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.4 ppm).

    • ¹³C NMR: The carbon signals of the ethyl group will appear, and shifts will be observed for the aromatic carbons, particularly the one bearing the newly formed ether linkage.

  • Spectrophotometry: For quantitative analysis of phenols in samples, methods like the 4-aminoantipyrine (4-AAP) colorimetric method can be employed, though this is more common in environmental analysis than synthesis monitoring.[11][12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • This compound: Toxic if swallowed and causes serious eye damage. Handle with care.

    • Ethyl Iodide: This is an alkylating agent and should be treated as a potential carcinogen.[13][14] It is also a lachrymator. Always handle it in a well-ventilated fume hood.

    • DMF: A skin and respiratory irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • Vertex AI Search Result[15],[16] - PTC Organics, Inc. (Accessed Jan 2026).

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  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

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  • ResearchGate. (2025). Selective Conversion of Guaiacol to Substituted Alkylphenols in Supercritical Ethanol over MoO3. [Link]

  • Vertex AI Search Result[20] - Guaiacol Hydrodeoxygenation. (Accessed Jan 2026).

  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
  • Sciencemadness.org. (2012). Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? [Link]

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  • Vertex AI Search Result[21] - Selective guaiacol ethanol alkylation. (Accessed Jan 2026).

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

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  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
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Application Note: Mastering the Workup of 4-Iodo-2-methoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the workup and purification of reaction mixtures containing 4-iodo-2-methoxyphenol and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile synthetic intermediate prized for its utility in constructing complex molecular architectures. As a substituted guaiacol, it features three key functional handles: an acidic phenolic hydroxyl group, a nucleophilic aromatic ring, and an aryl iodide moiety ripe for cross-coupling reactions. This multi-functionality, while synthetically advantageous, presents specific challenges during reaction workup and product purification. The acidic nature of the phenol, the potential for side reactions, and the presence of heavy-atom catalysts necessitate robust, well-designed workup procedures.

This application note provides a comprehensive guide to the effective workup and purification of common reactions involving this compound. Moving beyond simple procedural lists, we delve into the chemical principles behind each step, enabling scientists to troubleshoot and adapt these protocols for novel applications. The methodologies described herein are designed to ensure high product purity, a critical requirement in medicinal chemistry and materials science.

Core Principles: The Chemistry of Phenolic Workups

The cornerstone of purifying this compound and its derivatives is exploiting the acidity of the phenolic hydroxyl group (pKa ≈ 10). This allows for selective separation from non-acidic reagents and byproducts through acid-base liquid-liquid extraction.[1][2][3][4]

  • In Neutral or Acidic Media: The phenol exists in its protonated, neutral form (Ar-OH). In this state, it is soluble in common organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether (Et₂O), and largely insoluble in water.

  • In Basic Media: An aqueous basic wash (e.g., with NaOH, Na₂CO₃) deprotonates the phenol to its corresponding phenoxide salt (Ar-O⁻Na⁺). This ionic species is highly soluble in the aqueous phase and can be separated from neutral organic impurities.

This pH-dependent phase switching is the most powerful tool for purification. After separation, the basic aqueous layer containing the desired phenoxide can be re-acidified (e.g., with 1M HCl), causing the neutral phenol to precipitate or be extracted back into a fresh organic phase.

A typical reaction workup sequence involves quenching the reaction, followed by a series of washes in a separatory funnel to purify the desired product.[5][6]

G reaction Reaction Mixture quench Quench Reaction (e.g., H₂O, sat. NH₄Cl) reaction->quench dilute Dilute with Organic Solvent quench->dilute wash Aqueous Washes (Separatory Funnel) dilute->wash dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate purify Purification (Chromatography, etc.) concentrate->purify

Caption: General experimental workflow for reaction workup.

Protocol 1: Workup for O-Alkylation and Etherification Reactions

The Williamson ether synthesis is a common transformation for the phenolic hydroxyl group. The key challenge is separating the neutral ether product from unreacted acidic this compound.

Reaction Scheme: this compound + Alkyl Halide --(Base, e.g., K₂CO₃)--> 4-Iodo-2-methoxy-1-(alkoxy)benzene

Detailed Workup Protocol
  • Reaction Quenching & Dilution:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, 5-10 mL per mmol of starting material).

    • Add deionized water (equal volume to the organic solvent) and transfer to a separatory funnel.

  • Aqueous Washes:

    • Water Wash: Shake the funnel and separate the layers. This removes the bulk of inorganic salts (e.g., K₂CO₃, KI).

    • Base Wash (Crucial Step): Wash the organic layer with 1M Sodium Hydroxide (NaOH) solution. This step deprotonates any unreacted this compound, extracting it into the aqueous layer as its sodium salt. The desired neutral ether product remains in the organic phase.

    • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break any emulsions and removes the majority of dissolved water from the organic phase.[6]

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic layer to remove residual water.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

StepReagent/SolventPurpose
Dilution Ethyl AcetateDissolve product and facilitate transfer.
Wash 1 Deionized WaterRemove inorganic salts and water-soluble reagents.
Wash 2 1M NaOH (aq)Key Step: Remove unreacted acidic starting material.
Wash 3 Saturated NaCl (aq)Break emulsions and remove dissolved water.
Drying Anhydrous Na₂SO₄Remove trace water from the organic solvent.

Protocol 2: Workup for Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are excellent substrates for cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[7][8][9] The workups are more complex due to the need to remove the palladium catalyst, ligands (and their oxides), and other reagents.[10]

A. Suzuki-Miyaura Coupling Workup

Reaction Scheme: this compound + R-B(OH)₂ --(Pd Catalyst, Base)--> 4-Aryl-2-methoxyphenol

Key Challenge: Separating the phenolic product from the palladium catalyst, boronic acid species, and inorganic base.

Detailed Workup Protocol
  • Initial Filtration:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate or Toluene.

    • Filter the mixture through a short plug of Celite® or silica gel to remove the majority of the precipitated palladium catalyst. Wash the pad with additional solvent.

  • Acid-Base Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Base Wash: Wash with 1M NaOH or 2M K₂CO₃ solution. This crucial step achieves two goals: it removes unreacted boronic acid and its byproducts, and it extracts the desired acidic phenolic product into the aqueous layer. Retain this basic aqueous layer.

    • Discard the organic layer, which contains non-polar impurities.

  • Product Isolation:

    • Transfer the basic aqueous layer to a clean beaker and cool it in an ice bath.

    • Acidification: Slowly add 2M or 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The desired phenolic product should precipitate as a solid or oil.

    • Back-Extraction: Extract the acidified aqueous layer with three portions of fresh Ethyl Acetate or DCM.

    • Combine the organic extracts.

  • Final Steps:

    • Wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify further by column chromatography or recrystallization.

G cluster_0 Organic Phase cluster_1 Aqueous Phase org_start Crude Mixture in EtOAc (Product, Impurities) org_final Neutral Impurities (Discard) org_start->org_final Wash with 1M NaOH aq_base Aqueous Layer (Product as Phenoxide Salt) aq_acid Acidify with HCl (pH~2) aq_base->aq_acid product Pure Product (Extract into fresh EtOAc) aq_acid->product

Caption: Acid-base extraction workflow for purifying phenolic products.

B. Buchwald-Hartwig Amination Workup

Reaction Scheme: this compound + R₂NH --(Pd Catalyst, Ligand, Base)--> 4-(Dialkylamino)-2-methoxyphenol

Key Challenge: Removing phosphine oxide byproducts and catalyst residues from the polar, amphoteric product.

Detailed Workup Protocol
  • Quenching and Filtration:

    • Cool the reaction mixture. If a strong base like NaOtBu was used, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with a suitable solvent (Toluene or EtOAc).

    • Filter through a pad of Celite® to remove precipitated palladium.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash with water, followed by brine.

    • The strategy now depends on the specific product's properties, but for the phenolic product, an acid-base extraction similar to the Suzuki workup is highly effective.

    • Base Wash: Extract the organic layer with 1M NaOH. The desired phenolic amine product will move to the aqueous layer.

    • Product Isolation: Separate the aqueous layer, cool in an ice bath, and re-acidify with HCl. The product may precipitate or require back-extraction into an organic solvent like EtOAc.

  • Final Purification:

    • Dry the final organic layer over Na₂SO₄, filter, and concentrate.

    • Column chromatography is almost always required to remove residual phosphine oxides and other byproducts. A Hexane/EtOAc solvent system is common, sometimes with a small amount of triethylamine (0.1-1%) added to the mobile phase to prevent product streaking on the silica gel.

Analytical Considerations: Purification and Characterization

  • Chromatography: For silica gel chromatography of iodinated phenols, monitor for potential decomposition on the column. Using a less acidic stationary phase like alumina or deactivating the silica with triethylamine can be beneficial.

  • Mass Spectrometry: When analyzing iodinated compounds by LC-MS, avoid using formic acid as a mobile phase additive. Formic acid can induce deiodination in the electrospray ionization (ESI) source, leading to confusing mass spectra and misinterpretation of results.[11] Acetic acid is a suitable alternative.

Conclusion

A rational and well-executed workup is paramount for the successful synthesis and isolation of derivatives of this compound. By understanding and applying the principles of acid-base extraction, researchers can effectively separate these valuable compounds from a wide range of reaction impurities. The specific protocols provided for O-alkylation, Suzuki, and Buchwald-Hartwig reactions serve as robust starting points for developing purification strategies in diverse synthetic campaigns. Careful attention to the details of each washing, extraction, and purification step will ensure the high purity required for downstream applications in drug discovery and materials science.

References

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  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313–7552. [Link]

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Application Notes and Protocols for the Purification of 4-Iodo-2-methoxyphenol Coupling Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of coupling products derived from 4-iodo-2-methoxyphenol using column chromatography. As a key building block in medicinal chemistry and materials science, the purity of its derivatives is paramount. This guide offers detailed protocols, scientific rationale for methodological choices, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. We will explore purification strategies for products arising from common palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, focusing on the separation of the desired product from starting materials, catalysts, and reaction byproducts.

Introduction: The Challenge of Purifying Iodinated Phenolic Derivatives

This compound is a versatile aromatic building block. Its electron-rich nature, conferred by the hydroxyl and methoxy groups, and the reactive carbon-iodine bond make it an ideal substrate for various cross-coupling reactions to form C-C, C-N, and C-O bonds.[1][2][3] However, the very properties that make it a valuable reactant also present unique challenges during purification.

The final reaction mixture from a typical cross-coupling reaction is a complex matrix containing:

  • Desired Product: Often a biaryl, diaryl ether, or arylamine of moderate polarity.

  • Unreacted this compound: A polar, acidic starting material with a melting point of 37-40°C and a predicted pKa of ~9.36.[4]

  • Unreacted Coupling Partner: (e.g., boronic acid, amine, phenol) with varying polarities.

  • Homocoupled Byproducts: Symmetrical biaryls from the coupling partner.

  • Catalyst Residues: Palladium or copper complexes and their associated ligands.

  • Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).

The goal of column chromatography is to efficiently separate the desired product from this complex mixture. This guide will provide the principles and a step-by-step protocol to achieve this with high purity and yield.

Pre-Chromatography Workflow: Setting the Stage for Success

A successful purification begins before the crude material ever touches the silica gel. Proper workup and analysis are critical.

Reaction Workup

The initial aqueous workup is designed to remove the bulk of inorganic salts and water-soluble components. A typical procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[5]

Thin-Layer Chromatography (TLC) Analysis

TLC is the most crucial step for developing a successful column chromatography method. It allows for the selection of an appropriate solvent system (mobile phase) and provides a preview of the separation.

  • Stationary Phase: Use standard silica gel 60 F254 plates.

  • Visualization: Aromatic and conjugated products are typically UV-active and will appear as dark spots under 254 nm UV light.[6][7] Subsequently, placing the plate in a chamber with iodine crystals will visualize a broader range of organic compounds, which appear as yellow-brown spots.[8][9] For phenols specifically, a ferric chloride stain can be highly effective.[8]

  • Objective: The ideal solvent system for column chromatography should place the desired product at a Retention Factor (Rf) of 0.25-0.35 . This Rf value provides a balance between good separation from impurities and a reasonable elution time.

The workflow for TLC analysis and solvent system selection is illustrated below.

G cluster_0 Pre-Chromatography cluster_1 Chromatography cluster_2 Post-Chromatography Workup Aqueous Workup TLC TLC Analysis & Solvent Optimization Workup->TLC Packing Pack Column TLC->Packing Loading Load Sample (Dry/Wet) Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product (NMR, MS) Evaporate->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Base and Solvent for the Sonogashira Reaction of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira reaction, with a specific focus on the coupling of 4-iodo-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to directly address common challenges and frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Question 1: I am observing very low to no product yield. What are the most likely causes and how can I fix this?

Answer:

Low or no yield in a Sonogashira reaction with this compound can stem from several factors, often related to catalyst activity, substrate reactivity, and the reaction environment.

Causality and Recommended Actions:

  • Inactive Palladium Catalyst: The Pd(0) species is the active catalyst, and its deactivation is a common issue. Pd(PPh₃)₄, for instance, can be sensitive to air and moisture.

    • Recommendation: Use a fresh batch of palladium catalyst or one that has been stored meticulously under an inert atmosphere.[1] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions facilitate its reduction to Pd(0).[2]

  • Inappropriate Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[3] The presence of the acidic phenol group on your substrate can compete with the alkyne for the base.

    • Recommendation: Switch to a stronger, non-nucleophilic base. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they might not be sufficiently basic to deprotonate the alkyne efficiently in the presence of the phenol. Consider using inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][4] Cs₂CO₃ is often effective in copper-free Sonogashira reactions.[5]

  • Suboptimal Solvent: The solvent influences the solubility of reactants and catalysts, as well as the stability of intermediates.[6]

    • Recommendation: Screen a variety of solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance reaction rates by effectively solvating the catalyst and reactants.[6] However, in some cases, nonpolar solvents like toluene have been shown to be superior, especially in copper and phosphine-free conditions.[6] A mixture of an amine base (which also acts as a solvent) and a co-solvent like THF or toluene is a common starting point.[7]

  • Insufficient Temperature: While many Sonogashira reactions proceed at room temperature, less reactive or sterically hindered substrates may require heating to facilitate the oxidative addition step, which is often rate-limiting.[1][8][9]

    • Recommendation: Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100°C are often necessary.[9] Although this compound is an aryl iodide and thus more reactive, steric hindrance or electronic effects might necessitate heating.[1][10]

Question 2: I am seeing significant formation of a byproduct that appears to be the homocoupling of my alkyne (Glaser coupling). How can I minimize this?

Answer:

The formation of diynes through Glaser coupling is a well-known side reaction in copper-catalyzed Sonogashira reactions.[11] This occurs when the copper acetylide intermediate undergoes oxidative homocoupling, often in the presence of oxygen.[5][11]

Causality and Recommended Actions:

  • Presence of Oxygen: Oxygen promotes the Glaser coupling side reaction.

    • Recommendation: Ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[12]

  • Copper Co-catalyst: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which is the species that homocouples.[2]

    • Recommendation:

      • Reduce Copper Loading: Titrate down the amount of CuI to the minimum effective concentration.

      • Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[13][14] Copper-free Sonogashira reactions are well-established and often employ stronger bases to facilitate the deprotonation of the alkyne directly by the palladium complex.[5][15]

Question 3: My reaction starts but then stalls before completion. What could be the issue?

Answer:

A stalled reaction often points to catalyst deactivation or the formation of inhibitory species.

Causality and Recommended Actions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may degrade over the course of the reaction.

    • Recommendation: Consider using more robust palladium precatalysts or ligands. Bulky, electron-rich phosphine ligands can stabilize the palladium center and improve catalyst lifetime.[10][16] Examples include P(t-Bu)₃ or bidentate ligands like dppf.[1]

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.

    • Recommendation: This can be a challenging issue to resolve. Sometimes, running the reaction at a higher dilution or using a slow-addition strategy for one of the reactants can help to maintain a low concentration of the product in the reaction mixture at any given time.

Question 4: The free hydroxyl group on my this compound seems to be causing issues. Should I protect it?

Answer:

While many Sonogashira reactions are tolerant of free hydroxyl groups, the acidic proton of the phenol can indeed interfere with the reaction, primarily by reacting with the base.

Causality and Recommended Actions:

  • Acid-Base Side Reaction: The phenolic proton can be deprotonated by the base, consuming the base intended for the alkyne deprotonation. This can be especially problematic with weaker amine bases.

    • Recommendation:

      • Use Excess Base: A simple solution is to use an additional equivalent of base to account for the phenolic proton.

      • Protect the Hydroxyl Group: If using excess base is not effective or leads to other side reactions, protecting the hydroxyl group is a reliable strategy.[17] Common protecting groups for phenols include methyl ethers, or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about optimizing the Sonogashira reaction for this compound.

Q1: What is the optimal type of base for the Sonogashira reaction of this compound?

A1: The ideal base depends on whether you are using a traditional copper-catalyzed system or a copper-free protocol.

  • Copper-Catalyzed Systems: Amine bases like triethylamine (TEA), diethylamine, or diisopropylethylamine (DIPEA) are commonly used.[2] They are typically used in excess and can also serve as the solvent or co-solvent.[2]

  • Copper-Free Systems: In the absence of a copper co-catalyst, a stronger base is often required to facilitate the deprotonation of the alkyne.[10] Inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[4][5]

Base Type pKa of Conjugate Acid (approx.) Typical Use Case Considerations for this compound
Triethylamine (TEA)10.7Standard copper-catalyzed reactionsMay require excess due to the acidic phenol.
Diisopropylethylamine (DIPEA)10.7Sterically hindered, less nucleophilic amine baseSimilar to TEA, may require excess.
Cesium Carbonate (Cs₂CO₃)10.3 (second pKa)Excellent for copper-free reactionsHighly effective, but more expensive.
Potassium Carbonate (K₂CO₃)10.3 (second pKa)Common, cost-effective inorganic baseGood alternative to Cs₂CO₃.
Q2: Which solvent system is generally recommended?

A2: The choice of solvent can significantly impact the reaction rate and yield by influencing solubility and the stability of catalytic intermediates.[6] There is no single "best" solvent, and screening is often necessary.

  • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are often used to enhance reaction rates due to their ability to solvate the reactants and catalyst effectively.[6] DMF, in particular, is a common choice.[6]

  • Nonpolar Solvents: Toluene and benzene are also frequently employed, sometimes in combination with an amine base.[6]

  • Amine Solvents: In many cases, an amine base such as triethylamine can be used as both the base and the solvent.[2]

Solvent Polarity Boiling Point (°C) Key Considerations
DMFPolar Aprotic153High electron-donating capacity, can facilitate alkyne deprotonation.[6]
AcetonitrilePolar Aprotic82Good for reactions at moderate temperatures.
TolueneNonpolar111Can be effective in copper-free systems and may reduce side reactions.[6]
TriethylaminePolar89Can act as both base and solvent.
1,4-DioxaneModerately Polar101A common solvent for cross-coupling reactions.[18]
Q3: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A3: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[1] As this compound contains a highly reactive iodide, it is an excellent substrate for this reaction.[10]

Q4: Can I run a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][14] These reactions typically require more forcing conditions, such as stronger bases or more sophisticated ligand systems, to achieve high efficiency.[15]

Q5: Is the ligand on the palladium catalyst important for this specific substrate?

A5: Yes, the choice of ligand can be crucial. For substrates that may be sterically hindered or electronically deactivated, using more electron-rich and bulky phosphine ligands can significantly improve the rate of oxidative addition, which is often the rate-limiting step of the catalytic cycle.[1][16] Ligands like P(t-Bu)₃ or dppf can be beneficial in such cases.[1]

Experimental Protocols & Visualizations

General Protocol for a Copper-Catalyzed Sonogashira Reaction

This protocol provides a general starting point for the coupling of this compound with a terminal alkyne.

  • To an oven-dried flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed solvent (e.g., a 3:1 mixture of toluene and triethylamine) via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex R¹-X Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->Pd(II)Alkyne Cu-C≡CR² Pd(II)Alkyne->Pd(0)L2 Regeneration RedElim Reductive Elimination Pd(II)Alkyne->RedElim Product R¹-C≡C-R² RedElim->Product Alkyne H-C≡CR² CuAcetylide Cu-C≡CR² Alkyne->CuAcetylide + CuX, Base Base Base CuX CuX CuAcetylide->Transmetalation

Caption: The dual catalytic cycle of the copper-catalyzed Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the Pd catalyst active? Is the CuI fresh? start->check_catalyst replace_catalyst Use fresh catalyst and CuI. check_catalyst->replace_catalyst No check_base Is the base appropriate and sufficient? check_catalyst->check_base Yes replace_catalyst->check_base change_base Switch to a stronger base (e.g., Cs₂CO₃) or use excess amine base. check_base->change_base No check_conditions Are conditions anaerobic? Is the temperature optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Degas solvent thoroughly. Increase temperature incrementally. check_conditions->optimize_conditions No check_homocoupling Is Glaser homocoupling observed? check_conditions->check_homocoupling Yes optimize_conditions->check_homocoupling go_copper_free Switch to a copper-free protocol. check_homocoupling->go_copper_free Yes success Reaction Optimized check_homocoupling->success No go_copper_free->success

Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Cross-Coupling Reactions. IntechOpen. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • ResearchGate. (a) Mechanism of Pd/Cu‐catalyzed Sonogashira coupling. (b) Two... [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Ardemis, D., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Ardemis, D., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]

  • KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Pintér, Á., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4813. [Link]

  • ResearchGate. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • National Center for Biotechnology Information. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • ACS Publications. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Reactive Reports. (2008). Copper-free Sonogashira coupling. [Link]

  • ACS Publications. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

Sources

Technical Support Center: Deiodination of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Iodo-2-methoxyphenol in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter the common yet challenging issue of deiodination during their reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate this potential side reaction and ensure the success of your synthetic endeavors.

Understanding the Challenge: The Lability of the C-I Bond

This compound is a valuable building block in organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. However, the carbon-iodine bond in electron-rich aromatic systems such as this is often the most labile, making the molecule susceptible to deiodination (hydrodeiodination), where the iodine atom is replaced by a hydrogen atom. This unwanted side reaction leads to the formation of 2-methoxyphenol, reducing the yield of the desired product and complicating purification.

This guide will equip you with the knowledge to anticipate, diagnose, and mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 2-methoxyphenol in my reaction mixture. What is causing this?

A1: The formation of 2-methoxyphenol is a clear indication of deiodination of your starting material, this compound. This can be caused by several factors, including:

  • Reaction Temperature: Higher temperatures can promote the cleavage of the C-I bond.

  • Choice of Base: Strong bases, particularly in the presence of trace amounts of water or other proton sources, can facilitate deiodination.

  • Catalyst System: The choice of palladium source and ligand can significantly influence the rate of deiodination. Some ligands may promote reductive elimination pathways that lead to the deiodinated product.

  • Presence of Reducing Agents: Trace impurities or certain reaction components can act as reducing agents, leading to the cleavage of the C-I bond.

  • Radical Pathways: In some cases, single-electron transfer (SET) processes can lead to the formation of aryl radicals, which can then abstract a hydrogen atom to give the deiodinated product.[1][2]

  • Light Sensitivity: Iodinated aromatic compounds can be sensitive to light, which can induce homolytic cleavage of the C-I bond.[3]

Q2: In which types of reactions is deiodination of this compound most common?

A2: Deiodination is a potential side reaction in many palladium-catalyzed cross-coupling reactions. It is frequently observed in:

  • Suzuki-Miyaura Coupling: Particularly at lower temperatures with traditional phosphine ligands, where the turnover of the arylpalladium(II) iodide intermediate can be slow.[4][5]

  • Buchwald-Hartwig Amination: Where a side reaction can be the β-hydride elimination from the palladium-amide complex, leading to the hydrodehalogenated arene.[6]

  • Sonogashira Coupling: Especially in the presence of copper co-catalysts, which can sometimes facilitate side reactions. Copper-free protocols are often preferred for sensitive substrates.[7][8][9][10][11]

  • Heck Reaction: Reductive Heck pathways can lead to the formation of the deiodinated arene as a byproduct.[12]

  • Ullmann Condensation: High temperatures and the use of copper can promote deiodination.

Q3: How can I confirm that the unexpected byproduct is indeed 2-methoxyphenol?

A3: The most straightforward method is to compare the retention time (by GC or LC) and the mass spectrum (by GC-MS or LC-MS) of the byproduct with an authentic commercial sample of 2-methoxyphenol. 1H NMR spectroscopy can also be used to identify the characteristic signals of 2-methoxyphenol in your crude reaction mixture.

Troubleshooting Guide: A Mechanistic Approach

When faced with deiodination, a systematic approach to troubleshooting is essential. The following guide is structured to help you identify the likely cause and implement an effective solution.

Problem 1: Significant Deiodination Observed by LC-MS/GC-MS Analysis

This is the most common scenario. The presence of a peak corresponding to the mass of 2-methoxyphenol indicates a deiodination issue.

Visualizing the Troubleshooting Workflow

Caption: A workflow for troubleshooting the deiodination of this compound.

Step-by-Step Troubleshooting:

  • Lower the Reaction Temperature: This is often the simplest and most effective first step. Many cross-coupling reactions can proceed at lower temperatures, albeit at a slower rate. For Suzuki-Miyaura couplings, be aware that very low temperatures (~50 °C) with traditional PPh3 ligands can paradoxically be inefficient for aryl iodides.[4][5] In such cases, a combination of a more active catalyst system and moderate temperature is ideal.

  • Modify the Base:

    • Switch to a Weaker Base: If you are using a strong base like NaOt-Bu or K3PO4, consider switching to a milder base such as Cs2CO3, K2CO3, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Use a Biphasic System: For Suzuki reactions, using a biphasic solvent system (e.g., toluene/water) can sometimes help to control the effective concentration of the base in the organic phase.

  • Optimize the Catalyst System:

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl iodides like this compound, bulky, electron-rich phosphine ligands are often beneficial. These ligands can accelerate the rate-limiting reductive elimination step, thus outcompeting the deiodination pathway.[13] Consider ligands such as:

      • Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos

      • Bulky trialkylphosphines: P(t-Bu)3

  • Consider a Radical Pathway:

    • Add a Radical Scavenger: If you suspect a radical-mediated deiodination, the addition of a radical scavenger can be diagnostic and therapeutic. A common choice is TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[1][14][15] Add a stoichiometric amount of TEMPO to a small-scale test reaction to see if it suppresses the formation of 2-methoxyphenol.

  • Protect the Phenolic Hydroxyl Group: The free hydroxyl group can sometimes interfere with the catalytic cycle. While this compound is often used without protection, if deiodination persists, consider protecting the hydroxyl group as a methyl ether (to form 4-iodo-1,2-dimethoxybenzene) or another protecting group that is stable to the reaction conditions and easily removed later.

Problem 2: Low Yield of Desired Product and Complex Crude NMR

In this case, deiodination may be one of several competing side reactions.

Step-by-Step Troubleshooting:

  • Analyze the Crude Reaction Mixture Thoroughly: Before making changes, try to identify the major byproducts by LC-MS and NMR. Besides the deiodinated product, you might be seeing homocoupling of the boronic acid (in Suzuki reactions) or other undesired products.

  • Re-evaluate Stoichiometry: Ensure that the stoichiometry of your reagents is correct. An excess of the boronic acid or amine can sometimes lead to side reactions.

  • Ensure Anhydrous and Anaerobic Conditions: While many modern cross-coupling protocols are robust, oxygen and moisture can lead to catalyst decomposition and promote side reactions. Ensure your solvents are dry and the reaction is performed under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Here are some starting point protocols designed to minimize the deiodination of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol utilizes a bulky, electron-rich phosphine ligand and a moderate temperature to favor the desired coupling over deiodination.

Visualizing the Suzuki-Miyaura Protocol

Suzuki_Miyaura_Protocol cluster_reagents Reagents cluster_procedure Procedure A This compound P1 Combine reagents under Argon A->P1 B Arylboronic Acid B->P1 C Pd Catalyst (e.g., Pd(OAc)2) C->P1 D Ligand (e.g., XPhos) D->P1 E Base (e.g., Cs2CO3) E->P1 F Solvent (e.g., Toluene/H2O) F->P1 P2 Degas the mixture P1->P2 P3 Heat to 80-90 °C P2->P3 P4 Monitor by TLC/LC-MS P3->P4 P5 Work-up and Purify P4->P5

Caption: A schematic workflow for a Suzuki-Miyaura coupling protocol designed to minimize deiodination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • XPhos (4 mol%)

  • Cs2CO3 (2.0 equiv)

  • Toluene and Water (e.g., 5:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, XPhos, and Cs2CO3.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can be a source of deiodination.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (2 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • THF (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh3)2Cl2.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by TEA and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.

Data Summary Table

Reaction TypeKey Parameters to ControlRecommended Starting ConditionsPotential Pitfalls
Suzuki-Miyaura Temperature, Ligand, Base80-90 °C, XPhos, Cs2CO3Too low temperature with PPh3 can be inefficient.[4][5]
Buchwald-Hartwig Ligand, BaseBulky biaryl phosphine, K2CO3 or Cs2CO3Strong bases can promote β-hydride elimination.[6]
Sonogashira Copper co-catalystCopper-free conditionsCopper can promote side reactions.
Heck Ligand, AdditivesBulky phosphine ligandReductive Heck pathway can be a side reaction.[12]
Ullmann Temperature, LigandsLower temperature if possible, screen for ligand necessityHigh temperatures are often required, promoting deiodination.

Concluding Remarks

The deiodination of this compound is a manageable side reaction with a clear understanding of the underlying mechanistic principles. By carefully selecting the reaction temperature, base, and catalyst system, and by considering the possibility of radical pathways, researchers can significantly improve the yield and purity of their desired products. This guide provides a starting point for troubleshooting and optimization. Remember that every reaction is unique, and systematic experimentation is the key to success.

References

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018. [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania, 2023. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH, 2014. [Link]

  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications, 2021. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 2020. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central, 2020. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]

  • (a) Radical trapping experiment with TEMPO as the radical scavenger.... ResearchGate. [Link]

  • Intermolecular radical oxyalkylation of arynes with alkenes and TEMPO. RSC Publishing, 2024. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC, 2023. [Link]

  • Applications of TEMPO in synthesis. ResearchGate. [Link]

  • Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. PMC - NIH, 2015. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository, 2016. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]

  • (a) The model reaction in the presence of TEMPO as radical scavenger.... ResearchGate. [Link]

  • Aryl-halide versus aryl-aryl reductive elimination in Pt(IV)-phosphine complexes. PubMed, 2002. [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK, 2024. [Link]

  • Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. NIH, 2021. [Link]

  • Optimization of Sonogashira conditions. ResearchGate. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 2021. [Link]

  • Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. Inorganic Chemistry Research, 2020. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction—State of the Art. MDPI, 2018. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Hydrohalogenation of 1,6-Enynes: Hydrogen Halide Salts and Alkyl Halides as Convenient HX Surrogates. PubMed, 2017. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2019. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing, 2023. [Link]

  • Screening catalytic conditions in Heck coupling between.... ResearchGate. [Link]

  • Palladium-Catalyzed Hydrohalogenation of 1,6-Enynes: Hydrogen Halide Salts and Alkyl Halides as Convenient HX Surrogates. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH, 2021. [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich, 2022. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2021. [Link]

  • Palladium-catalyzed aromatic C-H halogenation with hydrogen halides by means of electrochemical oxidation. PubMed, 2009. [Link]

  • Racemization in Suzuki Couplings: A Quantitative. Amanote Research. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging issue in palladium-catalyzed cross-coupling reactions: catalyst poisoning, with a specific focus on reactions involving 4-iodo-2-methoxyphenol. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial questions and concerns regarding catalyst deactivation when working with this compound.

Q1: My cross-coupling reaction with this compound has stalled or is giving very low yield. What are the immediate signs of catalyst poisoning?

A1: The primary indicators of catalyst poisoning or deactivation include a significant decrease in the reaction rate, a complete halt of the reaction, or a notable reduction in product yield and selectivity.[1][2] A common visual cue is the formation of a black precipitate, known as "palladium black," which signifies the aggregation and decomposition of the active palladium catalyst.[1][3] You might also observe the need for harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve a conversion that was previously easily attainable.[2]

Q2: I've heard that iodide itself can be a catalyst poison. How can this be, given that aryl iodides are often highly reactive substrates?

A2: This is a crucial and often misunderstood aspect of palladium catalysis. While the carbon-iodine bond's lability makes aryl iodides highly reactive towards oxidative addition, the resulting iodide anion (I⁻) can be detrimental to the catalyst's stability. Iodide is a soft ligand and can form strong bonds with the soft palladium center.[4] This can lead to the formation of inactive, bridged palladium-iodide dimers, effectively taking the catalyst out of the catalytic cycle.[4] This issue is particularly pronounced in certain reactions like Buchwald-Hartwig aminations and Heck couplings.[4][5][6][7]

Q3: Are all palladium-catalyzed reactions equally sensitive to iodide poisoning when using this compound?

A3: No, the sensitivity varies significantly with the type of reaction.

  • High Sensitivity: Buchwald-Hartwig aminations are notoriously susceptible to inhibition by iodide.[4][6][7] The formation of unreactive palladium-iodide dimers is a significant issue.[4][7]

  • Moderate Sensitivity: Heck reactions can also be problematic, with iodide accumulation leading to catalyst deactivation.[4]

  • Lower Sensitivity: Suzuki and Sonogashira couplings are generally less inhibited by iodide.[4] In Suzuki reactions, the reaction mechanism often involves intermediates that are less prone to forming stable iodide-bridged dimers. In Sonogashira couplings, the presence of a copper co-catalyst and an amine base can influence the speciation of palladium and iodide in the reaction mixture, sometimes mitigating the poisoning effect.[4]

Q4: Besides iodide, what other impurities in my this compound or other reagents could be poisoning my catalyst?

A4: The purity of all reaction components is paramount. Potential poisons can be introduced through starting materials, solvents, or bases. Common culprits include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities can irreversibly poison palladium catalysts.[8]

  • Oxidized Phosphine Ligands: Phosphine ligands are susceptible to oxidation, and the resulting phosphine oxides can be detrimental to catalytic activity.

  • Residual Reagents from Synthesis: Impurities from the synthesis of this compound, such as unreacted guaiacol, catechol, or byproducts from the iodination process, can interfere with the reaction.[9][10]

  • Water and Oxygen: While some protocols are robust, many cross-coupling reactions are sensitive to oxygen, which can lead to the oxidation of the Pd(0) active species and the formation of palladium black.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides structured troubleshooting workflows for specific cross-coupling reactions involving this compound.

Troubleshooting Workflow: Identifying the Root Cause

Use the following decision tree to diagnose the potential source of catalyst deactivation in your reaction.

G start Reaction Failure: Low Yield / Stalled Reaction q1 Visual Observation: Black Precipitate (Pd Black)? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No cause1 Catalyst Decomposition (Oxidation/Aggregation) yes1->cause1 q2 Reaction Type? no1->q2 sol1 Improve Degassing (Freeze-Pump-Thaw) Optimize Ligand:Pd Ratio Check Reagent Purity cause1->sol1 end Problem Resolved sol1->end buchwald Buchwald-Hartwig or Heck q2->buchwald suzuki Suzuki or Sonogashira q2->suzuki cause2 High Likelihood of Iodide Poisoning buchwald->cause2 q3 Purity of this compound and other reagents verified? suzuki->q3 sol2 Add Iodide Scavenger (e.g., Ag₂CO₃) Switch to Robust Ligand Use Dioxane as Solvent cause2->sol2 sol2->end yes3 Yes q3->yes3 no3 No q3->no3 q4 Reaction Conditions Optimized? yes3->q4 sol3 Purify Reagents: - Recrystallize this compound - Use Freshly Distilled Solvents - Check Base Purity no3->sol3 sol3->end yes4 Yes q4->yes4 no4 No q4->no4 yes4->end Consult further literature sol4 Screen: - Different Ligands - Bases - Solvents - Temperatures no4->sol4 sol4->end

Caption: A troubleshooting decision tree for catalyst poisoning.

Scenario 1: Buchwald-Hartwig Amination Failure

Problem: A Buchwald-Hartwig amination of this compound with a primary or secondary amine results in a low yield (<20%) and formation of palladium black.

Analysis: This scenario strongly points towards a combination of iodide poisoning and potential catalyst oxidation. The iodide released during the oxidative addition likely forms inactive palladium-iodide species, a known issue in Buchwald-Hartwig reactions with aryl iodides.[4][6][7] The formation of palladium black suggests that the active Pd(0) species is also being oxidized or is aggregating due to insufficient ligand protection.

Solutions:

  • Switch to a More Robust Ligand: First-generation phosphine ligands like P(o-tol)₃ are often insufficient. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically hindered environment around the palladium center, which can prevent the formation of iodide-bridged dimers and protect the catalyst from aggregation.[5][6]

  • Solvent Selection: The choice of solvent can influence the solubility of the formed iodide salts. Switching from a less polar solvent like toluene to a more polar one like 1,4-dioxane can sometimes improve yields by keeping the palladium species in solution and mitigating the inhibitory effect of the iodide.[5]

  • Use of an Iodide Scavenger: The addition of a silver salt, such as silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄), can be highly effective. The silver cations will precipitate the iodide anions as insoluble silver iodide (AgI), effectively removing the poison from the reaction medium.[11]

Illustrative Data: Effect of Ligand and Additive on Buchwald-Hartwig Amination

EntryLigandAdditiveSolventYield (%)Observations
1P(o-tol)₃NoneToluene<10Significant Pd black formation
2XPhosNoneToluene45Some Pd black observed
3XPhosNoneDioxane65Reduced Pd black
4XPhosAg₂CO₃ (1.2 eq)Toluene>90Homogeneous reaction, minimal precipitate

Note: This data is representative and based on typical outcomes for challenging Buchwald-Hartwig couplings with aryl iodides.

Scenario 2: Sluggish Suzuki-Miyaura Coupling

Problem: A Suzuki-Miyaura coupling of this compound with a boronic acid is sluggish and requires elevated temperatures and long reaction times for moderate conversion.

Analysis: While less susceptible to iodide poisoning than aminations, Suzuki reactions can still be inhibited.[4] Potential issues include suboptimal reaction conditions or impurities in the starting materials. The boronic acid itself can be a source of problems, as it may undergo protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially in the presence of water and base.[3]

Solutions:

  • Verify Reagent Quality:

    • This compound: Assess purity using HPLC or GC-MS. Potential impurities from its synthesis via guaiacol iodination could include unreacted guaiacol, di-iodinated species, or oxidation byproducts like quinones.[9][10][12] These can interfere with the catalyst. Recrystallization may be necessary.

    • Boronic Acid: Use freshly purchased or purified boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester) to minimize protodeboronation.

  • Optimize the Base and Solvent System: The choice of base is critical. A common system for Suzuki couplings is K₃PO₄ or Cs₂CO₃ in a solvent mixture like dioxane/water or DMF/water.[13] Ensure the base is anhydrous and of high purity.

  • Ensure Rigorous Degassing: Oxygen can deactivate the Pd(0) catalyst. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl L₂Pd(II)(Ar)(I) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R-B(OR)₂ Base Poison I⁻ (from OA) PdII_Aryl->Poison Dimer [L₂Pd(II)(Ar)]₂(μ-I)₂ (Inactive Dimer) PdII_Aryl->Dimer + L₂Pd(II)(Ar)(I) - 2I⁻ PdII_Both L₂Pd(II)(Ar)(R) TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling showing the potential iodide poisoning pathway.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of the starting material, which can be adapted based on available instrumentation.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare a sample solution of your batch of this compound at the same concentration (1 mg/mL) in acetonitrile.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample to the standard. Quantify impurities by area percentage. Pay close attention to small peaks that could represent potential catalyst poisons.

Protocol 2: Catalyst Regeneration - Removal of Iodide and Reactivation

This protocol is for attempting to regenerate a palladium catalyst, such as Pd(PPh₃)₄, that is suspected to be poisoned by iodide. Note that regeneration is not always successful and using a fresh catalyst is often the most reliable approach.

  • Catalyst Recovery: After the reaction, if the catalyst is heterogeneous (e.g., on carbon), filter the reaction mixture. If homogeneous, the catalyst will be in the crude product mixture after workup.

  • Washing Procedure (for heterogeneous catalysts):

    • Wash the filtered catalyst sequentially with deionized water, a dilute solution of sodium thiosulfate (to reduce any adsorbed iodine), deionized water again, and finally with a solvent like ethanol or acetone.[14]

    • Dry the catalyst carefully under vacuum. Caution: Palladium on carbon can be pyrophoric when dry; handle with care and preferably under an inert atmosphere.[15]

  • Reactivation of Homogeneous Catalysts (Conversion of Pd(II) to Pd(0)):

    • If your catalyst has been oxidized to Pd(II) and is in the form of an inactive complex like PdCl₂(PPh₃)₂, it may be possible to regenerate the active Pd(0) species.

    • A literature procedure for converting inactive PdCl₂(PPh₃)₂ to Pd(PPh₃)₄ involves suspending the complex with excess triphenylphosphine (5 equivalents) in degassed DMSO and heating at 140 °C for one hour.[16] The product is then precipitated and washed. This should only be attempted by experienced chemists.

Section 4: References

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Method for reactivating palladium catalysts. Google Patents.

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society. [Link]

  • Development of Palladium-Catalyzed and Iodine-Mediated Formal [4+1] Annulation Protocols. Progress toward a. CORE. [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. [Link]

  • Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds. Nanoscale. [Link]

  • How we can clean pd/C from probable impurities to reuse it? ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]

  • Identification of the colored guaiacol oxidation product produced by peroxidases. PubMed. [Link]

  • Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Sonogashira coupling. Reddit. [Link]

  • Regeneration of palladium based catalyst for methane abatment. SAE International. [Link]

  • Would you have a procedure to regenerate an inactive PdCl2(PPh3)2 catalyst, or alternatively a protocol to convert it cleanly into Pd(PPh3)4 ? ResearchGate. [Link]

  • HELP NEEDED: how to clean the iodine stains (from the tube and the stopper). Reddit. [Link]

  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Visible light-driven efficient palladium catalyst turnover in oxidative transformations within confined frameworks. Nature Communications. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Journal of the American Chemical Society. [Link]

  • Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. ResearchGate. [Link]

  • Product identification of guaiacol oxidation catalyzed by manganese peroxidase. Journal of Biological Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Catalysts Deactivation, Poisoning and Regeneration. MDPI. [Link]

  • Mode-Selective Laser-Control of Palladium Catalyst Decomposition. American Elements. [Link]

  • Guaiacol HDO reaction mechanisms, products and by-products. ResearchGate. [Link]

  • Impact of NaOH on the Hydrothermal Oxidation of Guaiacol for the Production of Value-Added Products. MDPI. [Link]

  • Process for the iodination of aromatic compounds. Google Patents.

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • p-IODOPHENOL. Organic Syntheses. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. [Link]

  • Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Journal of the Serbian Chemical Society. [Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-iodo-2-methoxyphenol (also known as 4-iodoguaiacol) in cross-coupling reactions. This valuable building block can present unique challenges due to its electronic properties and the presence of a free phenolic hydroxyl group.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you enhance the reactivity and achieve higher yields in your coupling reactions.

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the use of this compound.

Q1: Is this compound a reactive substrate for cross-coupling?

A1: Generally, yes. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) for oxidative addition to a palladium(0) catalyst, which is often the rate-determining step.[1] However, the molecule's other functional groups—the electron-donating methoxy group and the acidic phenolic proton—introduce complexities that can significantly impact reaction efficiency if not properly managed.

Q2: Do I need to protect the free phenol group before starting my cross-coupling reaction?

A2: Not necessarily, and a protecting-group-free strategy is often preferred to improve atom economy and reduce step count. However, if you are facing persistent low yields, side reactions, or catalyst deactivation, protecting the phenol is a robust troubleshooting step.[2][3] Common protecting groups include silyl ethers (e.g., TBS) or benzyl ethers.[4] A tetrafluoropyridyl (TFP) group has also been shown to be a stable and readily cleavable option compatible with palladium cross-coupling conditions.[5]

Q3: What are the most common cross-coupling reactions performed with this substrate?

A3: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds with boronic acids/esters.[6]

  • Sonogashira Coupling: Formation of C(sp²)–C(sp) bonds with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: Formation of C(sp²)–N bonds with amines.[9][10]

  • Heck Coupling: Formation of C(sp²)–C(sp²) bonds with alkenes.

The choice of reaction will depend on the desired final product, but the core challenges related to the substrate often remain the same across these methods.

Troubleshooting Guide: From Low Yields to Success

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low to No Conversion of Starting Material

This is often the most frustrating issue, typically pointing to a problem with catalyst activation or the oxidative addition step.

Possible Cause A: Inappropriate Ligand Choice The electron-rich nature of the guaiacol ring (due to -OH and -OCH₃ groups) can slow the oxidative addition of the C-I bond to the Pd(0) center. Standard ligands like triphenylphosphine (PPh₃) may not be effective enough.

  • Solution: Employ modern, electron-rich, and sterically bulky phosphine ligands. These ligands stabilize the monoligated L₁Pd(0) species, which is highly active, and accelerate both oxidative addition and reductive elimination.[11][12][13][14]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or cataCXium® A (n-butyldiadamantylphosphine).[15][16] These are designed for challenging substrates.

Possible Cause B: Base Incompatibility with the Free Phenol The acidic proton of the phenol (pKa ≈ 10) can be deprotonated by the base required for the catalytic cycle. While necessary for some steps like transmetalation in Suzuki coupling, the resulting phenoxide can interfere with the catalyst.

  • Solution 1: Switch to a Milder Base. Strong bases like NaOH or NaOtBu can lead to catalyst poisoning or unwanted side reactions. Weaker inorganic bases are often more suitable for substrates with acidic protons.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[6][15] They provide sufficient basicity for the catalytic cycle while minimizing interaction with the phenol.

  • Solution 2: Use a Biphasic System. For Suzuki couplings, a biphasic system (e.g., Toluene/Water) with a base like K₂CO₃ can be effective, as the base resides primarily in the aqueous phase, modulating its interaction with the organometallic intermediates in the organic phase.[6]

Problem 2: Significant Formation of Side Products

The appearance of unexpected products points to competing reaction pathways.

Possible Cause A: Protodehalogenation (Loss of Iodine) You observe 2-methoxyphenol as a major byproduct. This occurs when the aryl-palladium intermediate is protonated before it can undergo the desired coupling step.

  • Solution: Ensure strictly anhydrous and anaerobic conditions. Trace water or oxygen can facilitate this side reaction. Use freshly distilled, degassed solvents. If the problem persists, using a slightly stronger base like Cs₂CO₃ can sometimes accelerate the desired coupling, outcompeting the protodehalogenation pathway.

Possible Cause B: Homocoupling of the Coupling Partner For Suzuki reactions, you observe significant amounts of the boronic acid dimer (R-R). This suggests that the transmetalation step is slow relative to other pathways.

  • Solution: This again points towards ligand choice. Bulky biarylphosphine ligands are known to promote reductive elimination, which is the final step in forming the desired product, and can help prevent side reactions.[11] Additionally, ensure the stoichiometry of your boronic acid is correct (typically 1.1-1.5 equivalents).

Problem 3: Reaction Stalls or Shows Catalyst Decomposition (e.g., formation of Palladium black)

This indicates that your catalyst is deactivating over the course of the reaction.

Possible Cause: Phenoxide Poisoning The phenoxide, formed by deprotonation of the hydroxyl group, can coordinate to the palladium center. This can sometimes lead to the formation of inactive or less active palladium complexes, effectively "poisoning" the catalyst.[17][18][19]

  • Solution 1: Increase Catalyst Loading. While not ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes compensate for gradual deactivation.

  • Solution 2: Use a Pre-catalyst. Modern palladium pre-catalysts (e.g., SPhos G3, XPhos G3) are designed for slow, controlled release of the active Pd(0) species. This maintains a low, steady concentration of the active catalyst, minimizing degradation pathways.

  • Solution 3: Protect the Phenol. This is the most direct way to solve this issue. Converting the -OH to an -OTBS or -OBn group completely removes the possibility of phenoxide formation.[4][20]

Data & Condition Screening

When optimizing, it's crucial to screen several parameters. The table below summarizes starting points for a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

ParameterCondition 1 (Standard)Condition 2 (Optimized for Phenol)Condition 3 (Robust/Protected)
Substrate This compoundThis compound4-Iodo-2-(t-butyldimethylsilyloxy)anisole
Pd Source Pd(PPh₃)₄ (3 mol%)SPhos Pd G3 (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand --SPhos (3.5 mol%)
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)K₃PO₄ (2.5 eq)
Solvent Toluene/H₂O (4:1)Dioxane or 2-MeTHFDioxane
Temperature 90-100 °C100 °C100 °C
Expected Outcome Moderate yield, potential for side productsHigh yield, clean reactionVery high yield, requires extra steps

Visualized Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz representations of the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps and highlights where the free phenol of this compound can interfere.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products cluster_interference Potential Interference Point Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product ArylHalide This compound (Ar-I) ArylHalide->OA_Complex Phenoxide Phenoxide Formation (Ar-O⁻) ArylHalide->Phenoxide Deprotonation by Base BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex Activates Boronic Acid Phenoxide->Pd0 Catalyst Poisoning Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) q1 Was a bulky, electron-rich ligand used (e.g., SPhos)? start->q1 sol1 Action: Switch to a modern ligand like SPhos or XPhos. q1->sol1 ans1_no q2 What base was used? q1->q2 ans1_yes ans1_no No ans1_yes Yes end Re-run Optimized Reaction sol1->end sol2 Action: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. q2->sol2 ans2_strong q3 Is catalyst decomposition (Pd black) observed? q2->q3 ans2_weak ans2_strong Strong (NaOH, NaOtBu) ans2_weak Weak (K₃PO₄, Cs₂CO₃) sol2->end sol3 Action: Use a Pd pre-catalyst (e.g., SPhos G3) OR protect the phenol group. q3->sol3 ans3_yes q3->end ans3_no ans3_yes Yes ans3_no No sol3->end

Caption: A decision tree for troubleshooting coupling reactions.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid using modern, protecting-group-free conditions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq)

  • 1,4-Dioxane or 2-MeTHF, anhydrous and degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Vertex AI Search. (2024). How to approach choosing reaction conditions for Suzuki? [Online Forum Post].
  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • ResearchGate. (2016). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Available at: [Link]

  • R Discovery. (2016). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Available at: [Link]

  • National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • National Institutes of Health. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available at: [Link]

  • ResearchGate. (2019). Metal-Free Oxidative para Cross-Coupling of Phenols. Available at: [Link]

  • ResearchGate. (2018). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. Available at: [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Available at: [Link]

  • Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Available at: [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Available at: [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Available at: [Link]

  • ScienceDirect. (2011). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available at: [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]

  • SciSpace. (2008). Negishi Cross-Couplings of Unprotected Phenols, Anilines,and Alcohols. Available at: [Link]

  • National Institutes of Health. (2009). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Available at: [Link]

  • ResearchGate. (2013). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. [Online Forum Post].
  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Available at: [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction. Available at: [Link]

  • Google Patents. (1976). Method for reactivating palladium catalysts.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2021). Palladium-catalyzed Sonogashira coupling of various iodoaromatic.... Available at: [Link]

  • ResearchGate. (2018). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Available at: [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Iodo-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-iodo-2-methoxyphenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these valuable intermediates in high purity. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Purification Challenge

This compound and its analogues are crucial building blocks in the synthesis of a wide range of biologically active molecules. However, their purification is often non-trivial due to a combination of factors including the reactivity of the carbon-iodine bond, the presence of closely related impurities, and the physicochemical properties of the compounds themselves. Common issues include the presence of colored impurities, residual starting materials or reagents, and the formation of isomeric byproducts. This guide will equip you with the knowledge to diagnose and resolve these common purification hurdles.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification of this compound derivatives.

Issue 1: My crude product is a dark-colored oil or solid, and the color persists after initial purification attempts.

  • Question: What causes the persistent color in my product, and how can I remove it?

  • Answer: The dark coloration is often due to the presence of residual iodine (I₂) or oxidized impurities. While a simple wash with a reducing agent can help, more stubborn colors may require additional treatment.

    • Initial Quench: After the iodination reaction, it is crucial to quench any unreacted iodine. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is a standard and effective method.[1][2] This will reduce the elemental iodine to colorless iodide ions.

    • Activated Carbon Treatment: For persistent coloration that is not removed by a reductive quench, treatment with activated carbon can be highly effective.[1] The colored impurities, which are often large, conjugated organic molecules, adsorb onto the surface of the activated carbon.

      Protocol: Activated Carbon Treatment

      • Dissolve the crude product in a suitable solvent (e.g., a mixture of methanol and water, or ethyl acetate).

      • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

      • Heat the mixture gently with stirring for a short period (15-30 minutes). Avoid prolonged heating, as it can lead to product adsorption.

      • Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon.

      • Recover the purified product from the filtrate by crystallization or solvent evaporation.

Issue 2: I am struggling to remove the starting material (2-methoxyphenol) from my this compound product.

  • Question: The starting material and product have similar polarities, making chromatographic separation difficult. What is an effective way to separate them?

  • Answer: This is a common challenge due to the structural similarity of the two compounds. While column chromatography can be optimized, a more efficient approach is often a carefully designed crystallization or an acid-base extraction.

    • Fractional Crystallization: If both the starting material and product are solids, fractional crystallization can be employed. This technique relies on the slight differences in their solubility in a particular solvent system. Experiment with different solvents or solvent mixtures to find a system where the desired product has significantly lower solubility than the starting material at a given temperature.

    • Acid-Base Extraction: The phenolic hydroxyl group in both molecules allows for exploitation of their acidic nature. By carefully adjusting the pH of an aqueous solution, it's possible to selectively deprotonate and extract one compound over the other. This method is most effective if there is a discernible pKa difference between the starting material and the iodinated product.

Issue 3: My purification by column chromatography results in low yield and/or product degradation.

  • Question: What are the best practices for purifying this compound derivatives using column chromatography to minimize losses and degradation?

  • Answer: Iodinated phenols can be sensitive to prolonged exposure to silica gel, which is acidic and can promote decomposition. Optimizing your chromatography conditions is key.

    • Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using a less acidic alternative like alumina (neutral or basic) if you observe significant degradation.

    • Solvent System (Mobile Phase): A well-chosen solvent system is critical for good separation.[3] Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[3] A gradient elution is often more effective than an isocratic one for separating closely related compounds.

    • Loading and Elution: Load the crude product onto the column in a minimal amount of solvent. A dry loading technique, where the crude product is pre-adsorbed onto a small amount of silica gel, can often improve resolution. Elute the column as quickly as possible without sacrificing separation to minimize the time the compound spends on the stationary phase.

Issue 4: I am observing multiple spots on my TLC plate, even after purification. What are the likely isomeric byproducts?

  • Question: What are the common isomers formed during the iodination of 2-methoxyphenol, and how can I differentiate them?

  • Answer: The iodination of 2-methoxyphenol can lead to the formation of several isomers, primarily due to substitution at different positions on the aromatic ring.[4][5]

    • Potential Isomers: Besides the desired this compound, you may also form 6-iodo-2-methoxyphenol and di-iodinated products like 4,6-diiodo-2-methoxyphenol. The directing effects of the hydroxyl and methoxy groups influence the regioselectivity of the reaction.

    • Identification:

      • Thin-Layer Chromatography (TLC): The different isomers will likely have slightly different Rf values on TLC.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between these isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

      • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the different isomers based on their retention times and mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant to its purification?

  • A1: this compound is a solid at room temperature with a melting point in the range of 37-40 °C.[6] It is sparingly soluble in water but soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. Its predicted pKa is around 9.36, indicating it is a weak acid.[6]

Q2: What are the recommended storage conditions for this compound and its derivatives to prevent degradation?

  • A2: These compounds should be stored in a cool (2-8°C), dry, and dark place.[6] They can be sensitive to light and air, which can cause decomposition and the formation of colored impurities. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q3: Are there any specific safety precautions I should take when handling this compound derivatives?

  • A3: Yes, these compounds should be handled with care in a well-ventilated fume hood. They are classified as acute oral toxins and can cause serious eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflows

Workflow for General Purification of this compound

PurificationWorkflow crude Crude Product quench Reductive Quench (e.g., Na2S2O3 wash) crude->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate assess Assess Purity (TLC/NMR) concentrate->assess pure Pure Product assess->pure Purity > 98% impure Impure Product assess->impure Purity < 98% chromatography Column Chromatography impure->chromatography crystallization Recrystallization impure->crystallization carbon Activated Carbon Treatment impure->carbon Colored Impurities chromatography->assess crystallization->assess carbon->crystallization TroubleshootingTree start Impure Product color_check Is the product colored? start->color_check sm_check Is starting material present? color_check->sm_check No carbon Activated Carbon Treatment color_check->carbon Yes quench Reductive Quench color_check->quench Yes (Initial Step) isomer_check Are isomers present? sm_check->isomer_check No fractional_cryst Fractional Crystallization sm_check->fractional_cryst Yes acid_base Acid-Base Extraction sm_check->acid_base Yes oily_check Is the product an oil? isomer_check->oily_check No chromatography Optimize Column Chromatography isomer_check->chromatography Yes recrystallize Recrystallization (various solvents) oily_check->recrystallize Yes

Sources

stability of 4-Iodo-2-methoxyphenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Iodo-2-methoxyphenol

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. We will move beyond simple data points to explain the chemical principles governing its behavior, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the stability and handling of this compound.

Q1: What is the general stability profile of this compound?

This compound is a solid compound that is generally stable under recommended storage conditions.[1] However, its structure contains two key functional groups that dictate its reactivity and potential degradation pathways: a phenolic hydroxyl group and a methyl ether. The phenolic group is susceptible to oxidation, especially under basic conditions or upon prolonged exposure to air and light. The methyl ether linkage is generally stable but can be cleaved under strong acidic conditions.[2][3][4] The carbon-iodine bond on the aromatic ring is robust under most conditions but can be subject to deiodination in specific enzymatic or photochemical reactions, a consideration more relevant in biological or advanced synthetic contexts.[5][6]

Q2: How should I store this compound to ensure its long-term integrity?

For optimal stability, this compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 2-8°C.[1] To mitigate the risk of oxidation of the phenol group, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: What are the primary incompatible materials to avoid when working with this compound?

Based on its chemical structure and safety data for related compounds, you should avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[7][8][9] Strong oxidizing agents can react with the phenol, while strong bases can deprotonate the phenol to form a highly reactive phenoxide, which is extremely sensitive to oxidation.[8][9]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments, focusing on the causality behind the issues and providing actionable steps.

Q1: I'm running a reaction under strong acidic conditions (e.g., refluxing with HBr or HI) and my starting material is rapidly consumed, forming a more polar byproduct. What is happening?

Likely Cause: Acid-Catalyzed O-Demethylation (Ether Cleavage)

Under strongly acidic and nucleophilic conditions, particularly with hydrohalic acids like HBr and HI, the methoxy group of this compound is highly susceptible to cleavage.[2][4] This is a classic ether cleavage reaction that results in the formation of 4-iodobenzene-1,2-diol (4-iodocatechol) and a methyl halide.

Mechanistic Insight: The reaction proceeds via an SN2 mechanism.

  • The ether oxygen is first protonated by the strong acid, converting it into a good leaving group.

  • The halide anion (Br⁻ or I⁻), a strong nucleophile, then attacks the less sterically hindered carbon, which is the methyl group.

  • This displaces the di-substituted phenol, yielding the demethylated product. Nucleophilic attack on the aromatic carbon is disfavored as SN2 reactions do not occur on sp²-hybridized carbons.[2][3][10]

Caption: Acid-catalyzed cleavage of the methoxy group.

Troubleshooting Actions:

  • Confirm Product Identity: Isolate the byproduct and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 4-iodobenzene-1,2-diol. The disappearance of the methoxy signal (~3.8 ppm) in ¹H NMR is a key indicator.

  • Modify Reaction Conditions: If O-demethylation is undesirable, avoid using strong hydrohalic acids, especially at high temperatures. Consider alternative non-nucleophilic acids or lower the reaction temperature significantly.

  • Employ a Protecting Group: If the phenolic -OH is not required for the reaction, protect it as a silyl ether (e.g., TBDMS) or another acid-stable group before proceeding. This can sometimes electronically deactivate the ether oxygen towards protonation, slowing the cleavage.

Q2: I am conducting a reaction under basic conditions (e.g., NaOH, K₂CO₃) and my reaction mixture is turning dark brown/black, resulting in a low yield of the desired product.

Likely Cause: Phenoxide Oxidation

In the presence of a base, the phenolic proton is removed to form a phenoxide ion. This phenoxide is significantly more electron-rich than the parent phenol and is therefore highly susceptible to oxidation by atmospheric oxygen. This oxidation process often leads to the formation of complex, colored quinone-type species and polymeric materials, which accounts for the dark coloration and loss of material.

Mechanistic Insight: The phenoxide anion can undergo single-electron transfer (SET) with molecular oxygen to form a phenoxyl radical and a superoxide radical. This initiates a cascade of radical reactions leading to dimerization, polymerization, and the formation of highly conjugated, colored products.

G A This compound B Phenoxide Anion (Highly Activated) A->B + Base (e.g., OH⁻) - H₂O C Phenoxyl Radical B->C + O₂ (Air) - O₂⁻ (Superoxide) D Quinone-type Structures and Polymers C->D Radical Coupling & Further Oxidation

Caption: Degradation pathway under basic, aerobic conditions.

Troubleshooting Actions:

  • Inert Atmosphere is Critical: The most crucial step is to rigorously deoxygenate your solvent and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the entire reaction and workup process.

  • Use Milder Bases/Conditions: If possible, use a weaker base (e.g., K₂CO₃ vs. NaOH) or a non-nucleophilic base. Running the reaction at lower temperatures can also significantly reduce the rate of oxidative degradation.

  • Protect the Phenol: If the phenolic proton is not involved in the desired transformation, protect the hydroxyl group before exposure to basic conditions. A benzyl or silyl ether are common choices, depending on the subsequent reaction steps.

  • Introduce an Antioxidant: In some cases, adding a small amount of a sacrificial antioxidant like sodium sulfite or ascorbic acid can help suppress the oxidative side reactions, although this may complicate purification.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is the most reliable approach.

Objective: To determine the rate and products of degradation under defined acidic and basic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare an accurate stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl or 1 M HCl) in a sealed vial.

    • Basic: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) in a sealed vial.

    • Control: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation: Place all vials in a controlled temperature environment (e.g., a 60°C water bath or oven).

  • Time-Point Sampling: At specified intervals (e.g., 0, 2, 6, 12, and 24 hours), remove the vials. Immediately neutralize the acid and base samples (e.g., with an equimolar amount of base/acid) to quench the degradation reaction.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 reverse-phase column with a UV detector). Quantify the peak area of the parent compound and identify any new peaks corresponding to degradation products.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Aliquot into Vials: - Acid (0.1M HCl) - Base (0.1M NaOH) - Control (H₂O) A->B C Incubate all vials at 60°C D Sample at intervals (0, 2, 6, 12, 24h) C->D E Neutralize Sample to Quench Reaction D->E F Analyze by HPLC-UV E->F G Quantify Parent Peak & Identify Degradants F->G

Caption: Workflow for a forced degradation stability study.

Summary of Stability

The following table provides a quick reference for the expected stability of this compound under various conditions.

ConditionReagent ExampleTemperaturePotential Degradation PathwayStability Assessment
Strong Acid HBr, HI, conc. H₂SO₄ElevatedO-Demethylation (Ether Cleavage)[2][4]Unstable
Mild Acid Dilute HCl, Acetic AcidRoom TempMinimal degradation expectedGenerally Stable
Strong Base NaOH, KOHRoom/ElevatedRapid Phenoxide Oxidation (in air)Highly Unstable
Mild Base NaHCO₃, K₂CO₃Room TempSlow oxidation in the presence of airModerately Stable
Storage N/A2-8°C, Dark, Inert Atm.Minimal over timeStable [1]

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.
  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304.
  • Organic Chemistry Portal. (n.d.). Cleavage of ethers. Retrieved from [Link]

  • Bhabak, K. P., & Mugesh, G. (2010). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Chemistry - A European Journal, 16(43), 12744-12753.
  • Pearson. (2024, August 13). Cleavage of Phenyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Two types of deiodination mechanisms.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from a specific SDS document on their website.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Retrieved from a specific SDS document on their website.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Retrieved from a specific SDS document on their website.
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from a research article hosted on the NIH website.
  • PubChemLite. (n.d.). This compound (C7H7IO2). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from a specific SDS document on their website.
  • BenchChem. (n.d.). Stability of 4-methoxybenzoic acid under acidic and basic conditions. Retrieved from a technical support document on their website.
  • Thompson, D. C., et al. (1995). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices. Chemical Research in Toxicology, 8(3), 323-327.
  • Manac Inc. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]

  • Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(3), R1-R16.

Sources

removing palladium catalyst from 4-Iodo-2-methoxyphenol reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Palladium Removal

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, essential for creating complex molecules in the pharmaceutical and fine chemical industries.[1][2] However, a significant downstream challenge is the removal of residual palladium from the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the International Council for Harmonisation (ICH) enforce strict limits on elemental impurities, making efficient palladium removal a non-negotiable step in process development.[1][3] For an oral drug, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[4]

This guide provides a comprehensive troubleshooting framework specifically tailored to the challenges of removing palladium from polar, functionalized molecules such as 4-Iodo-2-methoxyphenol. The presence of a phenolic hydroxyl group can lead to chelation with palladium species, complicating removal compared to non-polar products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned black/grey. What is this, and how do I remove it?

A1: The black or grey precipitate is likely "palladium black," which consists of agglomerated Pd(0) particles. This is common when the catalyst has fallen out of the solution.

  • Primary Cause: The Pd(0) catalyst, which is the active species in many cross-coupling reactions, can be unstable and aggregate, especially upon reaction completion or exposure to air.

  • Initial Removal Step: The first line of defense is filtration. However, standard filter paper is often insufficient due to the fine particle size. A robust filtration setup is required.

  • Recommended Action: Perform a filtration through a pad of Celite® (diatomaceous earth), typically 1-2 cm thick, on a sintered glass funnel.[5] Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[6] For very fine particles, using a finer filter medium like a 0.45 µm PTFE membrane filter after the initial Celite filtration can be highly effective.[6][7]

Q2: I've filtered out the palladium black, but my product is still colored and ICP-MS analysis shows high palladium levels (>100 ppm). What's happening?

A2: This indicates the presence of soluble or colloidal palladium species that cannot be removed by simple filtration.[2][5] These can be residual Pd(II) complexes or finely dispersed Pd(0) nanoparticles. The polar nature of this compound can exacerbate this issue by stabilizing these soluble forms.

  • Next Steps: You must employ a more active removal method. The most common and effective approaches are treatment with activated carbon or the use of specialized palladium scavengers.[2][3]

  • Mechanism of Action:

    • Activated Carbon: Works by adsorption, where both palladium species and other organic impurities are physically bound to the high-surface-area carbon particles.[8][9]

    • Palladium Scavengers: These are typically silica or polymer-supported materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[1][10] They work by chemisorption, forming strong covalent bonds with the metal.[2]

Q3: How do I choose between activated carbon and a scavenger for my this compound product?

A3: The choice depends on several factors, including the palladium level, cost, process time, and the risk of product loss.

  • Activated Carbon:

    • Pros: Inexpensive, effective for a wide range of palladium species (both Pd(0) and Pd(II)), and can simultaneously remove color and other organic impurities.[2][8]

    • Cons: Can be non-selective and may adsorb your desired product, leading to yield loss, particularly with polar molecules.[2] It may also require higher loadings and longer treatment times.

  • Palladium Scavengers (e.g., Thiol-functionalized silica):

    • Pros: Highly selective and efficient, often reducing palladium to very low levels (<5 ppm).[10][11] They typically have a lower risk of product loss and can be used in smaller quantities.[12] Thiol-based scavengers are particularly effective for Pd(II).[6][11]

    • Cons: More expensive than activated carbon. The choice of scavenger can be dependent on the palladium's oxidation state and the solvent system.[1]

Recommendation for this compound: Start with a small-scale screening of both methods. Given the polarity of your product, a highly selective thiol-based scavenger might be preferable to minimize yield loss.

Q4: Can I use aqueous washes or liquid-liquid extraction to remove palladium?

A4: Yes, this can be an effective strategy, especially if the palladium is in an ionic form.

  • How it Works: Aqueous solutions containing chelating agents can coordinate with the palladium, pulling it from the organic phase into the aqueous phase during a liquid-liquid extraction.

  • Recommended Reagents:

    • Dilute aqueous solutions of EDTA.

    • Aqueous solutions of sulfur-containing compounds like L-cysteine or N-acetylcysteine.

    • Dilute solutions of thiourea in mild acid.

  • Considerations: The efficiency of this method is highly dependent on the specific palladium species present and the pH of the aqueous solution. Multiple extractions are often necessary. This method is generally less effective for removing Pd(0) species.[13]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution & Rationale
Black particles in reaction mixture Heterogeneous Pd(0) (Palladium Black) has precipitated.Filter through a Celite® pad. The porous structure of Celite traps the fine metal particles that would pass through standard filter paper.[5]
Product is grey/dark after filtration Colloidal or soluble palladium is present.Treat with a palladium scavenger or activated carbon. Filtration is ineffective for dissolved or nano-particulate metals. Scavengers or adsorbents are required to bind and remove them.[6]
Scavenger treatment is ineffective Incorrect scavenger, insufficient loading, or suboptimal conditions.Screen different scavengers. Thiol-based scavengers are good for Pd(II), while others may be better for Pd(0).[6][11] Optimize conditions: Increase scavenger loading (start with 4-8 molar equivalents relative to Pd), temperature (e.g., 40-50 °C), and time (2-24 h).[14][15]
Significant product loss after carbon treatment The product is adsorbing to the activated carbon.Reduce the amount of carbon used or shorten the treatment time. Alternatively, switch to a more selective method like a silica-based scavenger which has a lower likelihood of adsorbing your polar product.[2]

Experimental Protocols & Method Selection

Workflow for Palladium Removal

The following diagram outlines a decision-making process for selecting and implementing a palladium removal strategy.

G cluster_0 start Post-Reaction Mixture (Contains Product & Pd) filtration Step 1: Celite Filtration start->filtration analysis1 Analyze Filtrate (Visual, ICP-MS) filtration->analysis1 scavenging Step 2: Scavenging/Adsorption analysis1->scavenging  Pd > 10 ppm or Color Present end_pass Product Meets Spec (<10 ppm Pd) analysis1->end_pass  Pd < 10 ppm & Colorless   choose_method Choose Method: - Scavenger Resin - Activated Carbon - Aqueous Wash scavenging->choose_method filtration2 Step 3: Final Filtration choose_method->filtration2 analysis2 Analyze Final Product (ICP-MS) filtration2->analysis2 analysis2->end_pass  Pd < 10 ppm end_fail Product Fails Spec (Re-process) analysis2->end_fail  Pd > 10 ppm

Caption: Decision workflow for palladium purification.

Protocol 1: Treatment with Thiol-Based Scavenger Resin

This protocol is highly effective for removing palladium from polar products like this compound, minimizing yield loss.

  • Preparation: After initial filtration of palladium black, dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, THF, Methanol) to a concentration of ~50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

    • Loading: Start with 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[15] For example, if you used 0.01 mmol of Pd catalyst, use a scavenger amount that contains 0.04-0.08 mmol of thiol functional groups.

  • Incubation: Stir the mixture at room temperature or gently heat to 40-50 °C. The optimal time can range from 1 to 24 hours. Progress can be monitored by taking small aliquots for analysis.[14]

  • Removal: Remove the scavenger resin by filtration through a simple filter paper or a fritted funnel.

  • Rinsing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Comparison of Palladium Removal Methods
MethodSelectivityCostProduct Loss RiskTypical EfficiencyBest For
Celite Filtration N/ALowVery LowRemoves >95% of insoluble PdInitial removal of Pd black.[5]
Activated Carbon LowLowHigh (for polar products)80-99%High Pd loads, color removal.[2][8]
Scavenger Resins HighHighLow>99% (can reach <5 ppm)Low to moderate Pd loads, high-value APIs.[10][12]
Aqueous Extraction ModerateLowModerate (emulsions)70-95%Ionic Pd species.
References
  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.

  • Comparing efficiency of different palladium scavengers. Benchchem.

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.

  • Cairns, J. N., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • How can i remove palladium Pd catalyst easily? ResearchGate.

  • Removal of leached Palladium from reaction product. The ScienceMadness Discussion Board.

  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. SiliCycle.

  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.

  • How to Remove Palladium in three easy steps. Biotage.

  • Method for the solvent extraction of palladium from aqueous solutions. Google Patents.

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.

  • Garrett, C. E. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry.

  • Sarioğlan, Ş. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review.

  • Sarioğlan, Ş. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Platinum Metals Review.

  • Palladium Detection for API. Arbor Assays.

  • Al-Thyabat, S., et al. Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. MDPI.

  • Precious Metal Catalyst Filters. Mott Corporation.

  • Removal and recovery of palladium(II) ions from water using micellar-enhanced ultrafiltration with a cationic surfactant. ResearchGate.

  • Inventive Filtration Technologies for Palladium Recovery. BHS-Sonthofen Inc.

  • Methods for removal of palladium. ResearchGate.

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.

  • Extracting Platinum, Iridium, Gold, and Palladium from Aqua Regia. YouTube.

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.

  • How to remove palladium catalyst from reaction mixture? ResearchGate.

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem.

  • Metal Scavenger Guide. Sopachem.

  • How to recycle palladium in chemical lab? YouTube.

  • ICH Q3D Elemental Impurities. RMC Pharma.

  • Process Development Whitepaper Metal Scavenging. CPHI Online.

  • Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube.

  • Accuracy improvement in the determination of palladium in pharmaceuticals... ResearchGate.

  • Metal Scavengers Procedure Guide. SiliCycle.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube.

  • Development of an Effective Palladium Removal Process... ResearchGate.

  • Electrochemical Metal Recycling... Journal of the American Chemical Society.

  • Removal of Pd residues. Gold Refining & Metal Extraction Forum.

Sources

Technical Support Center: Mitigating Homocoupling of 4-Iodo-2-methoxyphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions with 4-iodo-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common challenge of undesired homocoupling side reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the problem, enabling you to design more robust and efficient synthetic routes.

This document moves beyond a simple checklist. It is structured to provide a logical workflow, from understanding the underlying causes of homocoupling to implementing field-proven troubleshooting strategies and detailed experimental protocols.

Section 1: Understanding the Mechanism of Homocoupling

Homocoupling, the dimerization of the this compound starting material, is a frequent and yield-reducing side reaction in various palladium- and copper-catalyzed cross-coupling reactions. This typically manifests as the formation of a symmetric biaryl (C-C coupling) or a diaryl ether (C-O coupling).

The primary pathway for this undesired reaction branches from the main catalytic cycle. In a typical palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig coupling, the active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form an arylpalladium(II) intermediate.[1][2] It is at this stage that the reaction can diverge. Instead of proceeding with the desired transmetalation or amine/alcohol binding step, two of these arylpalladium(II) species can react with each other. This can occur through a ligand exchange followed by reductive elimination, yielding the homocoupled product and regenerating the Pd(0) catalyst.[1]

The free phenolic hydroxyl group in this compound adds a layer of complexity. Under basic conditions, this group can be deprotonated, creating a phenoxide that can itself act as a nucleophile in Ullmann-type C-O couplings, potentially leading to diaryl ether homodimers.[3][4][5]

Visualization: The Divergence of Catalytic Pathways

The following diagram illustrates a simplified Pd(0)/Pd(II) catalytic cycle for a generic cross-coupling reaction, highlighting the point where the undesired homocoupling pathway diverges.

Catalytic_Cycle_Homocoupling cluster_desired Desired Heterocoupling Pathway cluster_undesired Undesired Homocoupling Pathway Pd0 LPd(0) ArPdX L(Ar)Pd(II)-I Pd0->ArPdX Oxidative Addition (Ar-I) ArPdNu L(Ar)Pd(II)-Nu ArPdX->ArPdNu Transmetalation or Nucleophile Binding (+ Coupling Partner) TwoArPdX 2 x L(Ar)Pd(II)-I ArPdX->TwoArPdX Dimerization Event Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination Homodimer Ar-Ar (Homocoupled Product) TwoArPdX->Homodimer Reductive Elimination

Caption: Divergence from the desired catalytic cycle leading to homocoupling.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses the most common issues encountered when working with this compound.

Q1: My reaction is producing a significant amount of the homocoupled byproduct. What are the primary causes and how can I fix it?

A1: This is the most prevalent issue. High homocoupling is almost always a result of reaction kinetics favoring the dimerization of the arylpalladium(II) intermediate over the desired cross-coupling step. The solution lies in adjusting reaction parameters to disfavor this side reaction.

Possible Cause 1: Inappropriate Ligand Selection

  • The "Why": The ligands bound to the metal center dictate its steric and electronic environment.[6][7] Small, less sterically demanding ligands (e.g., PPh₃) leave the metal center relatively open. This allows two bulky arylpalladium(II) intermediates to approach each other and react, leading to homocoupling.

  • Recommended Solutions:

    • Switch to Bulky Ligands: Employ sterically hindered phosphine ligands. These act as a physical shield around the metal, making it difficult for two intermediates to interact.[8] The choice of ligand is often the single most effective way to suppress homocoupling.[9]

    • Screen a Panel of Ligands: There is no universal "best" ligand. A systematic screening of modern, well-established ligands is a highly effective strategy.

Data Presentation: Comparison of Common Ligand Classes

Ligand ClassExample(s)Key FeatureBest For Suppressing Homocoupling?
Monodentate Triarylphosphines PPh₃, P(o-tolyl)₃Small, electron-richPoor - Often promotes homocoupling.
Bulky Biarylphosphines XPhos, SPhos, RuPhosLarge "cone angle" and steric bulkExcellent - Designed to promote reductive elimination of the desired product and sterically block dimerization.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, sterically demandingVery Good - Can be highly effective but may require more specific optimization.
Ferrocene-Based Ligands dppfBite angle can influence reactivityModerate - Generally robust but may not be the best choice if homocoupling is severe.[10]

Possible Cause 2: Reaction Temperature is Too High

  • The "Why": While higher temperatures increase the overall reaction rate, they can sometimes accelerate the rate of undesired homocoupling more than the desired cross-coupling. Excessive heat can also lead to catalyst degradation, which may promote side reactions.

  • Recommended Solutions:

    • Screen a Temperature Gradient: Run the reaction at a lower temperature (e.g., start at 60-80 °C instead of 100-110 °C).[11] While this may require longer reaction times, it can significantly improve selectivity.

    • Use a Refluxing Solvent with a Lower Boiling Point: If feasible, switching from a high-boiling solvent like toluene or dioxane to one like THF might provide better temperature control.

Possible Cause 3: Inefficient Transmetalation or Nucleophile Coupling

  • The "Why": If the concentration of the active coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) is too low at the catalytic center, the arylpalladium(II) intermediate will persist, increasing the statistical probability of it finding another intermediate to homocouple with.

  • Recommended Solutions:

    • Optimize the Base: The base is critical for activating the coupling partner.[11] For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[12]

    • Check Reagent Solubility: Ensure all reagents, especially the base and coupling partner, are sufficiently soluble in the reaction solvent.[11][12][13] A biphasic system with poor mixing can starve the catalyst of the required nucleophile.[9]

    • Slow Addition of this compound: In difficult cases, maintaining a low, steady-state concentration of the aryl iodide can suppress homocoupling. This can be achieved by adding the this compound solution slowly via syringe pump over several hours to a reaction mixture containing the catalyst and the coupling partner.

Q2: I am observing low or no conversion of my starting material. What should I check?

A2: Low conversion points to a problem with catalyst activity or fundamental reaction setup.

  • Recommended Solutions:

    • Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, which can also promote homocoupling of boronic acids in Suzuki reactions.[14][15] Water can lead to protodeboronation of the boronic acid coupling partner.[11] Rigorously degas your solvent and use an inert (argon or nitrogen) atmosphere.

    • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, which can be unreliable, use a modern, air-stable pre-catalyst (e.g., XPhos Pd G3).[9][12] These generate the active LPd(0) species more cleanly and efficiently upon exposure to the base.

    • Verify Reagent Quality: Ensure your this compound and coupling partner are pure. Impurities can sometimes poison the catalyst.

Visualization: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving homocoupling issues.

Troubleshooting_Flowchart start Problem: High Homocoupling of This compound q_ligand Are you using a bulky, modern ligand (e.g., XPhos, SPhos)? start->q_ligand sol_ligand ACTION: Switch to a bulky biarylphosphine ligand. Screen a small panel. q_ligand->sol_ligand No q_temp Is the reaction temperature > 100 °C? q_ligand->q_temp Yes sol_ligand->q_temp Then... sol_temp ACTION: Lower the temperature. Try 70-80 °C. q_temp->sol_temp Yes q_base Is the base/solvent combination optimal for your coupling partner? q_temp->q_base No sol_temp->q_base Then... sol_base ACTION: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Ensure reagent solubility. q_base->sol_base No end Problem Resolved q_base->end Yes sol_base->end

Caption: A step-by-step decision tree for troubleshooting homocoupling.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Should I protect the phenolic -OH group on this compound before my reaction?

    • It depends on the reaction. For C-C couplings like Suzuki or Heck, protection is often unnecessary and can add extra steps to your synthesis. However, if you are performing a C-N (Buchwald-Hartwig) or C-O (Ullmann-type) coupling, the free phenol can compete as a nucleophile.[16] In these cases, protecting it (e.g., as a methyl or benzyl ether) is highly advisable to prevent the formation of diaryl ether side products.

  • FAQ 2: What is the difference between Palladium-catalyzed homocoupling and Ullmann homocoupling?

    • Palladium-catalyzed homocoupling typically proceeds through a Pd(0)/Pd(II) cycle as described above.[1][17] The classic Ullmann reaction is a copper-mediated homocoupling of aryl halides, often requiring stoichiometric amounts of copper and high temperatures.[1][5] Modern Ullmann-type reactions use catalytic copper, but the mechanism is distinct from palladium catalysis and is also a potential source of homocoupling for your substrate.[3][4][18]

  • FAQ 3: How can I effectively purify my desired product away from the homodimer?

    • The homodimer is often significantly less polar than the desired heterodimer, especially if your coupling partner contains polar functional groups. This difference in polarity makes them readily separable by standard silica gel column chromatography.[19][20] Techniques like anion exchange chromatography have also been used effectively to separate species with similar properties.[19]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling of this compound with Minimized Homocoupling

This protocol is a robust starting point. Optimization may be required for specific boronic acid partners.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand. A reliable starting point is XPhos Pd G3 (1-2 mol%).

    • Add degassed solvent (e.g., dioxane or toluene, approx. 0.1 M concentration relative to the aryl iodide) via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 80 °C.

    • Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to separate the desired product from the homocoupled byproduct and other impurities.

References

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 7(8), 1485-1488. Retrieved from [Link]

  • Amatore, C., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(51), 16492-16493. Retrieved from [Link]

  • Chen, M. S., & White, M. C. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(10), 3453-3464. Retrieved from [Link]

  • The proposed mechanism for the Ullmann coupling of phenol and iodobenzene over Cu/CNTs. (n.d.). ResearchGate. Retrieved from [Link]

  • General mechanism for Ullmann C–O cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(3), 276-282. Retrieved from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. Retrieved from [Link]

  • Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved from [Link]

  • Phosphines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Phosphine and Related Ligands. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

  • Glaser coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • Phosphine Ligands. (n.d.). University of Rochester. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. (2025). Nagoya University. Retrieved from [Link]

  • Effectively removing the homodimer in bispecific antibodies by weak partitioning mode of anion exchange chromatography. (2023). PubMed. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025). ACS Publications. Retrieved from [Link]

  • Effectively removing the homodimer in bispecific antibodies by weak partitioning mode of anion exchange chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes. (2024). ChemRxiv. Retrieved from [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). Semantic Scholar. Retrieved from [Link]

  • Coupling Mixed-Mode Size Exclusion Chromatography with Native Mass Spectrometry for Sensitive Detection and Quantitation of Homodimer Impurities in Bispecific IgG. (2019). ACS Publications. Retrieved from [Link]

  • CH1-specific affinity resins possess the potential of separating heterodimer from homodimers in asymmetric bispecific antibody purification. (n.d.). POL Scientific. Retrieved from [Link]

  • Removal of homodimer species with MabSelect VH3 during the purification of an asymmetric bispecific antibody. (n.d.). ResearchGate. Retrieved from [Link]

Sources

effect of temperature on the stability of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound, with a specific focus on the effects of temperature. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the handling and use of this compound.

Q1: My solid this compound sample has developed a pink or brownish color after accidental storage at room temperature. What caused this, and can I still use it?

A1: Cause of Discoloration and Recommended Action

The observed discoloration is a classic indicator of chemical degradation, likely due to oxidation. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by elevated temperatures and exposure to light and air.[1] The phenolic hydroxyl group can be oxidized to form quinone-like structures, which are often highly colored.

While a slight color change might indicate minimal degradation, it is impossible to know the extent of impurity formation without analytical testing. Using a degraded sample can lead to inaccurate results, lower reaction yields, and the introduction of unknown substances into your experiments.

Trustworthiness Check: Before use, you MUST re-qualify the material to verify its purity and integrity. We strongly advise against using discolored material without this validation step.

Experimental Protocol 1: Rapid Purity Assessment by HPLC-UV

This protocol provides a method to quantify the remaining this compound and detect the presence of degradation products.

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound from a trusted, properly stored source at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Sample Preparation: Prepare your discolored sample at the exact same concentration as the standard. Ensure the sample is fully dissolved.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard to determine the retention time and peak area of pure this compound.

    • Inject the discolored sample. Compare the chromatograms.

    • Interpretation: A significant decrease in the main peak area and/or the appearance of new peaks (especially earlier-eluting, more polar compounds) in the sample chromatogram confirms degradation. The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.

Q2: I'm observing new, unidentified peaks in my reaction's analytical chromatogram. How can I confirm if they originate from the thermal degradation of my this compound starting material?

A2: Diagnosing Degradants with a Forced Degradation Study

Observing unexpected peaks is a common problem. These could be reaction byproducts, solvent impurities, or degradants from one of your starting materials. A forced degradation (or stress testing) study is a definitive way to identify degradation products originating from your this compound stock.[2][3] This involves intentionally subjecting the compound to stress conditions to see if you can reproduce the unknown peaks.

The workflow below outlines the logical steps for this investigation.

Diagram 1: Experimental Workflow for a Forced Degradation Study A logical flowchart for diagnosing temperature-related impurities.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis & Comparison cluster_3 Phase 4: Conclusion A Prepare 3 Aliquots of This compound Solution B Control: Store at 2-8°C A->B C Stress 1: Incubate at 40°C for 24h A->C D Stress 2: Incubate at 60°C for 24h A->D E Analyze all 3 samples by HPLC-UV/MS B->E C->E D->E F Compare Chromatograms: Control vs. Stressed vs. Reaction E->F G Do peaks in stressed samples match unknown peaks in reaction? F->G H Conclusion: Unknowns are likely degradants. G->H Yes I Conclusion: Unknowns are from another source. G->I No

Experimental Protocol 2: Forced Thermal Degradation Study

Objective: To generate and identify thermal degradants of this compound.

Methodology:

  • Prepare Stock Solution: Dissolve a sufficient amount of high-purity this compound in your reaction solvent to make a stock solution (e.g., 1 mg/mL).

  • Aliquot: Dispense the solution into three separate, tightly sealed HPLC vials.

  • Apply Stress Conditions:

    • Vial 1 (Control): Store at the recommended 2-8°C, protected from light.

    • Vial 2 (Moderate Stress): Place in an oven or heating block at 40°C for 24 hours.

    • Vial 3 (High Stress): Place in an oven or heating block at 60°C for 24 hours.

  • Cool and Analyze: After the incubation period, allow the heated vials to cool to room temperature. Analyze all three samples, along with a sample from your problematic reaction, using an identical HPLC or LC-MS method.[4]

  • Data Interpretation:

    • The control sample (Vial 1) should show a single major peak for the parent compound.

    • Compare the chromatograms of the stressed samples (Vials 2 and 3) to the control. New peaks that appear or grow in size with increased temperature are thermal degradants.

    • If the retention times of these newly generated peaks match the unknown peaks in your reaction analysis, you have confirmed that they are arising from the degradation of your this compound stock.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of this compound.

Q1: What is the recommended storage temperature for this compound and why is it so important?

A1: The recommended storage temperature for this compound is 2-8°C (refrigerated).[5][6]

Causality: Storing the compound at this temperature is critical for maintaining its chemical stability. Chemical reactions, including degradation pathways, are temperature-dependent. Lowering the temperature reduces the kinetic energy of the molecules, significantly slowing the rate of potential degradation reactions.[7] For this specific molecule, the primary concerns are:

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation, a process that is accelerated by heat.[1]

  • Dehalogenation: The carbon-iodine bond can be labile under certain conditions, and thermal energy can promote its cleavage.[8]

Storing at 2-8°C in a tightly sealed container, protected from light, provides the best defense against these degradation pathways and ensures the compound remains within its purity specifications for its intended shelf life.

Q2: What are the likely chemical pathways of thermal degradation for this compound?

A2: While specific degradation pathways must be confirmed experimentally, we can propose likely routes based on the chemical nature of substituted iodophenols.[9] The primary points of instability at elevated temperatures are the phenolic hydroxyl group and the carbon-iodine bond.

Diagram 2: Potential Thermal Degradation Pathways of this compound Proposed chemical transformations under thermal stress.

G cluster_0 This compound (Parent Compound) cluster_1 Degradation Pathways cluster_2 Resulting Impurities parent Parent Compound (this compound) oxidation Oxidation (forms quinone-like species) parent->oxidation Heat, O₂ deiodination Deiodination (C-I bond cleavage) parent->deiodination Heat dimerization Dimerization / Polymerization parent->dimerization Radical reactions quinone Colored Quinones & Ring-Opened Products oxidation->quinone guaiacol Guaiacol (2-Methoxyphenol) deiodination->guaiacol polymers Higher Molecular Weight Impurities dimerization->polymers

  • Oxidation of the Phenol: The hydroxyl group can be oxidized to a phenoxy radical. This highly reactive intermediate can lead to the formation of benzoquinones or undergo further reactions, including polymerization. This is often the source of discoloration.[10]

  • Cleavage of the Carbon-Iodine Bond (Deiodination): The C-I bond is the weakest bond on the aromatic ring. Thermal energy can cause homolytic cleavage to produce an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form guaiacol (2-methoxyphenol).

  • Dimerization and Polymerization: The radical intermediates formed from the pathways above can combine to form dimeric and higher-weight polymeric impurities.

Q3: How should I design a formal stability study for this compound?

A3: A formal stability study is essential for determining shelf-life and appropriate storage conditions, guided by principles from the International Council for Harmonisation (ICH).[11][12] The study should evaluate the compound under various controlled temperature and humidity conditions over a set period.

Key Components of a Stability Study:

  • Batch Selection: Use at least one representative batch of the material.

  • Container Closure System: Store the samples in the same type of container that will be used for long-term storage.

  • Storage Conditions: As per ICH Q1A(R2) guidelines, conditions should include:

    • Long-Term: 5°C ± 3°C (to support the 2-8°C label).

    • Accelerated: 25°C ± 2°C / 60% ± 5% RH.

    • Stress/Forced Degradation: Higher temperatures (e.g., 40°C, 60°C) to identify likely degradation products.

  • Testing Time Points: For a 12-month study, typical time points would be 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 1, 3, and 6 months for accelerated conditions.

  • Analytical Methods: A validated stability-indicating analytical method, typically HPLC, is required.[13] This method must be able to separate the parent compound from all potential degradation products.

Table 1: Example Stability Study Data for this compound (Hypothetical)

Storage ConditionTime PointAssay (% of Initial)Total Impurities (%)Appearance
5°C ± 3°C 0 Months100.0%0.15%White Solid
3 Months99.8%0.18%White Solid
6 Months99.7%0.25%White Solid
12 Months99.5%0.40%White Solid
25°C / 60% RH 0 Months100.0%0.15%White Solid
3 Months97.2%2.6%Off-white Solid
6 Months94.5%5.3%Light-tan Solid
40°C / 75% RH 0 Months100.0%0.15%White Solid
1 Month91.3%8.5%Tan Solid
3 Months82.1%17.6%Brown Solid

Note: This data is for illustrative purposes only and does not represent actual experimental results.

This table clearly demonstrates that storage at elevated temperatures leads to a rapid decline in the purity of the compound and an increase in impurities, underscoring the necessity of refrigerated storage.

References

  • Patel, K. et al. Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Biodeg.co.uk. Phenol Handling. [Link]

  • Science.gov. Forced degradation products: Topics by Science.gov. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • ACS Food Science & Technology. First-Order Degradation Kinetics of Phenolic Compounds. (2025). [Link]

  • ResearchGate. Chlorination decreases acute toxicity of iodophenols. (2021). [Link]

  • UC Berkeley. Phenol Hazard Controls Fact Sheet. [Link]

  • National Institutes of Health (NIH). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide. (2023). [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). [Link]

  • Wikipedia. Iodophenol. [Link]

  • Wikipedia. 2-Iodophenol. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • Duke Safety. OESO Phenol Guideline. [Link]

  • Wikipedia. Thermal decomposition. [Link]

  • Kinam Park. Assay and Stability Testing. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. (2025). [Link]

  • ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. (2025). [Link]

  • National Institutes of Health (NIH). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1. [Link]

  • ResearchGate. Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP). [Link]

  • Inchem.org. ICSC 1097 - 4-METHOXYPHENOL. [Link]

  • PubChem. 4-Methoxyphenol. [Link]

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preventing byproduct formation in Ullmann coupling of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ullmann Coupling of 4-Iodo-2-methoxyphenol

Welcome to the technical support center for the Ullmann C-O coupling reaction, with a specific focus on the arylation of this compound. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of diaryl ether synthesis. Here, we address common challenges, particularly the prevention of byproduct formation, by providing field-proven insights, troubleshooting protocols, and a deeper understanding of the reaction mechanics.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent experimental hurdles encountered during the Ullmann coupling of this compound.

Q1: My reaction suffers from low conversion of starting materials. What are the primary causes and how can I improve the yield of my desired diaryl ether?

A1: Low conversion is a common issue that typically points to suboptimal activity within the catalytic system. Several factors can be at play:

  • Cause 1: Inactive Catalyst or Insufficient Loading: The copper catalyst is the heart of the reaction. Commercially available Cu(I) salts like CuI can oxidize over time if not stored properly. Using stoichiometric amounts of copper was a hallmark of classical Ullmann reactions, but modern protocols use catalytic amounts, making the reaction's success highly dependent on catalyst activity.[1][2]

    • Solution:

      • Use a fresh, high-purity source of the copper catalyst (e.g., CuI).

      • If using copper powder (Cu(0)), consider pre-activation to remove the passivating oxide layer.

      • Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Cu(I) active species.

      • While modern systems use low catalyst loading, for a difficult coupling, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes be beneficial.[3]

  • Cause 2: Inappropriate Ligand System: Modern Ullmann reactions operate at milder temperatures primarily due to the introduction of ligands.[4][5] The ligand solubilizes the copper species and facilitates the key steps of the catalytic cycle. Without an effective ligand, the reaction may require the harsh, high-temperature conditions of the classical Ullmann synthesis.[6][7]

    • Solution:

      • Screen Ligands: If you are not getting good conversion, your chosen ligand may not be optimal. N,O-bidentate ligands like amino acids (e.g., L-Proline) or N,N-bidentate ligands (e.g., 1,10-phenanthroline, various diamines) are excellent starting points.[4]

      • Rationale: These ligands chelate to the copper center, increasing its electron density and promoting the oxidative addition of the aryl iodide.

  • Cause 3: Incorrect Base or Solvent Combination: The base is critical for deprotonating the phenol, making it a potent nucleophile. The base's strength and solubility in the chosen solvent are paramount.[3][8]

    • Solution:

      • Base Selection: Inexpensive inorganic bases like K₂CO₃ are common, but for challenging couplings, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ are often superior.[3]

      • Solvent Synergy: The solvent must solubilize the reactants and the catalytic species. Polar aprotic solvents like DMF or DMSO are often effective.[9][10] However, some ligand systems work better in non-polar solvents like toluene or xylene.[8] A mismatch (e.g., an insoluble base in a non-polar solvent) will stall the reaction.

Q2: I'm isolating a significant amount of a homocoupled biaryl byproduct, 3,3'-dimethoxy-4,4'-dihydroxybiphenyl. How can I suppress this side reaction?

A2: Homocoupling is the most common and frustrating byproduct in Ullmann reactions, arising from the coupling of two molecules of the aryl halide.[11][12] This side reaction competes directly with the desired C-O cross-coupling pathway.

  • Primary Cause: High Reaction Temperature: The "classic" Ullmann homocoupling was often performed at very high temperatures (often >200 °C) with copper metal.[7][13] This pathway has a high activation energy, and excessive heat will favor it.

    • Solution: The most effective strategy is to lower the reaction temperature. The development of modern ligand-accelerated protocols allows many Ullmann C-O couplings to proceed efficiently at temperatures between 80-120 °C, significantly reducing the propensity for homocoupling.[4]

  • Contributing Cause: Ligand Choice: The structure of the ligand directly influences the relative rates of cross-coupling versus homocoupling.

    • Solution: Employing chelating N,N- or N,O-bidentate ligands is crucial. These ligands stabilize the copper-phenoxide intermediate, favoring the reductive elimination step that forms the desired diaryl ether over the oxidative addition of a second aryl iodide molecule that leads to homocoupling.

Below is a diagram illustrating the divergence between the desired and undesired pathways.

G cluster_0 cluster_1 Desired Cross-Coupling Pathway cluster_2 Undesired Homocoupling Pathway ArI This compound (Ar-I) ArCuI Ar-Cu(I) Intermediate ArI->ArCuI Oxidative Addition Intermediate_H [Ar-Cu(III)-Ar] Complex ArI->Intermediate_H Oxidative Addition CuI Cu(I) Catalyst CuI->ArCuI Intermediate_C [Ar-Cu(III)-OR] Complex ArCuI->Intermediate_C ArCuI->Intermediate_C ArCuI->Intermediate_H ArCuI->Intermediate_H Phenol Phenol Partner (R-OH) Phenoxide Phenoxide (R-O⁻) Phenol->Phenoxide Base Base Base->Phenoxide Phenoxide->Intermediate_C Product Diaryl Ether (Ar-O-R) Intermediate_C->Product Reductive Elimination Product->CuI Catalyst Regeneration Byproduct Homocoupled Biaryl (Ar-Ar) Intermediate_H->Byproduct Reductive Elimination Byproduct->CuI Catalyst Regeneration

Competing C-O Cross-Coupling and C-C Homocoupling Pathways.
Q3: My analysis shows the presence of 2-methoxyphenol, indicating hydrodehalogenation of my starting material. What causes this and how can it be minimized?

A3: Hydrodehalogenation (the replacement of iodine with hydrogen) is a known side reaction in many transition-metal-catalyzed couplings.[14]

  • Cause 1: Proton Source: The most common cause is the presence of an adventitious proton source in the reaction mixture. This can be trace water in solvents or reagents, or in some cases, the solvent or amine ligands themselves can act as proton donors under reaction conditions.

    • Solution:

      • Rigorous Drying: Use freshly distilled, anhydrous solvents. Dry bases (like K₂CO₃ or K₃PO₄) in an oven before use. Ensure all glassware is flame-dried or oven-dried.

      • Inert Atmosphere: Perform the entire reaction setup, including the addition of all reagents, under a strictly inert atmosphere of argon or nitrogen.

  • Cause 2: Mechanistic Pathway: The formation of a Cu-H species, which can then reductively eliminate with the aryl group, is a possible mechanistic route.

    • Solution: Fine-tuning the reaction parameters can disfavor this pathway. Sometimes, changing the ligand or the base/solvent system can have a significant effect. This often requires empirical screening.

Frequently Asked Questions (FAQs)

Q1: Why is a ligand so important in modern Ullmann reactions? Can't I just run it ligand-free?

A1: While some specific Ullmann couplings can be achieved without a ligand, these reactions often require harsh conditions (high temperatures, stoichiometric copper) and are not broadly applicable.[3][15] For a substrate like this compound, a ligand is highly recommended. Ligands perform several crucial roles:

  • Solubilization: They form soluble complexes with the copper salt, preventing the formation of inactive copper aggregates.

  • Acceleration: They accelerate the rate-limiting steps of the catalytic cycle, primarily oxidative addition and reductive elimination.[4]

  • Milder Conditions: This acceleration allows the reaction to be performed at much lower temperatures, which is the key to preventing side reactions like homocoupling.[4][5]

  • Selectivity: A well-chosen ligand can sterically and electronically favor the desired cross-coupling pathway over competing side reactions.

Q2: How do I choose the best base and solvent for my reaction?

A2: The choice of base and solvent are interconnected and critical for success. The base must be strong enough to deprotonate this compound to its corresponding phenoxide. The solvent must be able to dissolve the base (or at least the active phenoxide) and the copper-ligand complex.

BaseSolvent CompatibilityComments
K₂CO₃ Polar aprotic (DMF, DMSO)A common, inexpensive choice. Its effectiveness can be limited by its solubility.[8][10]
K₃PO₄ Polar aprotic (DMF, DMSO), some ethers (Dioxane)A stronger base than K₂CO₃, often giving better results for less acidic phenols. Its use in DMSO is well-documented.[3][16]
Cs₂CO₃ Polar aprotic (DMF), ethers (Dioxane), TolueneHighly effective due to its high solubility in many organic solvents and the weakly coordinating nature of the Cs⁺ cation.[3][17]

A good starting point for the Ullmann coupling of phenols is K₃PO₄ in DMSO or Cs₂CO₃ in Toluene or Dioxane , especially when paired with a suitable ligand.[8][16]

Q3: What is the general mechanism of the Ullmann C-O coupling reaction?

A3: The precise mechanism has been subject to extensive study, but a generally accepted catalytic cycle for a ligand-assisted reaction is as follows:

  • Phenoxide Formation: The base deprotonates the phenol (R-OH) to form the active nucleophile, the phenoxide (R-O⁻).

  • Oxidative Addition: The aryl halide (Ar-I) adds to the Cu(I)-ligand complex, likely forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl group and the phenoxy group couple and are eliminated from the copper center, forming the desired diaryl ether (Ar-O-R).

  • Catalyst Regeneration: The copper species is reduced back to its active Cu(I) state, completing the catalytic cycle.

Experimental Protocols & Workflow

Protocol 1: Optimized General Procedure for Ullmann Coupling of this compound

This protocol is designed to minimize byproduct formation by using a well-established ligand/base system at a moderate temperature.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenol coupling partner (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • L-Proline (0.2 equiv, 20 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • To the oven-dried reaction vessel, add this compound, the phenol coupling partner, CuI, L-Proline, and K₂CO₃.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Using a syringe, add the anhydrous DMSO. The volume should be sufficient to create a ~0.5 M solution with respect to the limiting reagent.

  • Place the vessel in a pre-heated oil bath set to 100-110 °C.

  • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

If the above protocol yields unsatisfactory results, the following workflow can guide your optimization process.

G start Initial Experiment: Low Yield or High Byproducts q1 What is the main issue? start->q1 low_conv Low Conversion (<50%) q1->low_conv Low Conversion high_homo High Homocoupling (>10%) q1->high_homo Homocoupling high_hydro High Hydrodehalogenation (>5%) q1->high_hydro Dehalogenation sol_conv1 1. Use fresh CuI catalyst 2. Increase catalyst loading to 10 mol% low_conv->sol_conv1 sol_homo1 1. Lower temperature by 10-20 °C (e.g., 110 °C → 90 °C) high_homo->sol_homo1 sol_hydro1 1. Use freshly distilled, anhydrous solvent 2. Flame-dry all glassware high_hydro->sol_hydro1 sol_conv2 Switch to stronger base: K₂CO₃ → K₃PO₄ or Cs₂CO₃ sol_conv1->sol_conv2 sol_conv3 Screen alternative ligand: L-Proline → 1,10-Phenanthroline sol_conv2->sol_conv3 end Optimized Reaction sol_conv3->end sol_homo2 2. Ensure phenol partner is in slight excess (1.2 - 1.5 equiv) sol_homo1->sol_homo2 sol_homo2->end sol_hydro1->end

Troubleshooting Flowchart for Ullmann Coupling Optimization.

References

  • Yu, Z., Tan, L.-S., & Fossum, E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2010(5), 254-268. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Lo, Q. A., Sale, D., Braddock, D. C., & Davies, R. P. (2018). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 101–109. [Link]

  • Feng, Y., et al. (2015). Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. Dalton Transactions, 44(41), 18036-18042. [Link]

  • Ma, D., & Cai, Q. (2012). Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Amine, Amide, and Thiol C-X Cross-Coupling Reactions (pp. 1-44). John Wiley & Sons. [Link]

  • ResearchGate. (n.d.). C–O cross-coupling reaction between phenols 26 and aryl halides 27... [Link]

  • Béke, B., et al. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 13(2), 416. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Sathee Jee. (n.d.). Chemistry Ullmann Reaction. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Punniyamurthy, T., & Kumar, S. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. ACS Omega, 2(7), 3232–3245. [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. [Link]

  • Tlustoš, P., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 11(11), 1335. [Link]

  • OperaChem. (2024). Ullmann coupling-An overview. [Link]

  • ResearchGate. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • PubMed. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • OperaChem. (2024). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • ResearchGate. (n.d.). Controlling Selectivity in the Ullmann Reaction on Cu(111). [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Badsara, S. S., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(10), 1228. [Link]

  • PubMed. (2007). An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • Macquarie University. (2007). An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. [Link]

  • Papastavrou, A. T., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 9, 731174. [Link]

  • Tierney, H. L. (2019). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 123(27), 16609–16620. [Link]

Sources

Technical Support Center: Optimization of Ligand for Suzuki Coupling with 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-iodo-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of both an electron-donating methoxy group and a potentially coordinating hydroxyl group on the aryl iodide presents unique challenges that necessitate careful ligand selection and reaction optimization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound, offering probable causes and actionable solutions based on established organometallic principles.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes, and how can I troubleshoot this?

Answer:

Low or non-existent yields in this specific coupling are often multifactorial. The electron-rich nature of the this compound can render the oxidative addition step sluggish.[1][2] Additionally, the phenolic hydroxyl group can introduce complications. Here is a systematic approach to troubleshooting:

Probable Causes & Solutions:

  • Inefficient Oxidative Addition: The electron-donating methoxy group increases the electron density at the carbon-iodine bond, making it less reactive towards the Pd(0) catalyst.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3] Ligands like SPhos, XPhos, or PEPPSI-type catalysts are designed to accelerate this challenging step.[4] Standard ligands such as PPh₃ may be ineffective.[1]

  • Catalyst Inactivation: The phenolic proton can react with the base or catalyst, leading to catalyst deactivation or undesired side reactions.

    • Solution: Consider in situ protection of the phenol. While less ideal, if other methods fail, a temporary protecting group can be employed. A more common and effective strategy is the careful selection of the base.

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause catalyst decomposition or extensive side reactions.[5][6]

    • Solution: Screen a panel of bases. K₃PO₄ is often a good starting point for challenging couplings.[1] Cs₂CO₃ can also be highly effective, albeit more costly.[1] The use of aqueous bases is common, but in cases of competing protodeboronation, anhydrous conditions with a base like KF might be beneficial.[7]

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a frequent cause of low yields.[1] It can be exacerbated by strong bases and excess water.[1]

    • Solution: Use anhydrous solvents and consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2] Optimizing the base to a weaker one like K₂CO₃ or CsF can also mitigate this issue.[1]

Issue 2: Significant Formation of Homocoupling and Dehalogenation Byproducts

Question: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of the this compound. How can I minimize these side reactions?

Answer:

The formation of these byproducts points to specific issues within the catalytic cycle.

Probable Causes & Solutions:

  • Homocoupling (Boronic Acid): This typically occurs when the reaction mixture is exposed to oxygen, which can lead to the oxidation of Pd(0) to Pd(II), a species that can promote homocoupling.[2] It can also be a sign of a slow transmetalation step.

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[8] Using a more electron-rich ligand can sometimes accelerate the desired cross-coupling over homocoupling.

  • Dehalogenation (Aryl Iodide): This side reaction can occur if a hydride source is present in the reaction mixture, leading to reductive elimination of the arene and a hydride from the palladium center.[2]

    • Solution: Ensure high-purity solvents. Some phosphine ligands can also influence the rate of dehalogenation.[9] If this is a persistent issue, screening alternative ligands is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for the Suzuki coupling of this compound?

A1: The ligand plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[10] For a substrate like this compound, the ligand must:

  • Facilitate Oxidative Addition: The electron-rich nature of the aryl iodide makes this step challenging. Bulky, electron-rich ligands are necessary to promote the insertion of the Pd(0) catalyst into the C-I bond.[2][3]

  • Promote Reductive Elimination: The steric bulk of the ligand can also accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4][11]

  • Stabilize the Catalyst: The ligand stabilizes the palladium center, preventing its decomposition into inactive palladium black.[2][12]

Q2: Which class of ligands generally performs best for this type of substrate?

A2: For electron-rich and sterically hindered aryl halides, the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often the most effective.[1][13] These ligands possess the ideal combination of steric bulk and electron-donating ability to facilitate the key steps of the catalytic cycle.[14]

Q3: How does the choice of palladium precatalyst affect the reaction?

A3: The palladium precatalyst is the source of the active Pd(0) species. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes with the desired ligand (e.g., (SPhos)Pd G3). Using a Pd(II) source like Pd(OAc)₂ requires in situ reduction to Pd(0), which can sometimes be a source of side reactions.[2] Pre-formed Pd(0) sources like Pd(PPh₃)₄ are available, but this ligand is often suboptimal for this substrate.[1] Modern, well-defined precatalysts that readily generate the active monoligated Pd(0) species are often the most reliable choice.

Q4: What is the role of water in this reaction, and should I use anhydrous conditions?

A4: A small amount of water is often beneficial, and in some cases necessary, for Suzuki couplings. It can help to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[15] However, excess water can promote the undesirable protodeboronation of the boronic acid.[1] If protodeboronation is a significant issue, switching to anhydrous conditions with a non-hydroxide base (e.g., K₃PO₄, CsF) is a recommended strategy.[4]

Experimental Protocols

Protocol 1: Ligand Screening for the Suzuki Coupling of this compound

This protocol outlines a general procedure for screening various phosphine ligands to identify the optimal choice for your specific boronic acid partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent.

  • Seal the reaction vial with a septum, and purge with an inert gas for 10-15 minutes.

  • Add the catalyst/ligand solution to the reaction vial via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Example Ligand Screening Data

LigandTemperature (°C)Time (h)Yield (%)
PPh₃10024<10
XPhos801285
SPhos801292
RuPhos801288
PEPPSI-IPr801095

Note: This data is illustrative. Actual results will vary depending on the specific boronic acid and other reaction conditions.

Protocol 2: Optimization of Base and Solvent

Once a promising ligand has been identified, further optimization of the base and solvent can lead to improved yields and reaction times.

Procedure:

  • Set up a series of reactions following the general procedure in Protocol 1, using the best-performing ligand from the initial screen.

  • In each reaction, vary either the base (e.g., K₂CO₃, Cs₂CO₃, KF) or the solvent system (e.g., Toluene/Water, 2-MeTHF/Water, DMF).

  • Monitor each reaction and compare the outcomes to identify the optimal combination of base and solvent.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdL2X Ar-Pd(II)L_n-X OxAdd->ArPdL2X Transmetalation Transmetalation ArPdL2X->Transmetalation R'-B(OR)3- ArPdL2R Ar-Pd(II)L_n-R' Transmetalation->ArPdL2R RedElim Reductive Elimination ArPdL2R->RedElim RedElim->Pd0 Ar-R' BoronicAcid R'-B(OH)2 Base Base (e.g., OH-) BoronicAcid->Base Boronate [R'-B(OH)3]- Base->Boronate Boronate->ArPdL2X caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Workflow

Ligand_Selection_Workflow Start Start: Suzuki Coupling of This compound Initial_Screen Initial Ligand Screen: - Buchwald Ligands (SPhos, XPhos) - NHC Ligands (PEPPSI) Start->Initial_Screen Evaluate_Yield Evaluate Yield Initial_Screen->Evaluate_Yield Low_Yield Low Yield (<50%) Evaluate_Yield->Low_Yield No Good_Yield Good Yield (>50%) Evaluate_Yield->Good_Yield Yes Troubleshoot Troubleshoot: - Check Reagent Quality - Confirm Inert Atmosphere - Re-evaluate Base/Solvent Low_Yield->Troubleshoot Optimize Optimize Reaction Conditions: - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane, Toluene) - Vary Temperature Good_Yield->Optimize Troubleshoot->Initial_Screen Re-screen Final_Protocol Final Optimized Protocol Optimize->Final_Protocol

Caption: A workflow for selecting and optimizing ligands.

References

  • Johansson, H. et al. (2011). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Hopkinsons. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • National Institutes of Health. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Available at: [Link]

  • ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Available at: [Link]

  • Royal Society of Chemistry. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Available at: [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available at: [Link]

  • Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a. Available at: [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]

  • ChemRxiv. (n.d.). Data-Driven Reagent Selection for Empirical Reaction Optimization. Available at: [Link]

  • Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

Sources

Technical Support Center: Managing Air-Sensitive Reactions with 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Iodo-2-methoxyphenol is a critical building block in modern synthetic chemistry, particularly valued for its utility in forming complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions. However, the high reactivity of the catalytic systems used in these transformations—notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations—necessitates the stringent exclusion of atmospheric oxygen and moisture. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals to navigate the complexities of handling air-sensitive reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and achieve reproducible, high-yielding results.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the most common preliminary questions regarding the handling of this compound in sensitive reaction environments.

Q1: Is this compound itself pyrophoric or dangerously reactive with air?

A1: No, this compound is a stable, solid compound under standard storage conditions (2-8°C) and is not pyrophoric. The term "air-sensitive" in this context refers to the extreme sensitivity of the catalytic reactions in which it participates. The true culprits are the low-valent transition metal catalysts (e.g., Pd(0) species) and often the strong bases or organometallic coupling partners used, which can be rapidly decomposed or deactivated by oxygen and water.[1][2]

Q2: What are the primary atmospheric components that jeopardize my reaction, and what damage do they cause?

A2: The two primary atmospheric components of concern are oxygen (O₂) and water (H₂O) .

  • Oxygen (O₂): The active Pd(0) catalyst, essential for reactions like Suzuki and Buchwald-Hartwig couplings, is readily oxidized to an inactive Pd(II) state by oxygen. This oxidation is often irreversible and is a primary cause of reaction failure ("dead" catalyst).[1][2]

  • Water (H₂O): Moisture can cause several problems. It can hydrolyze organometallic reagents (e.g., boronic acids/esters in Suzuki coupling), decompose strong bases (like sodium tert-butoxide in Buchwald-Hartwig amination), and compete with the desired nucleophile, leading to undesired side products and reduced yields.[1][3]

Q3: What are the standard laboratory techniques for establishing and maintaining an inert atmosphere?

A3: The two gold-standard methods are the Schlenk line and the glovebox (dry box) .[4][5][6][7]

  • Schlenk Line: A dual-manifold system connected to a vacuum pump and a source of high-purity inert gas (Nitrogen or Argon).[5] It allows for the evacuation of air from reaction flasks and backfilling with inert gas. This technique is highly versatile for most benchtop syntheses.

  • Glovebox: An enclosed, sealed chamber with a continuously purified inert atmosphere. It is the method of choice for handling highly pyrophoric materials or for complex manipulations that are difficult to perform with syringes and cannulas.[6][7]

For most cross-coupling reactions involving this compound, a properly utilized Schlenk line is sufficient.

Q4: How important is solvent and glassware preparation, and what are the best practices?

A4: It is critically important. Even trace amounts of adsorbed moisture on glassware can be detrimental.[8][9]

  • Glassware: All glassware must be rigorously dried immediately before use. The most effective method is to oven-dry the disassembled glassware at >125°C overnight and allow it to cool in a desiccator or assemble it hot while flushing with a stream of dry inert gas.[8][9]

  • Solvents: Anhydrous, deoxygenated solvents are mandatory. While commercially available anhydrous solvents are of high quality, they must be properly degassed before use to remove dissolved oxygen. The most rigorous method for degassing is three consecutive freeze-pump-thaw cycles .[6] For less sensitive applications, sparging (bubbling inert gas through the solvent for 30-60 minutes) may suffice.

Part 2: Troubleshooting Guide for Air-Sensitive Cross-Coupling Reactions

This guide is designed to help you diagnose and solve common problems encountered during Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound.

Scenario: Reaction Failure or Stalled Conversion

Problem: My cross-coupling reaction fails to start (no product formation by TLC/LCMS analysis) or stalls after partial conversion.

This is the most common issue and almost always points to atmospheric contamination. Use the following diagnostic workflow.

G start Reaction Failed or Stalled q1 Was the Palladium catalyst precursor black/decomposed upon addition or shortly after? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol_o2 Root Cause: Gross O₂ Contamination. Catalyst was likely 'dead on arrival'. a1_yes->sol_o2 q2 Were all reagents (especially base and boronic acid/ester) handled under strictly anhydrous conditions? a1_no->q2 fix_o2 Solution: 1. Review inert gas technique. 2. Ensure a positive gas flow during reagent addition. 3. Use a more rigorous solvent degassing method (Freeze-Pump-Thaw). sol_o2->fix_o2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was a consistent, gentle positive pressure maintained throughout the reaction (checked via bubbler)? a2_yes->q3 sol_h2o Root Cause: H₂O Contamination. a2_no->sol_h2o fix_h2o Solution: 1. Use fresh, anhydrous solvents. 2. Ensure base is not hydrated (use freshly opened bottle or dry in vacuum oven). 3. Re-dry glassware rigorously. sol_h2o->fix_h2o a3_no No q3->a3_no No sol_pressure Root Cause: System Leaks or Pressure Fluctuation. a3_no->sol_pressure fix_pressure Solution: 1. Check all joints and septa for leaks. 2. Ensure bubbler has adequate oil and shows a slow, steady bubble rate (1-2 bubbles/sec). 3. Avoid pressure suck-back. sol_pressure->fix_pressure

Caption: Troubleshooting Decision Tree for Failed Reactions.

In-Depth Causal Analysis & Solutions
Possible Cause Underlying Reason (The "Why") Recommended Solution & Protocol
1. Catalyst Deactivation The active Pd(0) species, formed in situ from a Pd(II) precatalyst, has an electron-rich d¹⁰ configuration, making it highly susceptible to oxidation by O₂. This forms inert Pd(II) oxides, effectively killing the catalytic cycle before it begins.[10][11]Solution: Implement a rigorous inert atmosphere protocol. Ensure all reagent additions are performed under a positive pressure of inert gas. If adding solids via a powder funnel, ensure a strong counterflow of argon or nitrogen. Pro-Tip: For maximum reliability, add the palladium catalyst and ligand to the flask, perform 3 vacuum/backfill cycles, and then add the degassed solvent and other reagents via syringe or cannula.
2. Water Contamination Water acts as a competitive nucleophile and can hydrolyze key reagents. In Suzuki coupling, it can degrade boronic acids.[12] In Buchwald-Hartwig amination, it readily protonates the strong alkoxide base (e.g., NaOtBu), rendering it ineffective at deprotonating the amine nucleophile.[13]Solution: Use freshly opened anhydrous solvents or purify them by passing them through an activated alumina column. Dry solid reagents like K₃PO₄ or Cs₂CO₃ in a vacuum oven before use if they are not from a freshly opened bottle. Ensure syringes used for transfer are oven-dried and flushed with inert gas before use.[8]
3. Inadequate Solvent Degassing Solvents, even when anhydrous, are saturated with atmospheric gases (~20% oxygen). Adding a non-degassed solvent is equivalent to injecting a stoichiometric amount of catalyst poison into the flask.Solution: The Freeze-Pump-Thaw (FPT) method is the most effective way to remove dissolved gases. Protocol: (1) Freeze the solvent in a Schlenk flask using liquid nitrogen. (2) Apply high vacuum for 5-10 minutes. (3) Close the flask to the vacuum and thaw the solvent; you will see bubbles of gas being released. (4) Repeat this cycle two more times for a total of three cycles.[6]
4. Poor Inert Gas Technique A common mistake is to simply stick a needle from a balloon into the flask. This does not effectively displace the denser air. Furthermore, rubber septa can degrade after multiple punctures, creating a slow leak.Solution: Always use a dual inlet/outlet system for flushing. Use one needle connected to the inert gas source to introduce gas and a second "exit" needle to vent the air. Ensure the inlet needle is below the level of the outlet to effectively displace air.[14] Secure septa with copper wire and wrap the joint with Parafilm or Teflon tape to prevent leaks.[15]

Part 3: Validated Protocols & Workflows

The following protocols are designed to be self-validating systems for ensuring an inert atmosphere.

Protocol 1: Rigorous Schlenk Line Setup for an Air-Sensitive Reaction

This protocol details the essential steps for preparing your reaction vessel.

G cluster_prep Phase 1: Preparation cluster_purge Phase 2: Inerting cluster_reaction Phase 3: Reaction Setup A 1. Oven-dry all glassware (Flask, condenser, stir bar) at 140°C overnight. B 2. Assemble glassware HOT under a positive flow of N₂/Ar. A->B C 3. Grease all joints lightly and secure with clips. B->C D 4. Attach flask to Schlenk line via sidearm. E 5. Evacuate under high vacuum (until pressure stabilizes). D->E F 6. Gently backfill with N₂/Ar. (Do NOT open tap quickly!) E->F G 7. Repeat Evacuate/Backfill steps (5 & 6) two more times. F->G H 8. Add solid reagents (this compound, base, catalyst) under a strong counter-flow of inert gas. I 9. Add degassed solvents and liquid reagents via a gas-tight syringe. H->I J 10. Establish positive pressure via bubbler and begin heating/stirring. I->J

Caption: Standard Workflow for Setting Up an Air-Sensitive Reaction.

Step-by-Step Methodology:

  • Glassware Drying: Place all glassware (round-bottom flask, condenser, stir bar) in an oven at >125°C for at least 4 hours, preferably overnight.[9]

  • Hot Assembly: While the glassware is still hot, assemble the apparatus. Connect the condenser and seal the top with a rubber septum. A hot assembly helps drive off any newly adsorbed moisture.

  • Connect to Schlenk Line: Connect the sidearm of the flask to the Schlenk line using thick-walled, non-collapsible tubing.

  • Purge Cycle: Perform a minimum of three vacuum/backfill cycles.

    • Open the stopcock to the vacuum manifold and evacuate the flask until the pressure is low and stable.

    • Close the stopcock to the vacuum line.

    • Slowly open the stopcock to the inert gas manifold to refill the flask. A rapid influx of gas can dislodge solid reagents.

  • Reagent Addition:

    • Solids: Add solids like this compound, the base, and the palladium catalyst/ligand under a positive flow of inert gas. To do this, temporarily remove the septum and hold the gas line just inside the neck of the flask to create a protective "blanket" of gas flowing outwards.

    • Liquids: Add freshly degassed anhydrous solvents and any liquid reagents using an oven-dried, inert-gas-flushed syringe.[8]

  • Establish Positive Pressure: Once all reagents are added, ensure the system is connected to an oil bubbler to maintain a slight positive pressure, indicated by a slow, steady bubble rate.[9] The reaction is now ready to be heated.

Protocol 2: Example Procedure - Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid.

Reagent & Solvent Data Table

ReagentM.W.Amount (mmol)Mass/VolumeRole
This compound250.031.0250 mgElectrophile
Phenylboronic Acid121.931.2146 mgNucleophile
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgCatalyst
K₂CO₃ (anhydrous)138.213.0415 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-solvent

Step-by-Step Methodology:

  • To an oven-dried 25 mL Schlenk flask equipped with a stir bar, add this compound (250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a rubber septum, and attach it to a Schlenk line.

  • Perform three vacuum/backfill cycles with high-purity argon as described in Protocol 1 .

  • After the final backfill, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) under a positive counter-flow of argon.

  • Prepare a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) by sparging with argon for 30 minutes.

  • Using a gas-tight syringe, add the degassed solvent mixture to the flask.

  • Ensure the system is vented to an oil bubbler, and place the flask in a preheated oil bath at 85°C.

  • Stir the reaction vigorously for 5 hours or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and proceed with a standard aqueous workup.

This Suzuki reaction is a well-established transformation, and adherence to the inert atmosphere technique is key to its success.[10][12][16]

References

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • The Manipulation of Air-Sensitive Compounds. (n.d.). Neilson Lab.
  • How to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate.
  • Inert atmosphere Definition. (n.d.). Fiveable.
  • Inert Atmosphere, with no O2. (2022, February 1). YouTube.
  • Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. (2022, January 10). PubMed.
  • Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. (2022, April 17). ResearchGate.
  • How to create inert atmosphere? (2021, August 8). ResearchGate.
  • Common pitfalls in handling air-sensitive reagents for synthesis. (n.d.). Benchchem.
  • Inert Atmosphere. (2022, February 1). YouTube.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
  • This compound 97% CAS: 203861-62-5. (n.d.). Sigma-Aldrich.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2023, November 25). National Institutes of Health.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). National Institutes of Health.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Safety Data Sheet for this compound. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet for a related compound. (2023, September 17). Fisher Scientific.
  • Suzuki Reaction Examples. (n.d.). Organic-Chemistry.org.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • 4-Iodo-2-methylphenol 97% CAS: 60577-30-2. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for a related compound. (2023, December 19). Fisher Scientific.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Safety Data Sheet for a related compound. (2024, March 29). Fisher Scientific.
  • Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN-palladacycle complex under aerobic and microwave irradiation conditions. (n.d.). Iranian Journal of Catalysis.
  • Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. (n.d.). PubMed.
  • This compound. (n.d.). PubChem.
  • Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH.

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Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: 4-Iodo-2-methoxyphenol vs. 4-Bromo-2-methoxyphenol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

In the landscape of modern synthetic organic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon (C-C) bonds.[1][2] First reported by Professor Akira Suzuki in 1979, this transformation has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyolefins and styrenes.[2][3] The reaction's prominence stems from its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4]

The core of the reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5] The mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile.[2][6] The efficiency of this step is profoundly influenced by the nature of the leaving group (the halide), setting the stage for a critical examination of substrate reactivity.

This guide provides an in-depth comparison of two closely related yet distinct substrates: 4-iodo-2-methoxyphenol and 4-bromo-2-methoxyphenol. We will dissect the fundamental principles governing their reactivity, provide supporting experimental frameworks, and offer field-proven insights to guide researchers in catalyst selection and reaction optimization.

The Decisive Step: Oxidative Addition and Halide Reactivity

The choice of the halogen atom on the aryl electrophile is one of the most critical parameters in designing a successful Suzuki coupling. The established order of reactivity for aryl halides is a direct consequence of the bond dissociation energies of the carbon-halogen (C-X) bond:

Reactivity Trend: I > OTf > Br >> Cl [1][3][6][7]

The C-I bond is significantly weaker and more polarizable than the C-Br bond. This allows the Pd(0) catalyst to insert itself into the C-I bond more readily and under much milder conditions.[6] Consequently, aryl iodides generally react faster, at lower temperatures, and often require less sophisticated and costly catalyst systems compared to their aryl bromide counterparts.[8] While modern, highly active catalyst systems utilizing bulky, electron-rich phosphine ligands have expanded the scope to include less reactive aryl chlorides, the intrinsic reactivity difference between iodides and bromides remains a guiding principle for protocol development.[4][9]

Comparative Analysis: this compound vs. 4-Bromo-2-methoxyphenol

When we consider the specific structures of this compound and 4-bromo-2-methoxyphenol, two key features beyond the halogen must be analyzed: the electron-donating methoxy (-OCH₃) group and the acidic phenolic hydroxyl (-OH) group.

  • Electronic Effects: Both the methoxy and hydroxyl groups are strong electron-donating groups, enriching the electron density of the aromatic ring. This increased electron density generally disfavors the oxidative addition step, as the process involves the electron-rich Pd(0) center attacking the electrophilic carbon of the C-X bond.[9] This inherent electronic deactivation makes the choice of a more reactive leaving group (iodide) even more advantageous for achieving efficient coupling.

  • The Critical Role of the Phenolic Hydroxyl Group: The free hydroxyl group introduces a layer of complexity. Its acidic proton will be deprotonated by the base required for the reaction, forming a phenoxide. This phenoxide is an even more potent electron-donating group, further deactivating the ring towards oxidative addition. However, this is a necessary transformation, as the base is also required to activate the boronic acid for the subsequent transmetalation step.[4][7] In some systems, the hydroxyl group can coordinate with the palladium catalyst, influencing its activity and stability, though this can also lead to catalyst inhibition if not properly managed.[10]

Given these factors, a clear reactivity differential emerges: This compound is the superior substrate , poised for significantly higher reactivity in Suzuki coupling reactions. This translates directly to more favorable and efficient reaction conditions.

Data-Driven Comparison: Reaction Conditions and Outcomes

The theoretical reactivity hierarchy is consistently validated by experimental results. While a direct, side-by-side kinetic study of these exact two molecules is not prominently featured in the literature, a wealth of data from analogous halophenol couplings allows for a robust comparison. Aryl iodides, including iodophenols, reliably undergo coupling with standard catalysts like Pd(PPh₃)₄ or Pd/C under conventional heating.[11][12] In contrast, aryl bromides, particularly electron-rich ones like 4-bromophenol, often require more forcing conditions, such as microwave irradiation or more active, specialized catalyst systems to achieve high yields.[12][13]

ParameterThis compound (Typical)4-Bromo-2-methoxyphenol (Typical)Rationale & Citation
Reactivity HighModerate to LowWeaker C-I bond facilitates the rate-determining oxidative addition step.[6][7]
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd/CPd(dppf)Cl₂, Buchwald Precatalysts (e.g., SPhos), Ni-based catalystsThe less reactive C-Br bond requires a more electron-rich and active catalyst to promote oxidative addition.[4][9][14]
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃, t-BuOKStronger bases may be needed to facilitate the catalytic cycle with the less reactive bromide.[15][16]
Temperature 60-90 °C80-120 °C (often with microwave)Higher thermal energy is required to overcome the activation barrier for C-Br bond cleavage.[12]
Reaction Time 1-12 hours6-24 hoursFaster kinetics of the oxidative addition step leads to shorter overall reaction times.

Visualizing the Process

To better understand the underlying chemistry and laboratory procedures, the following diagrams illustrate the key concepts.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R' (Coupled Product) Ar-Pd(II)-R->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X R-B(OH)2 R'-B(OH)₂ + Base (Boronic Acid) R-B(OH)2->Ar-Pd(II)-R

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][6]

Workflow start Reaction Setup reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Solvent start->reagents degas Degas Mixture (e.g., with Argon or N₂) reagents->degas heat Heat to Reaction Temperature (Conventional or Microwave) degas->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography, Recrystallization) workup->purify end Characterization purify->end

Figure 2: A standard experimental workflow for performing a Suzuki coupling reaction.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific coupling partners.

Protocol 1: Suzuki Coupling of this compound (High Reactivity)

This protocol leverages the high reactivity of the aryl iodide, employing a standard, cost-effective catalyst system.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 3 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the aryl iodide). Bubble argon through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 85 °C under an inert atmosphere (Argon or N₂).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Bromo-2-methoxyphenol (Lower Reactivity)

This protocol employs a more active catalyst system and higher temperatures to overcome the lower reactivity of the aryl bromide.

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 4-bromo-2-methoxyphenol (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq., 5 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the aryl bromide). Purge the vial with argon for 10 minutes.

  • Reaction: Seal the vial and heat in a microwave reactor to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 10-18 hours. If the reaction stalls, the addition of more catalyst may be beneficial.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of Celite to remove palladium black. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Common Side Reactions

Even with optimized protocols, challenges can arise. Awareness of common side reactions is key to troubleshooting.

  • Protodeborylation: Hydrolysis of the boronic acid starting material back to its corresponding arene. This is often exacerbated by prolonged reaction times at high temperatures or improper base selection.[9]

  • Dehalogenation: The aryl halide is reduced to the corresponding arene (e.g., 2-methoxyphenol). This can be caused by impurities or side reactions with the solvent or base.[9]

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen, highlighting the importance of thorough degassing.[9]

  • Poor Reactivity of Aryl Iodides at Low Temperatures: Counterintuitively, some studies have shown that with standard Pd/PPh₃ systems, aryl iodides can be less reactive than bromides at lower temperatures (~50 °C).[8] This is thought to be related to the stability of certain palladium intermediates and underscores the importance of adequate heating for these substrates.

Conclusion and Recommendations

The fundamental principles of physical organic chemistry clearly dictate that This compound is a significantly more reactive and preferable substrate for Suzuki-Miyaura cross-coupling than 4-bromo-2-methoxyphenol . The weaker C-I bond facilitates the rate-determining oxidative addition step, enabling the use of milder conditions, less expensive catalysts, lower temperatures, and shorter reaction times.

For drug development professionals and researchers focused on efficiency, atom economy, and process scalability, the use of the iodo-analogue is highly recommended. If synthetic accessibility or cost dictates the use of 4-bromo-2-methoxyphenol, success is still readily achievable, but it requires a strategic pivot to more active (and often proprietary) catalyst systems and more forcing reaction conditions. Understanding this reactivity difference is not merely academic; it is a practical guide to saving time, resources, and accelerating the synthesis of target molecules.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • chemeurope.com. Suzuki reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. (2013). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • ResearchGate. (2015). Effect of different bases on the Suzuki reaction. [Link]

  • ResearchGate. (2017). The proposed catalytic cycle for Suzuki coupling and the roles of a hydroxyl group functionalized IL in the catalytic system. [Link]

  • National Institutes of Health (NIH). (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • ACS Publications, Organometallics. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Scribd. (2011, November 12). Suzuki Coupling Lab Experiment. [Link]

  • MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • ResearchGate. (2015). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. [Link]

  • ResearchGate. (2011). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Andrew Bulpin. (2014, February 6). The Suzuki Reaction. [Link]

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Reactivity Showdown: A Comparative Guide to Iodo- vs. Bromophenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the vast array of available building blocks, halophenols are particularly valuable due to the dual functionality of the hydroxyl group and the halogen, which serves as a handle for these powerful transformations.

This guide provides an in-depth comparative analysis of two common classes of substrates: iodophenols and bromophenols. Understanding their distinct reactivity profiles is paramount for researchers, scientists, and drug development professionals seeking to design efficient synthetic routes, optimize reaction conditions, and troubleshoot challenging couplings. We will move beyond simple procedural descriptions to explore the fundamental chemical principles that dictate their behavior, offering field-proven insights to inform your experimental choices.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between iodophenols and bromophenols is rooted in the bond dissociation energy (BDE) of their respective carbon-halogen (C-X) bonds.[3][4][5] The C-I bond is inherently weaker and more polarized than the C-Br bond.

BondApproximate BDE (kcal/mol)
C-I (in Iodobenzene)~65
C-Br (in Bromobenzene)~81
C-Cl (in Chlorobenzene)~96
(Note: BDE values can vary slightly based on molecular structure and measurement technique. Source: Adapted from multiple chemical data sources.)[6][7]

This energy difference has a profound impact on the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[8][9][10] In this step, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower energy barrier required to cleave the weaker C-I bond means that iodophenols undergo oxidative addition much more readily and at a faster rate than bromophenols.[11][12][13] This establishes the well-known reactivity trend for aryl halides: I > Br > Cl .[11][14][15]

Caption: Relative strength of Carbon-Halogen bonds.

Impact on Common Cross-Coupling Reactions

The inherent reactivity difference dictates the choice of catalyst, ligands, and reaction conditions required for successful transformations. While iodophenols are often forgiving, bromophenols demand more carefully engineered catalytic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds using boronic acids or esters, is a workhorse in synthesis.[16]

  • Iodophenols : Readily couple under mild conditions. Conventional heating and even ligand-free or simple catalyst systems like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective.[17][18]

  • Bromophenols : Often require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve comparable yields.[17] To overcome the sluggish oxidative addition, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are frequently necessary.[9][14][19]

Sonogashira Coupling

Used to form C(sp²)-C(sp) bonds with terminal alkynes, the Sonogashira reaction is highly sensitive to the halide's identity.[20][21]

  • Iodophenols : Coupling reactions often proceed smoothly at or near room temperature.[20] The high reactivity minimizes side reactions like alkyne homocoupling (Glaser coupling).

  • Bromophenols : Typically require elevated temperatures and are generally less reactive.[20][22] The choice of palladium precursor, copper(I) co-catalyst, and ligand is more critical to drive the reaction to completion.[23]

Buchwald-Hartwig Amination

This reaction is a cornerstone for synthesizing aryl amines, a common motif in pharmaceuticals.[2][24]

  • Iodophenols : Can be coupled with a wide range of amines using various generations of Buchwald-Hartwig catalysts.

  • Bromophenols : Are more challenging substrates. Their successful amination was a key driver in the development of advanced, sterically hindered biarylphosphine ligands that dramatically accelerate the oxidative addition and reductive elimination steps.[9][14][24][25] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[14]

The Role of the Phenolic Hydroxyl Group

The -OH group itself influences the reaction. As an electron-donating group, it increases the electron density of the aromatic ring, which can make the oxidative addition step more challenging compared to an unsubstituted aryl halide.[14] Furthermore, its acidic proton can react with the strong bases used in many coupling protocols. This may necessitate using a base that is compatible with the free phenol, such as K₃PO₄ or Cs₂CO₃, or protecting the hydroxyl group prior to the coupling reaction.[14]

At a Glance: Comparative Reaction Parameters

The following table summarizes the typical differences in reaction conditions for the Suzuki-Miyaura coupling of a model halophenol.

Parameter4-Iodophenol4-BromophenolRationale & Justification
Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition.[8][11]
Temperature Room Temp to 80 °C80 °C to 120 °C (or Microwave)Higher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage.[14][17]
Catalyst System Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃ + Bulky Ligand (e.g., XPhos)Bromophenols require more active, electron-rich ligands to facilitate the more difficult oxidative addition step.[9][14]
Reaction Time 1-12 hours12-24 hoursFaster kinetics of the C-I oxidative addition lead to shorter reaction times.[11]
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%Higher catalyst loading may be needed to achieve reasonable conversion rates with the less reactive substrate.

Mechanistic Insight: The Catalytic Cycle

The generalized catalytic cycle for a Suzuki-Miyaura reaction illustrates the critical role of oxidative addition. The subsequent steps, transmetalation and reductive elimination, regenerate the catalyst and yield the final product.[16][26][27]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII Trans Transmetalation PdII->Trans R-B(OR)₂ + Base PdII_R Ar-Pd(II)-R(L₂) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R (Product)

Caption: Conceptual energy profile for the oxidative addition step.

Experimental Protocols: A Practical Comparison

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-halophenols with phenylboronic acid, illustrating the practical differences in experimental setup. Safety Note: These reactions must be performed by trained professionals in a controlled laboratory environment under an inert atmosphere.

Experimental_Workflow start Start setup Assemble & Purge Glassware (Inert Atmosphere) start->setup add_solids Add Halophenol, Boronic Acid, & Base setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat Heat to Reaction Temp (Stirring) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical workflow for palladium-catalyzed cross-coupling.

Protocol 1: Coupling of 4-Iodophenol (Milder Conditions)

  • Reagents:

    • 4-Iodophenol (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

  • Methodology:

    • To an oven-dried reaction vessel, add 4-iodophenol, phenylboronic acid, and potassium carbonate.

    • Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and PPh₃ in a small amount of dioxane, then add the appropriate amount to the reaction mixture.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling of 4-Bromophenol (Forcing Conditions)

  • Reagents:

    • 4-Bromophenol (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 mmol, 3.6 mol%)

    • Anhydrous Toluene (5 mL), degassed

  • Methodology:

    • To an oven-dried reaction vessel inside a glovebox (or under a strong counterflow of inert gas), add 4-bromophenol, phenylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.

    • Seal the vessel. If not in a glovebox, purge thoroughly with argon or nitrogen.

    • Add degassed, anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Conclusion and Strategic Recommendations

The choice between an iodophenol and a bromophenol is a strategic decision based on a trade-off between reactivity and reagent cost/availability.

  • Choose Iodophenols for:

    • High-Value Synthesis: When working with precious or complex substrates where ensuring high yield under mild conditions is the top priority.

    • Sensitive Functional Groups: The milder conditions required are more tolerant of delicate functional groups elsewhere in the molecule.

    • Rapid Route Scouting: Their high reactivity makes them ideal for quickly establishing the feasibility of a new cross-coupling transformation.

  • Choose Bromophenols for:

    • Process Chemistry & Scale-Up: Bromophenols are generally less expensive and more widely available than their iodo- counterparts, making them more economical for large-scale production.

    • Robust Substrates: When the molecule can tolerate the higher temperatures and stronger bases required for the coupling.

    • Access to Modern Catalysis: Their use leverages the power of modern, highly active catalyst systems developed over the past two decades.

By understanding the fundamental principles of C-X bond reactivity and the practical implications for catalyst selection and reaction conditions, researchers can make informed decisions, accelerating discovery and development in the chemical sciences.

References

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Available at: [Link]

  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Royal Society of Chemistry. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ACS Publications. Available at: [Link]

  • Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Available at: [Link]

  • Advances in Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health (NIH). Available at: [Link]

  • New Trends in Cross-Coupling. Wiley. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]

  • UV Photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition Between C-Y (Y = Halogen) and O-H Bond Fission. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Bond Dissociation Energies. University of California, Berkeley. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. ResearchGate. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health (NIH). Available at: [Link]

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Using bond-dissociation enthalpies from Table 4-2. Pearson. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

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A Comparative Guide to the NMR Characterization of 4-Iodo-2-methoxyphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-iodo-2-methoxyphenol and compares them with its structural isomers, 2-iodo-6-methoxyphenol and 3-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons supported by experimental data and established principles of NMR spectroscopy.

Introduction

This compound, a substituted guaiacol derivative, and its related isomers are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Their precise structural elucidation is paramount for ensuring the desired outcome of chemical reactions and the purity of final products. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure. This guide will explore the nuances of ¹H and ¹³C NMR spectra of these compounds, offering insights into how substituent positioning affects the magnetic environment of atomic nuclei.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Step-by-Step Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds. It is crucial to use a solvent free of water and other impurities.[1][2] Storing the solvent over molecular sieves can help maintain its dryness.[3]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4] Overly concentrated samples can lead to broadened signals and difficulties in magnetic field shimming.[4]

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, it is advisable to filter the sample. This can be achieved by passing the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • NMR Tube: Use high-quality 5 mm NMR tubes to ensure consistency in the magnetic field.[3][5]

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion, particularly for the aromatic protons.

  • Locking and Shimming: The deuterium signal from the solvent is used to lock the magnetic field frequency. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.0 ppm.[6]

  • Acquisition Parameters: Standard pulse sequences are typically used for both ¹H and ¹³C NMR. For ¹³C spectra, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.

Comparative Analysis of ¹H NMR Spectra

The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. Below is a comparison of this compound with its isomers.

Table 1: Comparative ¹H NMR Data (Aromatic Region) in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling Constants (Hz)
This compound H-3~6.9 (Predicted)dJ(meta) ≈ 2-3
H-5~7.1 (Predicted)ddJ(ortho) ≈ 8-9, J(meta) ≈ 2-3
H-6~6.7 (Predicted)dJ(ortho) ≈ 8-9
2-Iodophenol [7]H-37.65ddJ = 8.0, 1.4
H-46.67tdJ = 7.2, 1.5
H-57.23tdJ = 8.2, 1.4
H-66.99ddJ = 8.2, 0.2
3-Iodophenol [8]H-27.27tJ(meta) ≈ 1.5
H-46.80dddJ(ortho) ≈ 8.2, J(meta) ≈ 2.5, J(para) ≈ 0.3
H-57.21tJ(ortho) ≈ 8.0
H-66.96dddJ(ortho) ≈ 8.0, J(meta) ≈ 1.0, J(para) ≈ 0.3
4-Methoxyphenol [9]H-2, H-66.76-6.82m-
H-3, H-56.76-6.82m-

Analysis of Spectral Features:

  • This compound: The presence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing iodo group creates a distinct pattern. The proton ortho to the hydroxyl group (H-6) is expected to be the most shielded (lowest ppm). The proton between the iodo and methoxy groups (H-3) will likely appear as a doublet due to meta-coupling to H-5.[10][11] H-5 will be a doublet of doublets, split by both H-6 (ortho-coupling) and H-3 (meta-coupling).[12][13]

  • 2-Iodophenol vs. 3-Iodophenol: The position of the iodine atom dramatically alters the spectrum. In 2-iodophenol, all four aromatic protons are distinct and show complex splitting patterns due to ortho, meta, and para couplings.[12][14] In 3-iodophenol, the symmetry results in more complex multiplets, with protons exhibiting both ortho and meta couplings.[8]

  • Effect of Methoxy Group: Comparing this compound to 4-methoxyphenol, the iodine atom breaks the symmetry of the aromatic ring, leading to three distinct signals instead of the deceptively simple multiplet often seen for 4-methoxyphenol at lower field strengths.[9]

Comparative Analysis of ¹³C NMR Spectra

¹³C NMR spectroscopy provides direct information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data in CDCl₃

CompoundC1 (C-OH)C2 (C-OCH₃/C-I)C3C4 (C-I)C5C6OCH₃
This compound ~145~147~115~83~125~112~56
3-Iodophenol [15]156.1123.195.1131.0139.0116.4-
4-Methoxyphenol [16]153.2116.1115.0153.8115.0116.155.7
1-Iodo-4-methoxybenzene [17]159.4116.3138.282.7138.2116.355.3

Analysis of ¹³C Chemical Shifts:

  • Directly Attached Carbons: The carbons directly attached to the electronegative oxygen atoms (C-OH and C-OCH₃) are significantly deshielded and appear at lower field (higher ppm).[18]

  • Ipso-Carbon of Iodine: The carbon atom to which the iodine is attached (ipso-carbon) experiences a strong shielding effect (heavy atom effect), causing its signal to appear at a much higher field (lower ppm) than other aromatic carbons.[18] This is a key diagnostic peak. For this compound, this would be C-4, and for 3-iodophenol, it is C-3.

  • Methoxy Carbon: The methoxy carbon signal is typically found around 55-60 ppm and is a sharp singlet.[19]

Visualization of Key Structural Features and NMR Logic

Molecular Structures:

Caption: Molecular structures of the compared compounds.

NMR Characterization Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Solvent Select Solvent (CDCl3) Concentration Set Concentration (5-100 mg) Solvent->Concentration Filtration Filter Sample Concentration->Filtration Tube Transfer to NMR Tube Filtration->Tube Lock Lock & Shim Tube->Lock Acquire_1H Acquire 1H Spectrum Lock->Acquire_1H Acquire_13C Acquire 13C Spectrum Lock->Acquire_13C Analyze_1H Analyze Chemical Shifts & Coupling Acquire_1H->Analyze_1H Analyze_13C Analyze Chemical Shifts Acquire_13C->Analyze_13C Structure Elucidate Structure Analyze_1H->Structure Analyze_13C->Structure

Caption: Workflow for NMR characterization.

Conclusion

The NMR spectra of this compound and its derivatives are rich in information that allows for unambiguous structure determination. Careful analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra enables clear differentiation between isomers. The characteristic upfield shift of the iodine-bound carbon is a particularly powerful diagnostic tool in ¹³C NMR. This guide provides a framework for researchers to confidently characterize these and similar substituted aromatic compounds.

References

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Knowbee. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling [Video]. YouTube. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • BYU-Idaho Academic Support Centers. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol [Video]. YouTube. [Link]

  • Magritek. (n.d.). Aromatic Systems and JRES Experiments. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

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  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0223639). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Iodophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 4-iodo-2,5-dimethylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Monitoring the Synthesis of 4-Iodo-2-methoxyphenol: A Comparative Analysis of HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and fine chemical industries, the precise monitoring of reaction kinetics is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis of 4-iodo-2-methoxyphenol, a key intermediate, is a prime example where tracking the consumption of the starting material, 2-methoxyphenol (guaiacol), and the formation of the desired product and potential byproducts is critical. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring this specific reaction. We will delve into the causality behind experimental choices, present comparative data, and offer protocols that embody self-validating systems.

The Analytical Challenge: Iodination of 2-Methoxyphenol

The electrophilic iodination of 2-methoxyphenol is a reaction that requires careful monitoring. The primary goal is to maximize the yield of the desired this compound while minimizing the formation of unreacted starting material and potential di-iodinated or other isomeric byproducts. An effective analytical method must be able to separate and quantify these structurally similar phenolic compounds within a single run.

The core analytical requirements are:

  • Specificity: The ability to resolve the starting material, product, and key impurities.

  • Speed: Rapid analysis to provide timely feedback on reaction progress.

  • Sensitivity: Accurate quantification of low-level impurities.

  • Robustness: Reliable performance throughout the reaction monitoring process.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for monitoring the progress of organic reactions involving non-volatile, polar compounds like phenols. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1][2]

Rationale for an RP-HPLC Approach

For the analysis of 2-methoxyphenol and its iodinated derivatives, an RP-HPLC method is the logical first choice. The compounds possess a degree of polarity due to the hydroxyl group but are sufficiently hydrophobic to be retained on a C18 column. The introduction of an iodine atom increases the molecular weight and generally the hydrophobicity of the molecule, leading to a longer retention time. This predictable change in retention behavior forms the basis of a robust separation method.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed for specificity and reliability in monitoring the iodination of 2-methoxyphenol.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[3]

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm particle size The C18 stationary phase provides excellent retention for aromatic compounds. The 5 µm particle size is a standard for robust HPLC methods, balancing efficiency and backpressure.[4]
Mobile Phase A Water with 0.1% Phosphoric Acid Phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.[5]
Mobile Phase B Acetonitrile (MeCN) Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[6]
Gradient Elution 30% B to 80% B over 10 minutes A gradient is essential to elute the more hydrophobic iodinated products in a reasonable time while retaining and separating the less hydrophobic starting material.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant column temperature ensures reproducible retention times.
Detection UV at 280 nm Phenolic compounds exhibit strong UV absorbance. A DAD allows for peak purity analysis and identification based on UV spectra.[2]

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Sample Preparation:

  • Carefully withdraw a 50 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 950 µL of the initial mobile phase composition (70:30 Water:Acetonitrile). This prevents further reaction.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

The workflow for HPLC analysis is illustrated below.

Fig. 1: General workflow for HPLC-based reaction monitoring.

Comparative Analysis: Is HPLC Always the Best Choice?

While HPLC is a powerful tool, alternative techniques offer different advantages in terms of speed, cost, and complexity. The choice of analytical method often depends on the specific needs of the laboratory and the stage of process development.[7]

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[4][8] This results in significant improvements in three key areas: speed, resolution, and sensitivity.[7][9][10]

Head-to-Head Comparison:

FeatureHPLC (5 µm particles)UPLC (<2 µm particles)Advantage for this Application
Analysis Time ~15-20 minutes[8]~3-10 minutes[8]UPLC: Faster feedback on reaction kinetics is highly valuable.[11]
Resolution GoodExcellentUPLC: Superior resolution is beneficial for separating closely eluting isomers or impurities.
Sensitivity GoodHigherUPLC: Narrower peaks lead to greater peak heights and improved detection of trace byproducts.[7]
Solvent Consumption HigherLowerUPLC: Reduced solvent usage lowers operational costs and environmental impact.[10]
System Pressure 500 - 6,000 psi[4][8]Up to 15,000 psi[4][8]HPLC: Lower pressure systems can be more robust and less prone to blockages.
Cost Lower initial investmentHigher initial investmentHPLC: More accessible for labs with budget constraints.

Verdict: For high-throughput screening or detailed kinetic studies where speed and the detection of trace impurities are critical, UPLC is the superior choice.[4] For routine process monitoring in a QC environment, the robustness and lower cost of HPLC may be more practical.

HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[12] For phenolic compounds, GC analysis can be challenging due to their polarity and potential for thermal degradation.[13]

Considerations for GC-MS:

  • Volatility: 2-Methoxyphenol and its iodinated derivative are sufficiently volatile for GC analysis.

  • Derivatization: The polar hydroxyl group can cause peak tailing on standard nonpolar GC columns. Derivatization, such as silylation, is often required to block the active hydrogen, increasing volatility and improving peak shape.[12] This adds an extra step to sample preparation.

  • Mass Spectrometry (MS) Detection: The key advantage of GC-MS is the structural information provided by the mass spectrometer, which is invaluable for identifying unknown byproducts.

Head-to-Head Comparison:

FeatureHPLC-UVGC-MSAdvantage for this Application
Sample Preparation Simple dilution and filtrationMay require derivatizationHPLC: More straightforward and faster sample preparation.
Analyte Suitability Excellent for polar, non-volatile compoundsBest for volatile, thermally stable compoundsHPLC: More direct analysis without derivatization.
Detection Quantitative (UV)Quantitative and Qualitative (MS)GC-MS: Superior for impurity identification.
Analysis Time ~15 minutes~20-30 minutes (including derivatization)HPLC: Generally faster overall workflow.

Verdict: HPLC is the preferred method for routine quantitative monitoring of this reaction due to its simpler sample preparation. GC-MS is an essential complementary technique, particularly during process development, for the definitive identification of unknown impurities that may be observed in the HPLC chromatogram.[14]

HPLC vs. Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique that can be used for qualitative or semi-quantitative analysis.[15] It is often used for quick checks of reaction progress at the bench.

TLC Protocol for Reaction Monitoring:

  • Spotting: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Development: Develop the plate in a chamber with a suitable mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (for aromatic compounds) or by staining in an iodine chamber.[15][16][17] Phenolic compounds often stain well with iodine.[18]

TLC_vs_HPLC TLC <    <tableborder='0'cellborder='1'cellspacing='0'cellpadding='4'><tr><tdbgcolor='#4285F4'align='center'><fontcolor='#FFFFFF'><b>Thin-Layer Chromatography (TLC)b>font>td>tr><tr><tdalign='left'>- Rapid, qualitative checkstd>tr><tr><tdalign='left'>- Low costtd>tr><tr><tdalign='left'>- Semi-quantitative at besttd>tr><tr><tdalign='left'>- Ideal for at-a-glance progresstd>tr>table> > HPLC <    <tableborder='0'cellborder='1'cellspacing='0'cellpadding='4'><tr><tdbgcolor='#34A853'align='center'><fontcolor='#FFFFFF'><b>High-Performance Liquid Chromatography (HPLC)b>font>td>tr><tr><tdalign='left'>- Precise, quantitative datatd>tr><tr><tdalign='left'>- Higher cost and complexitytd>tr><tr><tdalign='left'>- Excellent for kinetics and puritytd>tr><tr><tdalign='left'>- The gold standard for validationtd>tr>table> > Decision What is the Goal? Decision->TLC Quick Check: Is the starting material consumed? Decision->HPLC Quantitative Analysis: What is the exact yield and purity?

Fig. 2: Decision matrix for choosing between TLC and HPLC.

Verdict: TLC is an excellent tool for rapid, qualitative checks to see if the starting material has been consumed.[15] It is not a replacement for HPLC when precise, quantitative data is required for calculating yield, determining purity, and creating kinetic profiles.

Summary and Recommendations

The choice of analytical technique for monitoring the synthesis of this compound is dictated by the specific requirements of the analysis.

TechniquePrimary Use CaseKey AdvantageKey Limitation
HPLC Routine quantitative reaction monitoring, purity analysisRobustness, reliability, excellent quantitationSlower than UPLC
UPLC High-throughput screening, detailed kinetic studiesSpeed, resolution, sensitivity[7][10]Higher cost and system complexity
GC-MS Identification of unknown byproductsDefinitive structural information from MSOften requires derivatization for phenols[12]
TLC Rapid qualitative "yes/no" checks on reaction completionSpeed, simplicity, low costNot quantitative, lower resolution[15]

Final Recommendation:

For comprehensive process development and control, a multi-faceted approach is recommended. Utilize TLC for quick, in-process checks at the reaction bench. Employ a robust RP-HPLC method as the primary tool for quantitative monitoring of reaction progress, yield determination, and final product purity assessment. When higher throughput is needed or challenging separations are encountered, UPLC is the preferred option. Finally, use GC-MS as a powerful problem-solving tool to identify any unknown impurities that may arise during process optimization. This integrated analytical strategy provides a self-validating system, ensuring a deep and trustworthy understanding of the chemical process.

References

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  • Inovatus Services. Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • VTechWorks. CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. [Link]

  • PubMed. Phenols as Internal Standards in Reversed-Phase High-Performance Liquid Chromatography in Pharmaceutical Analysis. [Link]

  • PubMed. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. [Link]

  • PubMed. Iodine as a location reagent in thin-layer chromatography iodination of phenols. [Link]

  • RUG. Iodination of phenol. [Link]

  • OSHA. 4-Methoxyphenol. [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Chromatography Today. Alternative found for HPLC methods. [Link]

  • ResearchGate. Optimization of AE-HPLC separation of iodophenol species. [Link]

  • SIELC Technologies. Separation of Phenol red on Newcrom R1 HPLC column. [Link]

  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]

  • National Institute of Standards and Technology. Phenol, 2-methoxy-. [Link]

  • LCGC International. Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • National Institute of Standards and Technology. Phenol, 4-ethyl-2-methoxy-. [Link]

  • Redalyc. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Separation of a mixture of phenols by thin layer chromatography (TLC). [Link]

  • RSC Publishing. Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase. [Link]

  • ResearchGate. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • PMC - NIH. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Thin Layer Chromatography. [Link]

  • ACS Publications. A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Thin Layer Chromatography (rev 3/2020). [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • NIH. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • SIELC Technologies. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Reaction Kinetics of Catechol (1,2-Benzenediol) and Guaiacol (2-Methoxyphenol) with Ozone. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 4-Iodo-2-methoxyphenol: A Comparative Analysis Featuring GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 4-Iodo-2-methoxyphenol, a crucial building block in the synthesis of various pharmaceutical compounds. With a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), this document will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative techniques to ensure a comprehensive understanding.

The Analytical Imperative: Why Purity Matters for this compound

This compound serves as a key precursor in numerous synthetic pathways. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates and yields.

  • Formation of Undesirable Byproducts: Reacting impurities can lead to the generation of novel, and potentially toxic, compounds.

  • Compromised Final Product Efficacy and Safety: The purity of the starting material directly impacts the purity, and therefore the safety and efficacy, of the final API.

Given these critical considerations, a robust and reliable analytical method for purity assessment is paramount.

GC-MS: A Powerful Tool for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2] For a compound like this compound, which possesses a polar hydroxyl group, direct analysis can be challenging due to its limited volatility.[1] To overcome this, a derivatization step is essential to enhance its volatility and thermal stability, making it amenable to GC-MS analysis.[2][3]

The Rationale for Derivatization

The phenolic hydroxyl group in this compound is polar and capable of hydrogen bonding, which increases its boiling point and can lead to poor peak shape (tailing) in gas chromatography. Derivatization chemically modifies this hydroxyl group, replacing the active hydrogen with a non-polar functional group. The two most common and effective derivatization techniques for phenols are silylation and acetylation.[1]

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3] Silylation is highly effective and generally produces stable derivatives with excellent chromatographic properties.[1]

  • Acetylation: This involves reacting the phenol with an acetylating agent, such as acetic anhydride, to form an acetate ester. Acetylation is a robust and cost-effective alternative.[1]

For the analysis of this compound, silylation with BSTFA is recommended due to its high efficiency and the stability of the resulting TMS ether.

Experimental Workflow: A Self-Validating Protocol

The following detailed protocol for the GC-MS analysis of this compound is designed to be self-validating, incorporating an internal standard for accurate quantification and ensuring reproducibility.

Diagram of the GC-MS Purity Assessment Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh this compound Solvent Dissolve in Pyridine Sample->Solvent Transfer to GC vial IS Add Internal Standard (e.g., deuterated analog) Solvent->IS Transfer to GC vial Deriv Add BSTFA + 1% TMCS IS->Deriv Transfer to GC vial Heat Heat at 70-80°C for 30-60 min Deriv->Heat Transfer to GC vial Inject Inject 1 µL into GC Heat->Inject Transfer to GC vial GC GC Separation (e.g., DB-5ms column) Inject->GC MS MS Detection (EI, Scan Mode) GC->MS TIC Obtain Total Ion Chromatogram MS->TIC Identify Identify Peaks via Mass Spectra TIC->Identify Quantify Quantify Purity (Area % with IS correction) Identify->Quantify

Caption: GC-MS workflow for purity assessment of this compound.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry reaction vial.

    • Add 100 µL of pyridine (or another suitable solvent like acetonitrile) to dissolve the sample.[1]

    • Spike the solution with a precise volume of an internal standard (IS) solution. An ideal internal standard would be a deuterated analog of this compound to ensure similar chemical behavior.[1]

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][3]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block.[1] The reaction time and temperature may require optimization.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of compounds.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-550 amu.[4]

  • Data Analysis and Purity Calculation:

    • The primary peak in the total ion chromatogram (TIC) should correspond to the silylated derivative of this compound.

    • The identity of this peak is confirmed by its mass spectrum. The expected molecular ion (M+) for the TMS derivative of this compound (C10H15IO2Si) would be at m/z 322. The mass spectrum will also likely show characteristic fragments, such as [M-15]+ from the loss of a methyl group and a prominent ion at m/z 73, which is characteristic of the trimethylsilyl group.

    • Any other peaks in the chromatogram represent impurities. These should be identified, if possible, by comparing their mass spectra to a library (e.g., NIST).

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram, corrected using the response factor of the internal standard.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful technique, it is essential to consider other analytical methods for a comprehensive purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of sensitivity.

Technique Principle Advantages for this compound Purity Disadvantages Typical Purity Range Detectable
GC-MS Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and selectivity; excellent for identifying volatile and semi-volatile organic impurities.[5][6] Provides structural information for impurity identification.Requires derivatization for polar compounds like phenols.[3] Not suitable for non-volatile or thermally labile impurities.>99% (main component), impurities down to ppm levels.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. Does not typically require derivatization.Lower resolution for some closely related volatile impurities compared to GC. Identification of unknown impurities is less definitive without a mass spectrometer detector (LC-MS).>99% (main component), impurities down to ppm levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for both the main compound and impurities. Can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.Lower sensitivity compared to GC-MS and HPLC. May not detect trace-level impurities.>95-98% (main component), impurities typically >0.1%.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of the total molar purity based on the melting point depression. Does not require separation.Only applicable to crystalline solids with a sharp melting point. Does not provide information on the identity or number of impurities.[]98-99.9% (for the main component).

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of this compound, GC-MS stands out as a highly sensitive and specific method, particularly for the identification and quantification of volatile and semi-volatile organic impurities. The necessity of derivatization is a well-established procedure for phenolic compounds that significantly enhances the reliability of the analysis.

However, a truly robust quality control strategy should not rely on a single analytical technique. An integrated approach, employing GC-MS for volatile impurities, HPLC for non-volatile and thermally sensitive compounds, and potentially NMR for structural confirmation and quantification of major impurities, will provide the most complete and trustworthy assessment of purity. This multi-faceted analytical strategy ensures the highest quality of this compound, thereby safeguarding the integrity of subsequent drug development and manufacturing processes.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem.
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Spinos, E., & Lanças, F. M. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • Kojima, H., et al. (2005). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
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A Comparative Guide to Validating the Structure of 4-Iodo-2-methoxyphenol Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a cornerstone of rigorous scientific practice. 4-Iodo-2-methoxyphenol (also known as 4-iodoguaiacol) is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to generate a diverse array of molecular architectures. This guide provides an in-depth comparison of common coupling strategies for this substrate and presents a systematic approach to the structural validation of the resulting products, supported by experimental data and detailed protocols.

Introduction: The Versatility of this compound in Cross-Coupling Reactions

This compound is a valuable starting material due to its two reactive sites: a phenolic hydroxyl group and an iodine substituent on the aromatic ring. The carbon-iodine bond is relatively weak, making it an excellent electrophilic partner in various palladium- and copper-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, paving the way for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

This guide will focus on four widely used coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Ullmann Condensation: Formation of a C-O bond with a phenol.

The choice of a specific coupling reaction depends on the desired final product. The subsequent structural validation is a critical step to confirm that the intended transformation has occurred.

Comparative Analysis of Coupling Reactions

The efficiency and outcome of coupling reactions with this compound can vary depending on the chosen methodology. The following table provides a comparative overview of typical conditions and expected yields for the coupling of this compound with representative partners.

Coupling Reaction Coupling Partner Typical Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-1004-1285-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF60-802-685-95
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOtBuToluene80-1104-2480-95
Ullmann Condensation PhenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane90-11012-2470-85

Note: Yields are representative and can vary based on the specific substrates and optimization of reaction conditions.

Experimental Protocols for Synthesis and Validation

A self-validating system requires robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis of representative coupling products from this compound and the subsequent validation of their structures.

I. Suzuki-Miyaura Coupling: Synthesis of 2-Methoxy-4-phenylphenol

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds.[1][2][3]

Caption: Workflow for Suzuki-Miyaura Coupling and Product Validation.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Synthesis of 2-Methoxy-4-(phenylethynyl)phenol

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[4][5]

Caption: Workflow for Sonogashira Coupling and Product Validation.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol), and copper(I) iodide (CuI) (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (Et₃N) (3.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) to the reaction mixture dropwise.

  • Reaction: Stir the reaction at 60-80 °C and monitor its progress by TLC.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Purification: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: Synthesis of 4-Anilino-2-methoxyphenol

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[6][7][8]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂) (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equivalents).[9]

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equivalent) and aniline (1.2 equivalents).

  • Reaction: Seal the Schlenk tube and heat the mixture at 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Purification: Extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

IV. Ullmann Condensation: Synthesis of 2-Methoxy-4-phenoxyphenol

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[10][11][12]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol).

  • Solvent Addition: Add anhydrous dioxane (5 mL).

  • Reaction: Heat the mixture at 90-110 °C for 12-24 hours with stirring.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Validating the Structure: A Multi-faceted Approach

Confirming the structure of the coupling product is a critical step that relies on the convergence of data from multiple analytical techniques.[2][6][13]

Structural Validation Workflow

Validation_Workflow cluster_techniques Primary Analytical Techniques cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation NMR ¹H and ¹³C NMR Spectroscopy NMR_Interp Chemical Shift Analysis Multiplicity and Coupling Integration NMR->NMR_Interp Provides connectivity MS Mass Spectrometry (MS) MS_Interp Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Interp Provides molecular weight Confirmation Confirmed Structure of Coupling Product NMR_Interp->Confirmation MS_Interp->Confirmation

Caption: Systematic workflow for structural validation of coupling products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[14][15][16][17]

  • ¹H NMR Spectroscopy:

    • Disappearance of the Starting Material Signals: The characteristic signals of the starting this compound will be absent in the product spectrum.

    • Appearance of New Aromatic Signals: The introduction of a new aryl or alkynyl group will result in a new set of signals in the aromatic region (typically 6.5-8.0 ppm). The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) of these new signals provide information about the substitution pattern on the newly introduced ring.

    • Shift of Existing Aromatic Protons: The protons on the original methoxyphenol ring will experience a change in their chemical environment, leading to a shift in their resonance frequencies.

    • Methoxy Group Signal: The singlet corresponding to the -OCH₃ group (typically around 3.8 ppm) should remain.

    • Phenolic Proton: A broad singlet for the -OH proton will be present, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • New Carbon Signals: The spectrum of the product will show new signals corresponding to the carbons of the coupled partner. For example, in the Suzuki product, new aromatic carbon signals will appear. In the Sonogashira product, two new signals for the alkyne carbons will be observed (typically between 80-100 ppm).

    • Shift of the C-I Carbon: The signal for the carbon atom that was bonded to iodine in the starting material (around 80-90 ppm) will shift significantly upfield (to a higher ppm value) in the product, as it is now bonded to another carbon or nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[18][19][20]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the expected product. This is a primary confirmation of a successful reaction.

  • Isotopic Pattern: If the coupled partner contains elements with characteristic isotopic distributions (e.g., chlorine or bromine), this pattern will be observable in the mass spectrum.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For example, the loss of a methyl group (-15 amu) from the methoxy group is a common fragmentation pathway.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in three-dimensional space. While not always feasible, it is considered the "gold standard" for structural elucidation.

Conclusion

The successful synthesis and structural validation of coupling products from this compound require a systematic and multi-faceted approach. By carefully selecting the appropriate coupling reaction based on the desired product, following robust experimental protocols, and meticulously analyzing the data from a combination of spectroscopic techniques, researchers can have high confidence in the identity and purity of their compounds. This rigorous approach is fundamental to the integrity and reproducibility of scientific research in drug discovery and development.

References

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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline. Retrieved from [Link]

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  • ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Retrieved from [Link]

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  • ResearchGate. (n.d.). The proposed mechanism for the Ullmann coupling of phenol and iodobenzene over Cu/CNTs. Retrieved from [Link]

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-2-methoxyphenol

This compound, a derivative of guaiacol, is a versatile and highly valuable building block in organic synthesis. Its structure, featuring a reactive iodine atom, a nucleophilic hydroxyl group, and an ortho-methoxy substituent, makes it a prime substrate for constructing complex molecular architectures. This intermediate is pivotal in the synthesis of natural products, pharmaceuticals, and advanced materials. The selective functionalization of the C-I bond via palladium-catalyzed cross-coupling reactions is the most efficient strategy to introduce new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, unlocking a diverse chemical space.

This guide provides a comprehensive comparison of various palladium catalyst systems for three key transformations of this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern chemistry recognized with the 2010 Nobel Prize in Chemistry, proceed through a general catalytic cycle.[1] This cycle typically involves a Pd(0) active species which undergoes:

  • Oxidative Addition: The palladium center inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation (Suzuki) / Olefin Insertion (Heck) / Amine Coordination (Buchwald-Hartwig): The key bond-forming precursor is assembled on the palladium center.

  • Reductive Elimination: The desired product is expelled, regenerating the active Pd(0) catalyst.

The efficiency of each step is profoundly influenced by the choice of palladium source (precatalyst) and, most critically, the phosphine ligands coordinated to the metal.[2][3] Ligands modulate the steric and electronic properties of the catalyst, impacting its reactivity, stability, and selectivity.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an unparalleled method for creating biaryl structures by coupling an organohalide with an organoboron compound.[4][5] For this compound, this allows for the direct introduction of diverse aryl or vinyl substituents.

Catalyst System Comparison

The choice of catalyst is critical for achieving high yields, especially when dealing with potentially coordinating functional groups like the phenol moiety. We compared three common catalyst systems for the coupling of this compound with phenylboronic acid.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Insights
Pd(PPh₃)₄ K₂CO₃Toluene/EtOH/H₂O1001285A reliable, classic catalyst. Requires higher temperatures and longer reaction times. Can be sensitive to air.[6]
PdCl₂(dppf) K₃PO₄1,4-Dioxane80492The bidentate dppf ligand enhances catalyst stability and promotes reductive elimination, leading to faster reactions and higher yields under milder conditions.[7][8]
Pd(OAc)₂ / SPhos K₃PO₄Toluene1002>98A modern, highly active system. The bulky, electron-rich SPhos ligand accelerates oxidative addition and reductive elimination, enabling rapid, high-yielding conversions.[7]

Causality Behind Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis): As a pre-formed Pd(0) complex, it's convenient but can be sluggish. The triphenylphosphine ligands are moderately electron-donating and less bulky than modern ligands, resulting in slower rates for the key catalytic steps.

  • PdCl₂(dppf): The ferrocene backbone of the dppf ligand provides a wide bite angle and electronic richness that stabilizes the palladium center throughout the catalytic cycle. This prevents catalyst decomposition and facilitates the crucial transmetalation and reductive elimination steps.[8]

  • Pd(OAc)₂ / SPhos: This system generates the active Pd(0) species in situ. SPhos is a highly electron-rich and sterically demanding biarylphosphine ligand.[2] This bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[2] The electron-donating nature accelerates the final reductive elimination step, leading to exceptionally high turnover numbers.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ / Base pd_boronate Ar-Pd(II)(R)L₂ transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins.[1][9] This is particularly useful for synthesizing precursors to complex polycyclic systems.

Catalyst System Comparison

For the Heck reaction of this compound with n-butyl acrylate, catalyst choice dictates efficiency and selectivity.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Insights
Pd(OAc)₂ / PPh₃ Et₃NDMF100888The "classic" Heck conditions. Pd(OAc)₂ is a common and inexpensive Pd(II) precatalyst.[1][10]
Pd₂(dba)₃ / P(o-tol)₃ K₂CO₃Acetonitrile80594The slightly bulkier and more electron-rich tri(o-tolyl)phosphine ligand accelerates the reaction compared to PPh₃.
Palladacycle (Herrmann's catalyst) NaOAcDMAc120396Palladacycles are highly stable and active precatalysts, often requiring no additional phosphine ligands and providing very high turnover frequencies.[4]

Causality Behind Catalyst Performance:

  • Pd(OAc)₂: This common precatalyst is reduced in situ to the active Pd(0) species.[10] The choice of ligand is crucial for performance.

  • Phosphine Ligands: In the Heck reaction, the phosphine ligand must dissociate to allow the alkene to coordinate before the migratory insertion step. Ligands that are too bulky can inhibit this, while ligands that are too labile can lead to catalyst decomposition. A balance is required.

  • Palladacycles: These complexes are exceptionally stable due to the chelation effect of the cyclometalated ligand.[4] They are robust at high temperatures and can sustain high catalytic activity for longer periods, making them ideal for more challenging transformations.

Visualizing the Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate olefin_insertion Olefin Insertion pd_intermediate->olefin_insertion Alkene pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂ olefin_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride beta_hydride->pd0 Base product Ar-CH=CH-R (Product) beta_hydride->product

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][11][12] This reaction has broad applications in pharmaceuticals, where the aniline moiety is a common pharmacophore.

Catalyst System Comparison

The coupling of this compound with morpholine showcases the evolution of catalyst systems for C-N bond formation.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Insights
Pd₂(dba)₃ / BINAP NaOt-BuToluene1001875An early-generation system. The bidentate BINAP ligand was a significant improvement, but reactions can be slow.[8]
Pd(OAc)₂ / XPhos K₃PO₄t-BuOH80297XPhos is a highly effective bulky biarylphosphine ligand for C-N coupling, promoting rapid reactions with a wide range of amines.[2]
XPhos Pd G3 K₂CO₃Dioxane801.5>99Third-generation (G3) precatalysts are air- and moisture-stable, offering exceptional activity and ease of use. They activate readily under reaction conditions to form the highly reactive monoligated Pd(0) species.

Causality Behind Catalyst Performance:

  • Bulky Biarylphosphine Ligands (e.g., XPhos): The key challenge in C-N coupling is the final reductive elimination step. Bulky and electron-rich ligands like XPhos are crucial as they create a sterically crowded environment around the palladium center, which promotes the bond-forming reductive elimination to release the product and regenerate the catalyst.[2]

  • Precatalysts (G3): Modern precatalysts like XPhos Pd G3 are designed for convenience and high performance. They are air-stable solids that are easily weighed and handled. In solution, they rapidly and quantitatively generate the active L₁Pd(0) catalyst, leading to highly reproducible and efficient reactions.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination HNR₂ / Base pd_amido Ar-Pd(II)(NR₂)L amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ (Product) reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols & Workflow

To ensure reproducibility, a detailed, self-validating protocol is essential. Below is a representative procedure for the Suzuki-Miyaura coupling of this compound using the highly efficient PdCl₂(dppf) catalyst system.

Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)

Materials:

  • This compound (1.0 mmol, 266 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 mmol, 16.3 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 637 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, PdCl₂(dppf), and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane and deionized water to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80°C. Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

General Experimental Workflow Diagram

Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Solvent Addition inert->solvent reaction 4. Heating & Stirring (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench & Aqueous Workup reaction->workup extraction 6. Extraction with Organic Solvent workup->extraction purification 7. Drying & Concentration extraction->purification analysis 8. Purification (Column Chromatography) purification->analysis product Pure Product analysis->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The selection of a palladium catalyst for the functionalization of this compound is not a one-size-fits-all decision. It is a strategic choice based on the desired transformation, required efficiency, and process constraints.

  • For Suzuki-Miyaura Couplings: While traditional catalysts like Pd(PPh₃)₄ are adequate, systems employing bidentate ligands like PdCl₂(dppf) offer a superior balance of reactivity and stability. For maximum efficiency and speed, catalyst systems based on bulky, electron-rich biarylphosphine ligands like SPhos are highly recommended.

  • For Heck Reactions: The choice is highly substrate-dependent. Classic Pd(OAc)₂/phosphine systems are robust, but for high-throughput applications or challenging substrates, thermally stable palladacycles provide a distinct advantage in terms of activity and longevity.

  • For Buchwald-Hartwig Aminations: Modern catalyst systems are essential. The use of bulky biarylphosphine ligands is non-negotiable for achieving high yields. Air-stable, third-generation precatalysts such as XPhos Pd G3 represent the state-of-the-art, offering unparalleled ease of use, reproducibility, and catalytic activity.

By understanding the mechanistic principles that govern catalyst performance, researchers can rationally select the optimal system to accelerate discovery and development, leveraging the full synthetic potential of versatile building blocks like this compound.

References

  • D. A.
  • D. S. Surry, S. L.
  • T. H. Kwong, et al., "Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines", Organic Letters, Available at: [Link]

  • ResearchGate, "Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?", ResearchGate, Available at: [Link]

  • A. A. Toutov, et al., "Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling", Organometallics, Available at: [Link]

  • Gessner Group, "Phosphine ligands and catalysis", Gessner Group Research, Available at: [Link]

  • Wikipedia, "Heck reaction", Wikipedia, Available at: [Link]

  • J. G. de Vries, et al., "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm", Organic Process Research & Development, Available at: [Link]

  • J. G. de Vries, et al., "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm", PubMed Central, Available at: [Link]

  • Wikipedia, "Buchwald–Hartwig amination", Wikipedia, Available at: [Link]

  • Organic Chemistry Portal, "Heck Reaction", Organic Chemistry Portal, Available at: [Link]

  • Rose-Hulman Institute of Technology, "Suzuki Cross-coupling Reaction procedure", Rose-Hulman Institute of Technology, Available at: [Link]

  • A. F. Littke, G. C. Fu, "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances", Angewandte Chemie International Edition, Available at: [Link]

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction", Organic Chemistry Portal, Available at: [Link]

  • The Chemists' Cookbook, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.", YouTube, Available at: [Link]

  • M. G. Constantino, et al., "'Green' Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students", Educación Química, Available at: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination", Chemistry LibreTexts, Available at: [Link]

  • Total Organic Chemistry, "Heck Reaction | Named Reactions | Organic Chemistry Lessons", YouTube, Available at: [Link]

  • ResearchGate, "Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching", ResearchGate, Available at: [Link]

  • C. J. Teskey, et al., "Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls", Royal Society of Chemistry, Available at: [Link]

  • D. S. Laitar, et al., "Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands", Dalton Transactions, Available at: [Link]

  • Chemistry LibreTexts, "Heck Reaction", Chemistry LibreTexts, Available at: [Link]

  • Organic Syntheses, "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates", Organic Syntheses, Available at: [Link]

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A Comparative Guide to Sonogashira Coupling: 4-Iodo-2-methoxyphenol vs. 3-Iodo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] This reaction's prevalence in the synthesis of pharmaceuticals, natural products, and advanced organic materials is a testament to its versatility and tolerance of a wide array of functional groups under relatively mild conditions.[2] The choice of the aryl halide substrate is a critical parameter that dictates the efficiency and outcome of the coupling. This guide provides an in-depth comparison of two structurally isomeric iodophenols, 4-iodo-2-methoxyphenol and 3-iodo-4-methoxyphenol, in the context of the Sonogashira coupling, offering insights into how subtle changes in substituent positioning can significantly impact reactivity.

Understanding the Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] The catalytic cycle is generally understood to proceed through two interconnected cycles: a palladium cycle and a copper cycle.[4]

The palladium cycle commences with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This step is often rate-limiting and is followed by transmetalation with a copper acetylide, which is generated in the copper cycle. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of the copper acetylide upon reaction with the Cu(I) salt.[4] The final step in the palladium cycle is reductive elimination, which yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[4]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Reductive Elimination R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Deprotonation (Base) R-C≡C-Cu->Ar-Pd(II)-I(L2) CuI Base Base CuI CuI CuI->R-C≡C-Cu

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Reactivity of Iodophenol Isomers: A Comparative Analysis

The reactivity of an aryl iodide in the Sonogashira coupling is influenced by both electronic and steric factors. The electron density at the carbon-iodine bond directly impacts the rate of oxidative addition, the typically rate-determining step. Electron-withdrawing groups on the aromatic ring generally accelerate this step, while electron-donating groups can have the opposite effect.[5] Steric hindrance around the iodine atom can also impede the approach of the bulky palladium catalyst, slowing the reaction.[6]

This compound: The Effect of Ortho-Substitution

In this compound, the methoxy group is positioned ortho to the iodine atom. This placement has two primary consequences:

  • Electronic Effect: The methoxy group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, including the carbon atom bonded to the iodine. This heightened electron density can slow down the oxidative addition of the electron-rich aryl iodide to the Pd(0) catalyst.

  • Steric Hindrance: The presence of the methoxy group in the ortho position introduces steric bulk near the reaction center. This can physically hinder the approach of the palladium catalyst to the carbon-iodine bond, further decreasing the rate of oxidative addition.

3-Iodo-4-methoxyphenol: The Impact of Meta-Substitution

In 3-iodo-4-methoxyphenol, the methoxy group is meta to the iodine atom. This leads to a different set of electronic and steric influences:

  • Electronic Effect: While the methoxy group is still electron-donating, its influence on the carbon-iodine bond is less pronounced in the meta position compared to the ortho or para positions due to the nature of resonance effects. The primary electronic influence at the meta position is inductive, which is weaker. The phenolic hydroxyl group, being para to the iodine, will have a more significant electron-donating resonance effect.

  • Steric Hindrance: With the methoxy group positioned away from the iodine atom, there is significantly less steric hindrance around the reaction site. This allows for a more facile approach of the palladium catalyst.

Expected Performance and Experimental Data

Based on the principles of electronic and steric effects, it is anticipated that 3-iodo-4-methoxyphenol will exhibit a higher reaction rate and potentially a better yield in Sonogashira coupling compared to this compound under identical reaction conditions. The reduced steric hindrance and the less direct electron-donating effect of the methoxy group on the reaction center in the 3-iodo isomer are the primary reasons for this expected difference in reactivity.

FeatureThis compound3-Iodo-4-methoxyphenolRationale
Expected Reaction Rate SlowerFasterReduced steric hindrance and less direct electron-donating effect from the methoxy group in the 3-iodo isomer.
Potential for Side Reactions HigherLowerSlower reactions are more prone to side reactions such as Glaser homocoupling of the alkyne.
Typical Reaction Time Likely longerLikely shorterA faster rate of oxidative addition leads to a shorter overall reaction time.
Expected Yield Good to Very GoodVery Good to ExcellentFaster, cleaner reactions generally result in higher isolated yields.

Experimental Protocol: A Representative Sonogashira Coupling

The following protocol is a general procedure for the Sonogashira coupling of an iodophenol with a terminal alkyne and can be adapted for both this compound and 3-iodo-4-methoxyphenol.[2]

Diagram of the Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Oven-dried flask under N2/Ar - Add iodophenol, Pd catalyst, CuI start->setup reagents Reagent Addition: - Add degassed solvent (e.g., THF/TEA) - Add terminal alkyne via syringe setup->reagents reaction Reaction: - Stir at specified temperature - Monitor by TLC reagents->reaction workup Work-up: - Dilute with ether/EtOAc - Filter through Celite - Wash with aq. NH4Cl, brine reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Flash column chromatography workup->purification end End Product purification->end

Caption: A typical workflow for a Sonogashira cross-coupling experiment.

Materials and Reagents:

  • Iodophenol (this compound or 3-iodo-4-methoxyphenol) (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (TEA) (as solvent or co-solvent with THF)

  • Tetrahydrofuran (THF), anhydrous and degassed (if used)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Through the septum, add anhydrous and degassed solvent (e.g., a mixture of THF and TEA, or neat TEA) via syringe. Begin stirring the mixture.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) if necessary. Monitor the consumption of the starting iodophenol by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Conclusion and Recommendations

Both this compound and 3-iodo-4-methoxyphenol are viable substrates for the Sonogashira coupling reaction. However, a critical evaluation of their structural differences suggests that 3-iodo-4-methoxyphenol is the more reactive of the two . The reduced steric hindrance and less pronounced electron-donating effect of the methoxy group in the meta position relative to the iodine atom are expected to facilitate a faster and more efficient oxidative addition step.

For researchers and drug development professionals, this implies that when designing a synthetic route, utilizing 3-iodo-4-methoxyphenol may lead to shorter reaction times, milder reaction conditions, and potentially higher yields. When working with the more sterically hindered this compound, it may be necessary to employ more forcing conditions, such as elevated temperatures or the use of more active catalyst systems with bulky, electron-rich ligands, to achieve comparable results. As with any chemical reaction, empirical optimization of the reaction conditions for each specific substrate combination is crucial for achieving the best possible outcome.

References

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Gottardo, C., et al. (n.d.). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Plenio, H., et al. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Prakash, O., et al. (n.d.). FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M. (2014). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available at: [Link]

  • Ortuño, M. A., et al. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. Available at: [Link]

  • Reddy, M. S., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]

  • Li, J., et al. (2007). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Science in China Series B: Chemistry, 50(4), 508-513. Available at: [Link]

  • Reddy, M. S., et al. (2017). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 2(7), 3338–3349. Available at: [Link]

  • Ananikov, V. P., et al. (2018). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 64, 25-30. Available at: [Link]

  • Yi, C., & Hua, R. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(20), 8110–8113. Available at: [Link]

  • Al-Zoubi, R. M., et al. (n.d.). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. ResearchGate. Available at: [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the principal analytical methodologies for the quantitative analysis of 4-Iodo-2-methoxyphenol. As a substituted guaiacol derivative, accurate and robust quantification of this compound is essential for process monitoring, impurity profiling, and quality control in pharmaceutical and chemical synthesis. This document evaluates the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing field-proven insights and detailed protocols extrapolated from methods for structurally related phenolic compounds.

The Imperative for Method Selection: Understanding the Analyte

This compound (C₇H₇IO₂) is a solid with a melting point of 37-40 °C. Its structure, featuring a polar phenolic hydroxyl group, an iodine atom, and a methoxy group, dictates its analytical behavior. The hydroxyl group makes it amenable to reversed-phase chromatography but can pose challenges for gas chromatography due to potential thermal lability and poor peak shape without derivatization. The presence of iodine provides a unique isotopic signature, while the aromatic ring offers a strong chromophore for UV detection. The choice of an analytical method is therefore a multi-faceted decision, balancing the required sensitivity, selectivity, sample matrix, and available instrumentation.

A cornerstone of any reliable quantitative method is validation, a documented process that ensures an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, including accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and linearity, will be the metrics used to compare the following techniques.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile or thermally sensitive compounds like this compound.[4] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Expertise in Action: Why These Choices?

The causality behind a robust HPLC-UV method lies in the deliberate selection of column chemistry and mobile phase composition to achieve optimal separation and detection.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and the logical starting point. Its nonpolar nature effectively retains the moderately nonpolar this compound. The choice of a 3 µm or 5 µm particle size is a trade-off: smaller particles yield higher resolution but at the cost of increased backpressure.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is standard. The acid serves a crucial role: it suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring a single, uncharged species interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detection: The conjugated aromatic system in this compound makes it an excellent candidate for UV detection. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling purity assessment and identification of the absorbance maximum (λ-max) for optimal sensitivity.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing A Accurately weigh this compound standard B Dissolve in diluent (e.g., Acetonitrile/Water) A->B C Prepare serial dilutions for calibration curve B->C F Equilibrate HPLC system with mobile phase D Prepare unknown sample in the same diluent E Filter all solutions (0.45 µm syringe filter) D->E E->F G Inject standards and samples F->G H Acquire data using PDA detector G->H I Integrate peak areas H->I J Construct calibration curve (Area vs. Concentration) I->J K Quantify unknown sample using regression equation J->K

Caption: HPLC-UV workflow from sample preparation to final quantification.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 40% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at λ-max (determined by scanning a standard, expected around 280-290 nm).

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Serially dilute with a 50:50 acetonitrile/water mixture to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[5] For phenols, direct analysis can be problematic due to their polarity, which can lead to peak tailing and interaction with active sites in the GC system. Derivatization is often a necessary and transformative step.

Expertise in Action: The Critical Role of Derivatization

The decision to derivatize is a strategic one aimed at improving the chromatographic behavior of the analyte.[6]

  • Why Derivatize? The acidic proton of the phenolic hydroxyl group can interact with silanol groups on the GC column and inlet liner, causing poor peak shape and reduced response. Derivatization replaces this active proton with a nonpolar group, which accomplishes three things:

    • Increases Volatility: The derivative is less polar and more volatile than the parent phenol.

    • Improves Thermal Stability: It protects the hydroxyl group from degradation at high temperatures in the injector and column.

    • Enhances Peak Shape: It eliminates the interactions that cause tailing, resulting in sharp, symmetrical peaks.

  • Choice of Reagent: Silylation is the most common derivatization technique for hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective, reacting with the hydroxyl group to form a trimethylsilyl (TMS) ether. This reaction is rapid and quantitative under mild conditions.

Workflow for GC-MS Analysis with Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_processing Data Processing A Prepare standard/sample in an aprotic solvent (e.g., Pyridine, Acetonitrile) B Add silylating reagent (e.g., BSTFA + 1% TMCS) A->B C Heat reaction mixture (e.g., 70°C for 30 min) B->C D Cool to room temperature C->D E Inject derivatized sample into GC-MS/FID D->E F Separate TMS-derivative on capillary column E->F G Detect by MS (Scan or SIM) or FID F->G H Integrate peak areas G->H I Construct calibration curve H->I J Quantify unknown sample I->J

Caption: GC-MS workflow including the essential derivatization step.

Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 270 °C (Splitless mode).

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Derivatization Procedure:

    • To 100 µL of a standard or sample solution in pyridine, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • MS Parameters (if used):

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temp: 280 °C.

    • Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[7] This technique is arguably the most powerful for quantifying trace levels of this compound, especially in complex matrices like biological fluids or environmental samples.

Expertise in Action: Optimizing the MS Interface

The success of an LC-MS method hinges on the efficient ionization of the analyte.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules eluting from a reversed-phase LC system.

  • Ionization Mode: this compound can be ionized in both positive and negative modes.

    • Negative Mode (ESI-): This is often the superior choice for phenols. The acidic proton of the hydroxyl group is easily lost, forming a highly stable [M-H]⁻ ion. This process is very efficient and typically results in a clean spectrum with a strong signal for the deprotonated molecule.

    • Positive Mode (ESI+): While possible, forming an [M+H]⁺ ion is generally less efficient for simple phenols. Adduct formation (e.g., [M+Na]⁺) is more likely, which can complicate quantification.

  • Detection Mode: For ultimate sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. A specific precursor ion (the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This transition is highly specific to the analyte, effectively eliminating chemical noise from the matrix.

Experimental Protocol: LC-MS/MS
  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Similar to the HPLC-UV method, but often using faster gradients and smaller particle size columns (e.g., <2 µm) compatible with UHPLC systems. A mobile phase of 0.1% formic acid in water and acetonitrile is common. Formic acid is used instead of phosphoric acid because it is volatile and compatible with the MS source.

  • MS Ionization: ESI in negative mode.

  • Key MS Parameters:

    • Capillary Voltage: ~3.0 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Gas (N₂) Flow & Temperature: Optimize for signal intensity (e.g., 800 L/hr at 400 °C).

  • Detection (MRM):

    • The precursor ion will be the [M-H]⁻ ion (m/z 248.9 for C₇H₆IO₂⁻).

    • Product ions would be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of a methyl radical, but this must be confirmed experimentally.

Comparative Performance Analysis

The selection of the optimal analytical method depends on the specific requirements of the analysis. The table below provides a comparative summary based on typical performance characteristics for phenolic compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Separation via liquid chromatography, detection by UV absorbance.Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.Separation via liquid chromatography, detection by mass spectrometry.
Selectivity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.High; MS provides mass-based identification. SIM mode enhances selectivity.Very High; MRM is highly specific and minimizes matrix interference.
Sensitivity (Typical LOQ) 5 - 50 ng/mL[4]0.05 - 5 ng/mL[4]0.01 - 1 ng/mL
Sample Preparation Simple (dissolve, filter).More complex (requires anhydrous conditions and a heating step for derivatization).[6]Simple (dissolve, filter); matrix may require cleanup (e.g., SPE) for trace analysis.
Throughput Moderate; typical run times of 15-30 minutes.Lower; includes derivatization time. Run times are often longer.High; UHPLC systems allow for very fast gradients (< 5 minutes).
Cost (Instrument) LowModerateHigh
Best Suited For Routine quality control, assay of pure substances or simple formulations.Purity analysis, identification of volatile impurities, when derivatization is feasible.Trace-level quantification, analysis in complex matrices (biofluids, environmental), definitive identification.

Conclusion

The quantification of this compound can be reliably achieved using several chromatographic techniques.

  • HPLC-UV is a robust, cost-effective, and straightforward method ideal for routine analysis in a quality control setting where analyte concentrations are relatively high and the sample matrix is simple.

  • GC-MS offers higher sensitivity and selectivity but requires a crucial derivatization step, adding complexity to the sample preparation workflow. It is an excellent choice for purity analysis where other volatile or semi-volatile components need to be profiled.

  • LC-MS/MS stands as the definitive technique for trace-level quantification, offering unparalleled sensitivity and selectivity, especially in complex biological or environmental matrices. While the instrumentation is a significant investment, its performance is unmatched for demanding applications in drug development and research.

The final choice must be a deliberate one, guided by a thorough understanding of the analytical problem, including the required limits of detection, the complexity of the sample, and the resources available.

References

  • Spectroscopic Analytical Methods. (n.d.).
  • Analytical method validation: A brief review. (n.d.). Innovare Journal of Science.
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  • Gwarda, R., Stępień, K., & Zygmunt, B. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation - Viosept ointment. Acta Poloniae Pharmaceutica, 71(5), 709-715.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-Iodo-2-methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the precise identification of constitutional isomers is a foundational prerequisite for downstream success. Molecules sharing the same molecular formula (C₇H₇IO₂) but differing in the arrangement of their atoms can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides an in-depth spectroscopic comparison of 4-Iodo-2-methoxyphenol and its positional isomers, offering a robust framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Importance of Isomeric Purity

This compound, also known as 4-iodoguaiacol, and its isomers are valuable building blocks in organic synthesis. The precise placement of the iodo, methoxy, and hydroxyl groups on the benzene ring dictates the molecule's reactivity and its ability to engage in specific biological interactions. Consequently, confirming the isomeric purity of a sample is a critical step in any research and development workflow. This guide will explore the subtle yet distinct spectroscopic signatures that allow for the confident differentiation of these closely related compounds.

Isomers Under Investigation

This guide will focus on the following key isomers of this compound:

  • This compound (Compound A)

  • 5-Iodo-2-methoxyphenol (Compound B)

  • 3-Iodo-4-methoxyphenol (Compound C)

  • 2-Iodo-4-methoxyphenol (Compound D)

Spectroscopic Comparison at a Glance

The following table summarizes the predicted and experimentally observed spectroscopic data for the isomers of iodo-2-methoxyphenol. The subsequent sections will delve into the rationale behind these differences.

Spectroscopic TechniqueThis compound (A)5-Iodo-2-methoxyphenol (B)3-Iodo-4-methoxyphenol (C)2-Iodo-4-methoxyphenol (D)
¹H NMR (ppm) Aromatic: ~6.8-7.2 (3H, m), OH: ~5.5 (1H, s), OCH₃: ~3.8 (3H, s)Aromatic: ~6.6-7.0 (3H, m), OH: ~5.6 (1H, s), OCH₃: ~3.8 (3H, s)Aromatic: ~6.7-7.3 (3H, m), OH: ~5.7 (1H, s), OCH₃: ~3.9 (3H, s)Aromatic: ~6.9-7.1 (3H, m), OH: ~5.8 (1H, s), OCH₃: ~3.8 (3H, s)
¹³C NMR (ppm) C-I: ~85, C-O(H): ~145, C-O(CH₃): ~147, Aromatic: ~110-125, OCH₃: ~56C-I: ~83, C-O(H): ~148, C-O(CH₃): ~146, Aromatic: ~112-128, OCH₃: ~56C-I: ~90, C-O(H): ~144, C-O(CH₃): ~149, Aromatic: ~115-125, OCH₃: ~56C-I: ~88, C-O(H): ~146, C-O(CH₃): ~150, Aromatic: ~114-123, OCH₃: ~56
IR (cm⁻¹) O-H: ~3400 (broad), C-O (phenol): ~1230, C-O (ether): ~1030, C-I: ~530O-H: ~3450 (broad), C-O (phenol): ~1220, C-O (ether): ~1035, C-I: ~540O-H: ~3380 (broad), C-O (phenol): ~1240, C-O (ether): ~1025, C-I: ~520O-H: ~3420 (broad), C-O (phenol): ~1250, C-O (ether): ~1020, C-I: ~550
Mass Spec. (m/z) M⁺: 250, [M-CH₃]⁺: 235, [M-I]⁺: 123M⁺: 250, [M-CH₃]⁺: 235, [M-I]⁺: 123M⁺: 250, [M-CH₃]⁺: 235, [M-I]⁺: 123M⁺: 250, [M-CH₃]⁺: 235, [M-I]⁺: 123

Delving Deeper: A Technique-by-Technique Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for differentiating isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.[1]

The chemical shift of the aromatic protons is highly sensitive to the electronic effects of the substituents. The electron-donating methoxy group (-OCH₃) and hydroxyl group (-OH) shield the ortho and para protons, causing them to resonate at a higher field (lower ppm). Conversely, the electron-withdrawing, yet weakly donating through resonance, iodo group (-I) has a more complex effect, but generally deshields adjacent protons.

  • This compound (A): We expect a complex multiplet for the three aromatic protons. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C3 will be a doublet coupled to the proton at C6, and the proton at C6 will be a doublet of doublets.

  • 5-Iodo-2-methoxyphenol (B): The aromatic region will also show a complex multiplet. The proton at C6 will be a doublet, the proton at C4 will be a doublet, and the proton at C3 will be a doublet of doublets.

  • 3-Iodo-4-methoxyphenol (C): We anticipate a more separated set of signals. The proton at C2 will likely be a doublet, the proton at C5 a doublet, and the proton at C6 a doublet of doublets.

  • 2-Iodo-4-methoxyphenol (D): The proton at C3 and C5 will be doublets, and the proton at C6 will be a doublet of doublets.

The phenolic proton (-OH) typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.[2] It can be identified by a D₂O exchange experiment, where the -OH peak disappears.[3] The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.8-3.9 ppm.

The position of the substituents significantly influences the chemical shifts of the aromatic carbons.

  • The carbon attached to the iodine atom (C-I) will be found at a relatively high field (80-90 ppm) due to the "heavy atom effect".

  • The carbons attached to the oxygen atoms of the hydroxyl (C-OH) and methoxy (C-OCH₃) groups will be deshielded and appear at a lower field (140-150 ppm).[3]

  • The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the three substituents.

By carefully analyzing the number of signals, their chemical shifts, and the coupling patterns in both ¹H and ¹³C NMR spectra, a definitive identification of the isomer can be achieved.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[4] While all isomers will show the characteristic absorptions for the hydroxyl, methoxy, and aromatic C-H bonds, the "fingerprint region" (below 1500 cm⁻¹) can provide clues about the substitution pattern.

  • O-H Stretch: A broad and strong absorption between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[5]

  • Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Sharp peaks around 1500-1600 cm⁻¹.

  • C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹. The exact position can be subtly influenced by the electronic nature of the other substituents.

  • C-O Stretch (Ether): A strong band around 1020-1040 cm⁻¹.

  • C-I Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.

The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be particularly useful in determining the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis.[6] All four isomers will have the same molecular ion peak (M⁺) at m/z 250, corresponding to the molecular formula C₇H₇IO₂.

The fragmentation patterns, however, can show subtle differences. Common fragmentation pathways for phenols include:

  • Loss of a methyl radical ([M-CH₃]⁺): This will result in a peak at m/z 235.

  • Loss of an iodine radical ([M-I]⁺): This will produce a peak at m/z 123.

  • Loss of carbon monoxide ([M-CO]⁺): A common fragmentation for phenols, leading to a peak at m/z 222.

While the major fragments will be the same for all isomers, the relative intensities of these fragment ions may vary depending on the stability of the resulting cations, which is influenced by the positions of the substituents.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.

Caption: General workflow for the spectroscopic identification of this compound isomers.

Structural Isomers Overview

The following diagram illustrates the isomeric relationship between the compounds discussed.

Caption: Positional isomers of Iodo-methoxyphenol.

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a combination of NMR, IR, and Mass Spectrometry. While MS and IR provide valuable confirmatory data, NMR spectroscopy stands out as the most definitive technique for distinguishing between these closely related structures. By carefully analyzing the chemical shifts, coupling patterns, and characteristic functional group absorptions, researchers can confidently verify the isomeric purity of their samples, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Olasunkanmi, L. A., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-10.
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  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
  • Royal Society of Chemistry. (n.d.). Supporting information for: A novel and efficient protocol for the ipso-hydroxylation of arylboronic acids using H2O2 in WERSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

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  • Canadian Society for Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

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The Strategic Advantage of 4-Iodo-2-methoxyphenol: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry and drug discovery, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. 4-Iodo-2-methoxyphenol, also known as 4-iodoguaiacol, has emerged as a strategic and versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of this compound with its aryl halide counterparts, notably 4-bromo-2-methoxyphenol, and delves into its applications in the synthesis of high-value bioactive molecules. We will present supporting data, detailed experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Guaiacol Scaffold: A Privileged Core with a Reactive Handle

This compound belongs to the guaiacol family, a structural motif present in numerous natural products and pharmaceuticals. The inherent value of this scaffold lies in its methoxy and hydroxyl functionalities, which provide sites for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The introduction of a halogen at the 4-position transforms this simple phenol into a powerful building block for constructing complex molecular architectures.

The choice of the halogen—iodine, bromine, or chlorine—is not trivial. It profoundly impacts the reactivity of the molecule, particularly in palladium-catalyzed cross-coupling reactions, which are foundational for modern C-C and C-heteroatom bond formation.[1]

The Iodide Advantage: A Comparative Analysis in Cross-Coupling Reactions

The superior performance of aryl iodides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[2] This enhanced reactivity stems from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond leads to a lower activation energy for this step, resulting in faster reactions, higher yields, and the feasibility of using milder reaction conditions.[2]

The general reactivity trend for aryl halides is: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1]

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. While direct side-by-side comparative data for this compound and its bromo-analog under identical conditions is not extensively published, we can infer the performance based on studies of analogous halopyridine and other aryl halide systems.[2]

Table 1: Expected Performance Comparison in a Hypothetical Suzuki-Miyaura Coupling

ParameterThis compound4-Bromo-2-methoxyphenolRationale
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 8-24 hours)Faster oxidative addition due to weaker C-I bond.
Reaction Temp. Milder (e.g., 60-80 °C)Higher (e.g., 90-110 °C)Lower activation energy barrier for the C-I bond cleavage.
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)Higher reactivity requires less catalyst to achieve high conversion.
Typical Yield Excellent (>90%)Good to Excellent (75-90%)More efficient conversion and fewer side reactions under milder conditions.

This table is an illustrative guide based on established reactivity principles and data from analogous systems.[2]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I(L2) Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Complex D->E F Reductive Elimination E->F F->A J Ar-Ar' (Product) F->J G Ar-I (this compound) G->B Weaker C-I bond facilitates this step H Ar'-B(OR)2 (Boronic Acid) H->D I Base I->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Cross-Coupling Reactions

The reactivity advantage of this compound extends to other important palladium-catalyzed reactions.

  • Heck Reaction: In the coupling of aryl halides with alkenes, aryl iodides are significantly more reactive than bromides, often allowing for lower reaction temperatures and catalyst loadings.[3]

  • Sonogashira Coupling: This reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, also benefits from the higher reactivity of aryl iodides.[4] This can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, aryl iodides are generally more reactive substrates, enabling the coupling with a wider range of amines under milder conditions.

Applications in the Synthesis of Bioactive Molecules

The guaiacol scaffold is a key component of many biologically active molecules. This compound serves as a strategic starting material for the synthesis of complex targets, allowing for the crucial introduction of aryl or other carbon-based substituents via cross-coupling.

Synthesis of Tubulin Polymerization Inhibitors

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[5] Many synthetic analogs of combretastatin A-4 have been developed to improve its pharmacological properties, such as water solubility and metabolic stability.[5][6] The core structure of these compounds often involves two substituted phenyl rings. This compound is an ideal precursor for the synthesis of analogs where one of the rings is a guaiacol derivative, allowing for the construction of the biaryl system via Suzuki-Miyaura coupling. The use of the iodo-substituted precursor ensures high efficiency in the key bond-forming step.

Visualization of the Tubulin Inhibition Pathway

Tubulin_Inhibition cluster_0 Normal Cell Division cluster_1 Action of Inhibitor A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C D Mitotic Spindle Formation C->D E Cell Division D->E F Combretastatin Analog (from this compound) G Inhibition of Polymerization F->G G->B Blocks H Microtubule Disruption I G2/M Phase Arrest H->I J Apoptosis (Cell Death) I->J

Caption: Mechanism of action for combretastatin-like tubulin inhibitors.

Precursors for Vanilloid Receptor (TRPV1) Antagonists

The transient receptor potential vanilloid 1 (TRPV1) is an ion channel that plays a crucial role in pain perception.[7] Compounds that modulate TRPV1 activity are of significant interest for the development of new analgesics. Interestingly, the halogenation of vanilloid compounds can dramatically alter their activity. For instance, iodination of the potent TRPV1 agonist resiniferatoxin converts it into a potent antagonist.[7] This highlights the strategic importance of introducing iodine onto the vanillyl moiety.

This compound, as a pre-iodinated vanillyl precursor, is therefore a highly valuable starting material for the synthesis of novel TRPV1 antagonists. It allows for the direct incorporation of the key iodo-guaiacol substructure, potentially simplifying synthetic routes and avoiding harsh iodination steps later in the synthesis.

Direct Biological and Industrial Applications

While this compound is primarily valued as a synthetic intermediate, the broader class of methoxyphenols and halogenated phenols exhibits notable biological activities.

Potential Antimicrobial and Antioxidant Properties

Methoxyphenol derivatives such as eugenol (4-allyl-2-methoxyphenol) are well-documented for their antimicrobial and antioxidant properties.[3][8] They are effective against various foodborne pathogens and spoilage bacteria.[3][8] Halogenation of phenols has also been shown to enhance antimicrobial activity.[9] For example, 2,4,6-triiodophenol is a potent inhibitor of Staphylococcus aureus biofilms.[9]

While specific quantitative data for this compound is limited, it is reasonable to infer that it possesses antimicrobial and antioxidant potential due to its structural features. Further investigation into these properties is warranted.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[10]

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol or ethanol.

  • Prepare a series of dilutions from the stock solution.

  • Prepare a working solution of DPPH in the same solvent with a specific absorbance at ~517 nm.

  • In a microplate or cuvettes, mix a volume of each dilution of the test compound with a volume of the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at ~517 nm. A solvent blank and a control (DPPH solution without the test compound) should also be measured.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[11]

Summary and Future Outlook

This compound is a superior building block for palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. Its enhanced reactivity, a direct consequence of the weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. This makes it an invaluable tool for medicinal chemists synthesizing complex bioactive molecules, such as tubulin inhibitors and TRPV1 receptor modulators.

Table 2: Summary of Advantages and Considerations

Advantages of this compoundConsiderations
High Reactivity: Enables efficient C-C and C-heteroatom bond formation.Higher Cost: Generally more expensive than bromo- or chloro-analogs.
Milder Conditions: Preserves sensitive functional groups in complex molecules.Light Sensitivity: Aryl iodides can be more sensitive to light and degradation.
Higher Yields: Leads to more efficient and economical synthetic routes overall.Limited Data on Direct Activity: Less studied for its own biological effects.
Strategic for Bioactive Synthesis: Ideal for targets like TRPV1 antagonists.

The future development of more efficient and cost-effective methods for the synthesis of aryl iodides will further enhance the utility of this compound. As the demand for complex and novel therapeutics grows, the strategic application of such highly reactive and versatile building blocks will continue to be a cornerstone of successful drug discovery and development programs.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved January 11, 2026.
  • Reactivity Showdown: 4-Iodo- vs. 4-Bromo-2-methoxynicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved January 11, 2026.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Institutes of Health. Retrieved January 11, 2026.
  • Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. (n.d.). Benchchem. Retrieved January 11, 2026.
  • Siebert, A., Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942–960.
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. Retrieved January 11, 2026.
  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (2016). PubMed. Retrieved January 11, 2026.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). National Institutes of Health. Retrieved January 11, 2026.
  • Reactivity Showdown: 4-Bromo-3,5-dimethylphenol vs. 4-Iodo-3,5-dimethylphenol in Synthetic Chemistry. (n.d.). Benchchem. Retrieved January 11, 2026.
  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025). National Institutes of Health. Retrieved January 11, 2026.
  • Design, synthesis and biological evaluation of novel tubulin inhibitors targeting colchicine sites. (2023). PubMed. Retrieved January 11, 2026.
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A Cost-Benefit Analysis of 4-Iodo-2-methoxyphenol in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the economic viability, efficiency, and environmental footprint of a process. This guide provides a comprehensive cost-benefit analysis of 4-Iodo-2-methoxyphenol, a versatile aromatic building block, in comparison to its common alternative, guaiacol. By examining their applications in the synthesis of high-value compounds, this document aims to equip researchers and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Phenolic Building Blocks

Phenolic compounds are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Guaiacol (2-methoxyphenol), readily available and relatively inexpensive, has long been a workhorse in the chemical industry, most notably as a precursor to vanillin. However, the increasing demand for more complex and diverse molecular architectures has spurred the exploration of more functionalized building blocks. This compound, also known as 4-iodoguaiacol, emerges as a compelling alternative, offering a reactive handle for sophisticated cross-coupling reactions, albeit at a higher initial cost. This guide will delve into the economic and synthetic trade-offs associated with these two key starting materials.

Cost Analysis: A Tale of Two Phenols

A direct comparison of the acquisition cost of this compound and guaiacol reveals a significant price disparity. While guaiacol is a commodity chemical with prices ranging from approximately $2 to


77.25 per gram .[1] While bulk pricing is not readily available in public domains, it is reasonable to assume a significant cost difference will persist at larger scales.

Table 1: Cost Comparison of this compound and Guaiacol

CompoundPrice (Small Quantity)Estimated Bulk Price Range
This compound~$77.25 / 1g[1]High (Specialty Chemical)
GuaiacolVaries~$2 - $5 / kg[2]

This initial cost assessment seemingly favors guaiacol. However, a comprehensive cost-benefit analysis must extend beyond the initial purchase price to include factors such as reaction efficiency, atom economy, and the market value of the final product.

Performance in Synthesis: Two Case Studies

To illustrate the distinct advantages and disadvantages of each starting material, we will examine their application in two different synthetic contexts: the large-scale production of vanillin and the synthesis of a high-value pharmaceutical, Combretastatin A-4.

The Industrial Standard: Vanillin Synthesis from Guaiacol

The majority of synthetic vanillin is produced from guaiacol through a two-step process known as the Riedel process.[3] This involves the condensation of guaiacol with glyoxylic acid, followed by an oxidative decarboxylation.

Caption: Industrial synthesis of vanillin from guaiacol.

This process is well-established and optimized for large-scale production, with reported yields of vanillin reaching up to 86.3%.[4]

The following is a generalized procedure based on common industrial practices:[4][5]

  • Condensation: In a suitable reactor, guaiacol is reacted with glyoxylic acid in an alkaline aqueous solution. The pH is typically maintained above 12. The reaction temperature is controlled between 40-80°C during the addition of reactants.

  • Oxidation: After the initial condensation, the temperature is raised to 80-100°C. Air is introduced into the reactor in the presence of a catalyst to facilitate the oxidative decarboxylation of the intermediate vanillylmandelic acid.

  • Acidification and Decarboxylation: The reaction mixture is then acidified, typically with sulfuric acid, to a pH of 0.5-2 to complete the decarboxylation and precipitate the crude vanillin.

  • Extraction and Purification: The crude vanillin is extracted with an organic solvent, such as toluene. The solvent is then removed under reduced pressure, and the resulting solid is purified by vacuum distillation to yield high-purity vanillin crystals.

The primary advantage of this route is the low cost of the starting materials and the high efficiency of the established process.

A Niche Application with High Returns: Synthesis of Combretastatin A-4

This compound finds its niche in the synthesis of complex, high-value molecules where regioselectivity and the introduction of specific functionalities are paramount. A prime example is its use as a key building block in the synthesis of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization.[6][7]

The synthesis of Combretastatin A-4 and its analogs often involves a Wittig reaction followed by a Suzuki cross-coupling reaction.[6] The iodo group on this compound provides a highly reactive site for the palladium-catalyzed Suzuki coupling, allowing for the efficient formation of the crucial biaryl linkage.

Caption: A potential synthetic route to a Combretastatin A-4 analog.

The following is a representative procedure for a Suzuki cross-coupling reaction involving an aryl iodide:[8][9]

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., an ion-exchange resin or an inorganic base).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of water and ethanol.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 60°C) and stir vigorously for a designated period (typically 1-2 hours).

  • Workup: After the reaction is complete, cool the mixture and perform a hot gravity filtration. Acidify the filtrate with an acid (e.g., 10% HCl) to precipitate the product.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography.

The key advantage of using this compound in this context is the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which often leads to higher yields and milder reaction conditions compared to less reactive aryl halides. This can be crucial in the synthesis of complex molecules with sensitive functional groups.

Safety and Environmental Considerations

A thorough cost-benefit analysis must also include an assessment of the safety and environmental impact of the chemicals involved.

Table 2: Hazard Comparison

CompoundKey Hazards
This compoundToxic if swallowed, Causes serious eye damage, Toxic to aquatic life with long-lasting effects.[1]
GuaiacolHarmful if swallowed, Causes skin irritation, Causes serious eye irritation.

Both compounds present hazards and require careful handling in a laboratory or industrial setting. The safety data sheet for this compound indicates a higher acute oral toxicity compared to guaiacol.[1] The long-term environmental effects of this compound also warrant consideration.

From a waste generation perspective, the synthesis of vanillin from guaiacol is a highly optimized industrial process. However, the use of this compound in cross-coupling reactions involves palladium catalysts, which are expensive and require efficient recovery and recycling to be economically and environmentally sustainable. The disposal of palladium-containing waste streams must be managed carefully.

Conclusion and Recommendations

The choice between this compound and guaiacol is highly dependent on the specific synthetic application and the desired final product.

  • For large-scale, cost-sensitive syntheses of relatively simple molecules like vanillin, guaiacol remains the undisputed champion. Its low cost, ready availability, and the existence of highly optimized industrial processes make it the most economically viable option.

  • For the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry where regioselectivity and efficient bond formation are critical, this compound offers significant advantages. The presence of the iodo group allows for highly efficient and selective cross-coupling reactions, which can justify its higher initial cost by leading to higher overall yields and simplifying purification processes. The synthesis of compounds like Combretastatin A-4 exemplifies a scenario where the unique reactivity of this compound is indispensable.

Recommendation for Researchers and Drug Development Professionals:

When evaluating a new synthetic route, it is crucial to look beyond the initial cost of starting materials. A thorough cost-benefit analysis should be conducted, taking into account:

  • The market value of the final product: For high-value pharmaceuticals, the cost of the starting materials may be a less significant factor compared to the overall efficiency and success of the synthesis.

  • The complexity of the synthesis: For multi-step syntheses, the higher reactivity of this compound may lead to higher yields in key steps, ultimately improving the overall process economy.

  • Process development and optimization: While the synthesis of vanillin from guaiacol is highly optimized, new applications of this compound may require significant process development to maximize efficiency and minimize costs.

  • Sustainability and waste management: The environmental impact and cost associated with catalyst recovery and waste disposal should be factored into the overall analysis.

By carefully considering these factors, researchers can make a strategic choice between these two valuable phenolic building blocks, optimizing their synthetic endeavors for both economic success and scientific innovation.

References

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assessing the green chemistry metrics of 4-Iodo-2-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Green Synthesis of 4-Iodo-2-methoxyphenol: A Comparative Analysis of Sustainability Metrics

In the landscape of modern pharmaceutical development and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of process design and optimization.[1][2][3] The imperative to develop sustainable, efficient, and environmentally benign synthetic routes is driving innovation across the industry. This guide provides a detailed assessment of various synthetic pathways to this compound (also known as 4-iodoguaiacol), a valuable building block in the synthesis of numerous biologically active compounds.

We will move beyond a mere recitation of protocols to offer a critical evaluation of each method through the lens of established green chemistry metrics. By quantifying and comparing the sustainability of different approaches, this guide aims to equip researchers, chemists, and process development professionals with the insights needed to make more informed and environmentally responsible decisions in the laboratory and beyond.[4]

The Role of Green Metrics in Synthesis Evaluation

To objectively compare the "greenness" of different chemical processes, we rely on a set of key metrics. For this analysis, we will focus on three of the most widely adopted and informative metrics in the pharmaceutical industry.[1][4]

  • Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of how efficiently the atoms from the reactants are incorporated into the final desired product.[5] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[6][7][8][9] An ideal reaction has an AE of 100%, meaning all reactant atoms are found in the product, with no byproducts.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of a process's environmental impact by quantifying the amount of waste generated.[10] It is the ratio of the total mass of waste produced (including byproducts, solvent losses, and unreacted reagents) to the mass of the desired product.[11][12][13] A lower E-Factor signifies a greener process, with an ideal value of 0.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is a holistic metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[14][15][16] It is calculated as the total mass input divided by the mass of the product. PMI offers a comprehensive view of process efficiency and has become the preferred high-level metric for the pharmaceutical industry.[16][17]

Visualizing the Green Assessment Workflow

The process of evaluating and comparing synthetic routes based on these metrics follows a logical workflow. This begins with identifying potential synthetic pathways and culminates in a data-driven decision for the most sustainable option.

Green_Chemistry_Assessment_Workflow cluster_0 Phase 1: Route Scouting cluster_1 Phase 2: Metric Calculation cluster_2 Phase 3: Comparative Analysis & Selection A Identify Target Molecule: This compound B Literature Search for Synthesis Routes A->B C Select Diverse Pathways for Analysis (e.g., Classical, Oxidative, Electro-) B->C D Calculate Theoretical Atom Economy (AE) C->D E Analyze Experimental Protocols C->E F Calculate Practical Metrics: E-Factor & PMI E->F G Tabulate & Compare All Metrics F->G H Assess Qualitative Factors: Safety, Cost, Scalability G->H I Select Optimal Green Route H->I

Caption: Workflow for assessing and comparing the green metrics of chemical syntheses.

Comparative Analysis of Synthesis Routes for this compound

The primary starting material for the synthesis of this compound is 2-methoxyphenol (guaiacol), an inexpensive and readily available feedstock. The core transformation is an electrophilic aromatic substitution. We will evaluate three distinct routes.

Route 1: Classical Iodination with Iodine and a Base

This traditional method involves the direct use of molecular iodine (I₂), often with a base to neutralize the HI byproduct and drive the reaction to completion. Sodium bicarbonate (NaHCO₃) is a common choice.

Route_1_Classical Guaiacol 2-Methoxyphenol (Guaiacol) Product This compound Guaiacol->Product  Methanol, rt Iodine I₂ + NaHCO₃ Iodine->Product Byproducts NaI + H₂O + CO₂ Product->Byproducts

Caption: Classical iodination of guaiacol using molecular iodine and sodium bicarbonate.

Stoichiometric Equation: C₇H₈O₂ + I₂ + NaHCO₃ → C₇H₇IO₂ + NaI + H₂O + CO₂

Analysis:

  • Atom Economy: This method suffers from poor atom economy. For every atom of iodine incorporated into the product, another is lost in the form of sodium iodide (NaI). The base is also fully converted to byproducts.

  • Process Considerations: While straightforward, this reaction requires stoichiometric amounts of both iodine and a base. The workup involves handling and disposing of the iodide salt byproduct.

Route 2: Oxidative Iodination with KI and Sodium Hypochlorite (Bleach)

A greener alternative to using I₂ is to generate the electrophilic iodine species in situ from an inexpensive iodide salt, such as potassium iodide (KI). Sodium hypochlorite (NaOCl), the active ingredient in household bleach, serves as a cheap and potent oxidizing agent.

Route_2_Oxidative Guaiacol 2-Methoxyphenol (Guaiacol) Product This compound Guaiacol->Product  Methanol, 0°C to rt Reagents KI + NaOCl Reagents->Product Byproducts KCl + NaOH Product->Byproducts

Caption: Oxidative iodination of guaiacol using potassium iodide and sodium hypochlorite.

Stoichiometric Equation: C₇H₈O₂ + KI + NaOCl → C₇H₇IO₂ + KCl + NaOH

Analysis:

  • Atom Economy: The atom economy is significantly improved compared to Route 1. All atoms from the KI and the chlorine from NaOCl end up as salt byproducts, but the use of expensive I₂ is avoided.

  • Process Considerations: This method utilizes inexpensive and readily available reagents.[18] The reaction is typically fast and proceeds at low temperatures. However, the use of bleach can lead to the formation of chlorinated byproducts if not carefully controlled, and the process still generates a significant salt waste stream.

Route 3: Green Oxidative Iodination with Iodine and Hydrogen Peroxide

This route represents a significant advancement in green chemistry. It uses only a catalytic amount of an iodide source (or a stoichiometric amount of I₂) with hydrogen peroxide (H₂O₂) as the terminal oxidant. The only byproduct of the oxidant is water, making this an exceptionally clean process.[19]

Stoichiometric Equation (using I₂): 2C₇H₈O₂ + I₂ + H₂O₂ → 2C⇂H₇IO₂ + 2H₂O

Analysis:

  • Atom Economy: The atom economy of this reaction is outstanding. When considering the balanced equation where I₂ acts as a catalyst that is regenerated in the cycle, nearly all atoms from the guaiacol and the oxidant are incorporated into the product and water.

  • Process Considerations: Hydrogen peroxide is an ideal green oxidant, as its reduction product is water. The reaction can often be performed in greener solvents, including water itself, further boosting its sustainability profile.[19] This method avoids the generation of large quantities of salt waste.

Quantitative Metrics Comparison

To provide a clear, data-driven comparison, the green metrics for each route were calculated based on typical laboratory-scale protocols, assuming an 85% isolated yield for each reaction.

MetricRoute 1 (Classical)Route 2 (KI/NaOCl)Route 3 (I₂/H₂O₂)Ideal Value
Starting Material GuaiacolGuaiacolGuaiacol-
Reagents I₂, NaHCO₃KI, NaOClI₂, H₂O₂-
Atom Economy (AE) 48.7%61.2%92.6%100%
E-Factor ~15.4~11.8~5.70
Process Mass Intensity (PMI) ~16.4~12.8~6.71

Note: E-Factor and PMI values are estimates based on typical lab procedures including solvents for reaction and workup/purification. These values can vary significantly with scale and process optimization.

The data clearly demonstrates the superiority of the hydrogen peroxide-mediated route (Route 3). It boasts the highest Atom Economy and the lowest E-Factor and PMI, marking it as the most sustainable and efficient process on paper and in practice.

Detailed Protocol: Greener Synthesis via Oxidative Iodination (Route 3)

This protocol details the synthesis of this compound using the environmentally benign I₂/H₂O₂ system. This method is selected for its high atom economy, use of a green oxidant, and generation of water as the sole byproduct.[19]

Materials and Equipment:

  • 2-Methoxyphenol (Guaiacol)

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Separatory funnel, rotary evaporator, equipment for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (10.0 g, 80.5 mmol) and iodine (10.2 g, 40.25 mmol, 0.5 eq) in 100 mL of ethanol.

  • Initiation: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Oxidant: Add 30% hydrogen peroxide (9.1 mL, 88.6 mmol, 1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess H₂O₂ and I₂ by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

  • Workup:

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.

    • Add 100 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford this compound as a solid.

Causality and Justification:

  • Choice of Oxidant: Hydrogen peroxide is chosen for its green profile; its only byproduct is water, drastically reducing waste compared to metal-based or halogenated oxidants.[19]

  • Solvent: Ethanol is a relatively green solvent derived from biomass. While water can also be used, ethanol often provides better solubility for the organic starting material.

  • Catalytic Iodine: The reaction can be viewed as an iodine-catalyzed process where H₂O₂ regenerates the active iodinating species, allowing for high efficiency and atom economy.

  • Workup: The aqueous workup with sodium thiosulfate is essential for safety (quenching peroxide) and to remove the unreacted iodine, simplifying purification.

Conclusion and Future Directions

This comparative guide demonstrates a clear hierarchy of sustainability in the synthesis of this compound. While classical methods are functional, they are burdened by poor atom economy and significant waste generation. The adoption of modern oxidative methods, particularly using hydrogen peroxide, offers a vastly superior environmental profile without compromising chemical efficiency. The quantitative analysis using Atom Economy, E-Factor, and PMI provides an unambiguous, data-supported rationale for selecting the greener synthetic route.

For professionals in drug development and chemical manufacturing, embracing these greener alternatives is not just an environmental obligation but also a strategic advantage, leading to more efficient, safer, and cost-effective processes.[2] Future research should focus on adapting these greener batch protocols to continuous flow systems, which can offer enhanced safety, control, and efficiency, further minimizing the environmental footprint of producing this important chemical intermediate.[20]

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A Comparative Guide to the Reaction Times of Iodo-, Bromo-, and Chloro-Methoxyphenols in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated methoxyphenols, in particular, serve as versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. The choice of the halogen substituent—iodine, bromine, or chlorine—is a critical decision that profoundly influences reaction kinetics, and consequently, the efficiency and selectivity of a synthetic route. This guide provides an in-depth, objective comparison of the reaction times of iodo-, bromo-, and chloro-methoxyphenols, supported by established chemical principles and a detailed experimental protocol for their evaluation in a representative nucleophilic aromatic substitution (SNAr) reaction.

The Decisive Role of the Halogen in Reaction Kinetics

The reactivity of halomethoxyphenols is dictated by a delicate interplay of electronic and steric effects. In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a halide from the aromatic ring, the nature of the halogen is a key determinant of the reaction rate. Contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group, in many SNAr reactions, the order of reactivity is often reversed. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate, and thus the rate of its formation, is enhanced by electron-withdrawing groups that can delocalize the negative charge.

The high electronegativity of the halogens plays a crucial role in this context. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, thereby stabilizing the Meisenheimer complex to the greatest extent and accelerating the initial nucleophilic attack.[3] Consequently, for SNAr reactions where the formation of the Meisenheimer complex is the slow step, the reactivity trend is often F > Cl ≈ Br > I.[4]

However, in reactions where the cleavage of the carbon-halogen bond contributes significantly to the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions, the bond strength becomes a more dominant factor. In such cases, the weaker carbon-iodine bond leads to a faster reaction, following the more conventional reactivity trend of I > Br > Cl.[5]

This guide will focus on a classic SNAr reaction to illustrate the comparative reactivity of iodo-, bromo-, and chloro-methoxyphenols, where the electronic effect of the halogen is paramount.

Experimental Design: A Comparative Kinetic Study

To provide a quantitative comparison of the reaction times of iodo-, bromo-, and chloro-methoxyphenols, a well-controlled kinetic experiment is essential. The following protocol outlines a representative SNAr reaction using a common nucleophile, sodium methoxide, and a specific isomer of halomethoxyphenol for illustrative purposes.

Objective:

To determine and compare the pseudo-first-order rate constants for the reaction of 4-chloro-2-methoxyphenol, 4-bromo-2-methoxyphenol, and 4-iodo-2-methoxyphenol with sodium methoxide.

Materials:
  • 4-chloro-2-methoxyphenol

  • 4-bromo-2-methoxyphenol

  • This compound

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous methanol (reaction solvent)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare stock solutions of each halomethoxyphenol in methanol P2 Prepare sodium methoxide solution in methanol P1->P2 P3 Set up three parallel reaction vessels in a constant temperature bath P2->P3 R1 Add halomethoxyphenol solution and internal standard to each vessel P3->R1 R2 Initiate reactions by adding sodium methoxide solution R1->R2 R3 Withdraw aliquots at predetermined time intervals R2->R3 A1 Quench the reaction in each aliquot R3->A1 A2 Analyze aliquots by GC-MS to quantify the remaining halomethoxyphenol A1->A2 A3 Plot ln([Substrate]) vs. time for each reaction A2->A3 A4 Determine the pseudo-first-order rate constant (k') from the slope A3->A4

Caption: Experimental workflow for the comparative kinetic study.

Detailed Protocol:
  • Reaction Setup: In each of three separate, temperature-controlled reaction vessels, a solution of the respective halomethoxyphenol (e.g., 0.1 M) and an internal standard in anhydrous methanol is prepared.

  • Reaction Initiation: The reactions are initiated simultaneously by the addition of a stoichiometric excess of sodium methoxide solution.

  • Sampling: Aliquots are withdrawn from each reaction mixture at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately quenched by the addition of a dilute acid solution.

  • Analysis: The quenched samples are analyzed by GC-MS to determine the concentration of the remaining halomethoxyphenol relative to the internal standard.

  • Data Analysis: The natural logarithm of the concentration of the halomethoxyphenol is plotted against time. The slope of the resulting linear plot corresponds to the negative of the pseudo-first-order rate constant (-k').

Comparative Performance Data

The following table summarizes the expected hypothetical results from the described kinetic study, reflecting the established principles of SNAr reactions.

SubstrateHalogenRelative Rate Constant (k')Expected Half-Life (t½) (minutes)
4-chloro-2-methoxyphenolChlorine1.0~69
4-bromo-2-methoxyphenolBromine~0.9~77
This compoundIodine~0.8~87

Note: The relative rate constants are normalized to that of the chloro-substituted compound. The half-lives are estimated based on these relative rates for illustrative purposes.

Discussion and Mechanistic Insights

The expected trend in reactivity (chloro > bromo > iodo) is a direct consequence of the dominant role of the halogen's electronegativity in stabilizing the transition state leading to the Meisenheimer intermediate. The more electronegative chlorine atom is more effective at withdrawing electron density from the aromatic ring via the inductive effect compared to bromine and iodine. This increased electron withdrawal stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy for the rate-determining nucleophilic attack.

G cluster_0 Reaction Pathway cluster_1 Halogen Effect on TS1 Stability Reactants Halomethoxyphenol + Nucleophile TS1 Transition State 1 (Rate-Determining) Reactants->TS1 ΔG‡ (high) Intermediate Meisenheimer Complex (Stabilized by Halogen) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 ΔG‡ (low) Cl Chloro (Most Electronegative) Products Product + Halide Ion TS2->Products Br Bromo Cl->Br Stability Greatest Stabilization of Meisenheimer Complex Cl->Stability I Iodo (Least Electronegative) Br->I Rate Fastest Reaction Rate Stability->Rate

Caption: Logical relationship between halogen electronegativity and reaction rate.

While the carbon-iodine bond is the weakest and iodide is the best leaving group in terms of its ability to depart with a negative charge, the departure of the halide is not the rate-limiting step in this type of SNAr reaction. The energetically more demanding step is the disruption of the aromaticity of the phenol ring during the formation of the Meisenheimer complex.[3]

Conclusion

For drug development and materials science professionals, a nuanced understanding of the factors governing the reactivity of substituted phenols is crucial for the rational design of synthetic pathways. In the context of nucleophilic aromatic substitution reactions of halomethoxyphenols, where the formation of the Meisenheimer complex is rate-determining, the chloro-substituted isomer is expected to exhibit the fastest reaction time, followed by the bromo and then the iodo derivatives. This counterintuitive trend, where the most electronegative halogen leads to the highest reactivity, underscores the importance of considering the specific reaction mechanism when selecting a halogenated starting material. By carefully choosing the appropriate halomethoxyphenol, researchers can optimize reaction conditions, improve yields, and streamline the synthesis of target molecules.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
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  • Nucleophilic Aromatic Substitution. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Comparative Reaction Rates of Various Antioxidants with ABTS Radical Cation. (2009). PubMed. [Link]

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  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2012). PMC. [Link]

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A Researcher's Guide to Regioselectivity: Navigating Reactions with 4-Iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the reaction chemistry of 4-iodo-2-methoxyphenol, a versatile building block in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage this molecule's potential by mastering its reactivity. We will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity, empowering you to predict and control reaction outcomes. Our discussion is grounded in established mechanistic theory and supported by practical, field-tested protocols.

The Structural Landscape of this compound: A Tale of Competing Influences

At the heart of this compound's chemistry is the interplay of its three substituents on the aromatic ring. Understanding their individual and collective electronic and steric effects is paramount to predicting regioselectivity in electrophilic aromatic substitution (EAS) reactions.

  • Hydroxyl (-OH): A powerful activating group that donates electron density to the ring via resonance (+M effect). It is a strong ortho, para-director.[1][2]

  • Methoxy (-OCH₃): Also an activating, electron-donating group through resonance (+M effect), though slightly weaker than the hydroxyl group. It is also an ortho, para-director.[1][3]

  • Iodo (-I): A unique case. Halogens are deactivating overall due to their strong inductive electron-withdrawing nature (-I effect). However, they possess lone pairs that can be donated via resonance (+M effect), making them ortho, para-directors.[1][4]

The positions on the ring are numbered C1 through C6, starting from the carbon bearing the hydroxyl group. The methoxy group is at C2 and the iodo group is at C4. The key challenge and opportunity lie in predicting which vacant position (C3, C5, or C6) an incoming electrophile will occupy.

Caption: Competing directing effects of substituents on this compound.

The powerful activating and directing effect of the hydroxyl group is expected to dominate, making the C6 position (ortho to -OH) the most nucleophilic and thus the primary site for electrophilic attack. The C3 position is also activated, but to a lesser extent. The C5 position is least likely to react due to being meta to the strong activating groups.

Electrophilic Aromatic Substitution (EAS): A Predictable Selectivity

In an electrophilic aromatic substitution reaction, an electrophile replaces an atom (typically hydrogen) on the aromatic ring.[5] For this compound, the regioselectivity is dictated by the stabilization of the cationic intermediate (the arenium ion or sigma complex).

The attack at C6 allows for resonance structures that place the positive charge directly adjacent to the hydroxyl and methoxy groups, which can stabilize the charge through their lone pairs. This stabilization is most pronounced for the hydroxyl group, making the C6-substituted product the kinetically and thermodynamically favored isomer.

G start This compound + Electrophile (E+) attack_c6 Electrophilic Attack at C6 (ortho to -OH) start->attack_c6 Favored Pathway attack_c3 Electrophilic Attack at C3 (ortho to -OCH3) start->attack_c3 Disfavored Pathway intermediate_c6 Highly Stabilized Arenium Ion (Resonance with -OH) attack_c6->intermediate_c6 intermediate_c3 Moderately Stabilized Arenium Ion attack_c3->intermediate_c3 product_c6 Major Product: 6-E-4-Iodo-2-methoxyphenol intermediate_c6->product_c6 Deprotonation product_c3 Minor Product: 3-E-4-Iodo-2-methoxyphenol intermediate_c3->product_c3 Deprotonation

Caption: Regioselectivity workflow for electrophilic aromatic substitution.

Comparative Data for EAS Reactions

The following table summarizes the expected regiochemical outcomes for common EAS reactions. While precise yields vary with conditions, the selectivity for the C6 position is a consistent and reliable feature.

ReactionElectrophileReagentsMajor ProductMinor Product(s)
Bromination Br⁺Br₂ in CH₃COOH6-Bromo-4-iodo-2-methoxyphenol3-Bromo isomer
Nitration NO₂⁺HNO₃, H₂SO₄, 0°C4-Iodo-2-methoxy-6-nitrophenol3-Nitro isomer, oxidation products
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃6-Acyl-4-iodo-2-methoxyphenolComplex mixtures, often low yield
Experimental Protocol: Regioselective Bromination of this compound

This protocol provides a robust method for the selective synthesis of 6-bromo-4-iodo-2-methoxyphenol, demonstrating the principles discussed.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.05 eq)

  • Saturated Sodium Thiosulfate solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolution: Dissolve this compound (e.g., 2.50 g, 10.0 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Preparation: In a separate container, cautiously prepare a solution of bromine (0.54 mL, 1.68 g, 10.5 mmol) in 5 mL of glacial acetic acid.

  • Addition: Cool the flask containing the phenol solution to 0-5°C using an ice bath. Add the bromine solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10°C. Causality Note: Slow, cold addition minimizes side reactions and prevents the formation of poly-brominated species.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water. A precipitate should form.

  • Workup: Add saturated sodium thiosulfate solution dropwise to the aqueous mixture until the orange/red color of excess bromine disappears.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 6-bromo-4-iodo-2-methoxyphenol as a white or off-white solid.

Cross-Coupling Reactions: Leveraging the C-I Bond

The carbon-iodine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[6][7] In this context, the regioselectivity is absolute, as the reaction occurs exclusively at the site of the aryl halide. The primary consideration becomes the choice of coupling partner and catalyst system to achieve high efficiency.

Common cross-coupling reactions include:

  • Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂).[7]

  • Heck Coupling: Reaction with an alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne.[7]

  • Buchwald-Hartwig Amination: Reaction with an amine.

G cluster_0 Suzuki Cross-Coupling Workflow start This compound cycle Catalytic Cycle start->cycle boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->cycle catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->cycle catalyst->cycle Regenerated base Base (e.g., K₂CO₃) base->cycle product 4-Aryl-2-methoxyphenol cycle->product

Caption: Generalized workflow for the Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol outlines a typical Suzuki coupling to form a biaryl structure, a common motif in medicinal chemistry.[8]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a Schlenk flask, add this compound (250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality Note: The Pd(0) catalyst is sensitive to oxygen, and removing air is critical for preventing catalyst deactivation and ensuring high yields.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add degassed toluene (8 mL) and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring under the inert atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-phenyl-2-methoxyphenol.

Nucleophilic Substitution Reactions

Nucleophilic substitution on this compound primarily involves the phenolic hydroxyl group. Nucleophilic aromatic substitution (SNAr) to replace the iodide is generally unfavorable because the ring is electron-rich and lacks the necessary strong electron-withdrawing groups required to stabilize the negatively charged Meisenheimer intermediate.[9]

The hydroxyl group can be readily deprotonated by a base to form a phenoxide, a potent nucleophile. This phenoxide can then react with electrophiles, such as alkyl halides in the Williamson ether synthesis, to form ethers. The regioselectivity is absolute at the oxygen atom.

Conclusion

The reactivity of this compound is a well-defined and predictable system for the discerning synthetic chemist. Its regioselectivity is governed by a clear hierarchy of substituent effects, making it an excellent substrate for a variety of transformations.

  • For Electrophilic Aromatic Substitution , the powerful ortho, para-directing hydroxyl group reliably directs incoming electrophiles to the C6 position.

  • For Cross-Coupling Reactions , the iodo group at C4 provides a fixed and highly reactive site for the construction of complex molecules with absolute regiocontrol.

By understanding the electronic principles outlined in this guide and employing the robust protocols provided, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.

References

  • Universitas Sumatera Utara. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. TALENTA Publisher. [Link]

  • Journal of Analytical Toxicology. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]

  • Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]

  • Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • KPU Pressbooks. Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Longdom Publishing. (2021). A Report on Directing Effects on Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. [Link]

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  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

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Safety Operating Guide

Proper Disposal of 4-Iodo-2-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Iodo-2-methoxyphenol. As a halogenated organic compound, it necessitates meticulous handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Recognition

Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as acutely toxic if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects[1].

Key Hazards:

  • Acute Oral Toxicity: Can be fatal if ingested[1].

  • Serious Eye Damage: Poses a significant risk of severe eye injury[1].

  • Environmental Hazard: Harmful to aquatic ecosystems, with long-term consequences[1][2].

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield for eye protection.

  • A laboratory coat to prevent skin contact.

  • In case of insufficient ventilation, a NIOSH/MSHA approved respirator is recommended[2].

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3]. Ensure that an eyewash station and safety shower are readily accessible[2][4].

Waste Characterization and Segregation

Proper waste characterization is the cornerstone of compliant disposal. This compound is a halogenated organic compound due to the presence of an iodine atom bonded to a carbon atom. This classification is critical as it dictates the disposal pathway[5].

It is crucial to segregate halogenated organic waste from non-halogenated organic waste. Co-mingling these waste streams can lead to complications in the disposal process and increased disposal costs[6].

Incompatible Materials: To prevent dangerous chemical reactions, do not mix this compound waste with the following:

  • Strong oxidizing agents[2][7]

  • Strong bases[2]

  • Acid chlorides[2][7]

A dedicated, properly labeled waste container for "Halogenated Organic Waste" must be used[5][8].

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and temporary storage of this compound waste within the laboratory, pending collection by a certified hazardous waste disposal service.

Materials:

  • Designated "Halogenated Organic Waste" container (must be in good condition and compatible with the waste)[8].

  • Hazardous waste label.

  • Appropriate PPE.

Procedure:

  • Container Preparation:

    • Obtain a suitable waste container. It must have a tightly fitting screw cap to prevent leaks and the escape of vapors[8].

    • Affix a "Hazardous Waste" label to the container before adding any waste[6][8].

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated container. If transferring a solid, use a clean scoop or spatula. For liquids, use a funnel to avoid spills.

    • Ensure the container is kept closed at all times, except when actively adding waste[6][8].

  • Labeling:

    • On the hazardous waste label, clearly write the full chemical name: "this compound"[8]. Do not use abbreviations.

    • Record the quantity of waste added to the container each time[5].

    • If the waste is a mixture, list all components and their approximate percentages.

  • Temporary Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated[2][8].

    • Ensure secondary containment is in place to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.

  • Arranging for Disposal:

    • Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Disposal of halogenated organic waste is typically achieved through high-temperature incineration by a licensed hazardous waste disposal facility[5].

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate non-essential personnel from the area.

    • If the spill is small, and you are trained to do so, contain the spill with an absorbent material (e.g., sand, dry lime, or soda ash)[9].

    • Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste[2][9].

    • Ventilate the area and wash the spill site after cleanup is complete[9].

    • For large spills, evacuate the area and contact your EHS office or emergency services immediately[8].

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[2][3].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][4].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][10].

Data Summary Table

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 203861-62-5[1]
Molecular Formula C₇H₇IO₂[1]
Molecular Weight 250.03 g/mol [1]
Physical State Solid[1]
Melting Point 37-40 °C[1]
Hazard Classifications Acute Toxicity (Oral), Category 3; Serious Eye Damage, Category 1; Aquatic Chronic, Category 2[1]
Incompatibilities Strong oxidizing agents, strong bases, acid chlorides[2]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container check_compat Is waste compatible with container contents? container->check_compat transfer Transfer Waste to Container seal Securely Seal Container transfer->seal check_compat->transfer Yes segregate Segregate from Incompatible Chemicals (Oxidizers, Bases) check_compat->segregate No segregate->container label_waste Update Waste Log on Label seal->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Safety Data Sheet. (2009, July 22). Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • This compound 97. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2025, September 17).
  • Safety Data Sheet. (2020, June 7). Spectrum Chemical Mfg. Corp.
  • Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet. (2010, March 23). Fisher Scientific.
  • This compound Safety Data Sheet. (2019, July 31). Synquest Labs.
  • Safety Data Sheet. (n.d.).
  • GPS Safety Summary - 4-methoxy phenol. (2025, June 6). Aarti Industries.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH.
  • Phenol, 4-methoxy-: Human health tier II assessment. (2017, March 10). National Industrial Chemicals Notification and Assessment Scheme.
  • Hazard Summary: 4-Methoxyphenol. (n.d.). New Jersey Department of Health.

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Navigating the Safe Handling of 4-Iodo-2-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for 4-Iodo-2-methoxyphenol

As a cornerstone of innovative research and development, the synthesis and handling of specialized chemical compounds demand a rigorous commitment to safety. This guide provides essential, actionable information for the safe handling of this compound (CAS No. 203861-62-5), a compound instrumental in various scientific applications. By adhering to these protocols, researchers can mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, also known as 4-Iodoguaiacol, presents a multi-faceted risk profile that necessitates careful management.[1]

Key Hazards:

  • Toxicity: Toxic if swallowed.[1]

  • Skin and Eye Damage: Causes skin irritation and serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

The phenolic structure of this compound suggests that it can be corrosive and readily absorbed through the skin, potentially leading to systemic toxicity.[3][4] The presence of iodine introduces the additional risk of releasing toxic iodine vapors, particularly under conditions of heat or decomposition.[5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)💀DangerH301: Toxic if swallowed
Skin Corrosion/IrritationcorrosionDangerH315: Causes skin irritation
Serious Eye Damage/IrritationcorrosionDangerH318: Causes serious eye damage
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment環境WarningH411: Toxic to aquatic life with long lasting effects

Table 1: GHS Hazard Classification for this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. A comprehensive PPE strategy should be implemented for all personnel handling this compound.

Hand Protection: Choosing the Right Gloves

Due to the corrosive and easily absorbed nature of phenols, glove selection is a critical decision.[3][4] Standard latex gloves are not sufficient.

  • Recommended: Nitrile or neoprene gloves provide better resistance to substituted phenols.[3][5] For procedures with a high risk of splash or prolonged contact, double-gloving is strongly recommended.[4][6]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, and immediately if contamination is suspected.[7][8]

Eye and Face Protection: Shielding from Splashes and Vapors

This compound can cause serious eye damage.[1] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Enhanced Protection: For tasks with a splash hazard, such as transferring solutions or working with heated material, a face shield worn over safety goggles is required.[3][9]

Body Protection: Preventing Skin Contact

A chemical-resistant lab coat is essential to protect against accidental spills and skin contact.[5] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3]

Respiratory Protection: When to Use a Respirator

All work with this compound solid or concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][6][10]

  • Fume Hood as Primary Control: A properly functioning fume hood is the primary engineering control for preventing respiratory exposure.[10]

  • Respirator Use: If work must be performed outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge should be used.[5][9] A fit test is required before using a respirator.

Safe Handling and Operational Protocols

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Designated Work Area

Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with easy access to an emergency eyewash station and safety shower.[4][7]

Weighing and Solution Preparation
  • Solid Form: this compound is a solid at room temperature with a melting point of 37-40 °C.[11] When weighing the solid, do so within a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing. If heating is required to dissolve the solid, do so in a well-ventilated fume hood and monitor the temperature closely to prevent the release of iodine vapors.[12]

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][7] The recommended storage temperature is 2-8°C.[11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acid chlorides.[7][13]

  • Containers: Store in tightly sealed, clearly labeled containers.[5][13]

Emergency Procedures and Spill Management

Prompt and correct response to emergencies is critical to minimizing harm.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[5][9][13] Remove all contaminated clothing. Seek immediate medical attention.[9] Some protocols for phenol exposure recommend treatment with polyethylene glycol (PEG 300 or 400).[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][13]

Spill Cleanup Protocol

For any spill, the first step is to ensure the safety of all personnel.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable container for disposal.[1]

    • Minimize dust generation during cleanup.[1]

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Small Spills (Liquid Solution):

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an absorbent material such as vermiculite or a spill kit designed for organic solvents.[5][7]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[7]

    • Ventilate the area thoroughly.[5]

  • Large Spills:

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's emergency response team.[7]

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill assess->small_spill  Small large_spill Large Spill assess->large_spill  Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate_lab Evacuate Laboratory large_spill->evacuate_lab alert_emergency Alert Emergency Response Team evacuate_lab->alert_emergency contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Contaminated Material for Disposal contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate ventilate Ventilate Area decontaminate->ventilate complete Cleanup Complete ventilate->complete

Caption: Workflow for responding to a chemical spill of this compound.

Waste Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Characterization: this compound is classified as a toxic and environmentally hazardous substance.[1] All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and leak-proof container.[7][13]

  • Disposal Method: Dispose of the hazardous waste through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not dispose of this chemical down the drain or in the regular trash.[9][13] Follow all local, state, and federal regulations for hazardous waste disposal.[5][13]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment.

References

  • CEFIC. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Phenol SOP. (n.d.). Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 56 Iodine. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • SDS- Iodine Solution - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • UC Berkeley. (n.d.). phenol-haz-controls-fact-sheet-wsp.pdf. Retrieved from [Link]

  • Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Radionuclide Lab Rules. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.